molecular formula C287H440N80O110S6 B048585 Desirudin CAS No. 120993-53-5

Desirudin

货号: B048585
CAS 编号: 120993-53-5
分子量: 6963 g/mol
InChI 键: XYWBJDRHGNULKG-OUMQNGNKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desirudin is a recombinant form of hirudin, a highly specific and potent irreversible inhibitor of thrombin. As a direct thrombin inhibitor, this compound binds with high affinity to both fibrinogen-clotting and platelet-activating sites on the thrombin molecule, effectively blocking its pro-coagulant activities. This mechanism makes it an invaluable tool for researchers investigating the intricacies of the coagulation cascade, particularly in the context of thrombosis models. Its primary research applications include the study of arterial and venous thrombosis, the evaluation of novel anticoagulant therapies, and the exploration of thrombin's role in cellular processes such as inflammation and angiogenesis. Unlike heparin, this compound's action is independent of antithrombin III and it does not interact with plasma proteins, providing a more predictable and consistent anticoagulant response in experimental settings. This reagent is essential for in vitro biochemical assays and in vivo preclinical studies aimed at understanding and treating thrombotic disorders.

属性

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(1R,6R,9S,12S,15S,18S,24S,27S,33S,36S,39R,44R,47S,53S,56S,59S,67S,73S,76S)-15,76-bis(4-aminobutyl)-44-[[(2S)-2-[[(4R,7S,10S,13S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-10-(2-amino-2-oxoethyl)-13-(3-amino-3-oxopropyl)-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-12,56,73-tris(2-amino-2-oxoethyl)-9,67-bis(3-amino-3-oxopropyl)-36-[(2S)-butan-2-yl]-18,47-bis(2-carboxyethyl)-24-(carboxymethyl)-27,53-bis(hydroxymethyl)-33-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,45,48,51,54,57,60,62,65,68,71,74,77-tricosaoxo-59-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,49,52,55,58,61,63,66,69,72,75,78-tricosazabicyclo[37.22.17]octaheptacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C287H440N80O110S6/c1-25-133(19)226-281(470)345-161(87-125(3)4)235(424)306-111-208(395)320-180(116-370)266(455)344-175(101-219(415)416)237(426)307-105-202(389)316-151(62-75-212(401)402)242(431)321-145(41-30-33-81-288)240(429)339-170(96-197(297)384)258(447)326-152(57-70-193(293)380)249(438)351-185(121-481-478-118-182-239(428)310-107-201(388)313-147(55-68-191(291)378)232(421)303-108-205(392)317-169(95-196(296)383)257(446)322-146(42-31-34-82-289)241(430)350-186(271(460)360-226)122-482-479-119-183(268(457)323-149(61-74-211(399)400)234(423)304-110-207(394)319-179(115-369)265(454)342-173(99-200(300)387)264(453)357-223(130(13)14)279(468)355-182)352-253(442)164(90-128(9)10)335-269(458)184-120-480-483-123-187(354-262(451)177(103-221(419)420)347-283(472)230(137(23)374)362-263(452)167(93-141-49-53-144(377)54-50-141)346-278(467)224(131(15)16)359-276(465)222(301)129(11)12)272(461)363-229(136(22)373)282(471)330-157(66-79-216(409)410)248(437)348-178(114-368)238(427)309-106-203(390)315-150(56-69-192(292)379)243(432)340-171(97-198(298)385)259(448)334-163(89-127(7)8)252(441)353-184)270(459)358-225(132(17)18)280(469)364-228(135(21)372)277(466)311-112-204(391)314-148(60-73-210(397)398)233(422)305-113-209(396)356-231(138(24)375)286(475)367-86-38-46-190(367)275(464)331-159(43-32-35-83-290)284(473)365-84-36-44-188(365)273(462)328-153(58-71-194(294)381)247(436)349-181(117-371)267(456)338-168(94-142-104-302-124-312-142)256(445)341-172(98-199(299)386)260(449)343-174(100-218(413)414)236(425)308-109-206(393)318-176(102-220(417)418)261(450)337-165(91-139-39-28-27-29-40-139)254(443)327-154(63-76-213(403)404)244(433)325-158(67-80-217(411)412)250(439)361-227(134(20)26-2)285(474)366-85-37-45-189(366)274(463)329-156(65-78-215(407)408)245(434)324-155(64-77-214(405)406)246(435)336-166(92-140-47-51-143(376)52-48-140)255(444)333-162(88-126(5)6)251(440)332-160(287(476)477)59-72-195(295)382/h27-29,39-40,47-54,104,124-138,145-190,222-231,368-377H,25-26,30-38,41-46,55-103,105-123,288-290,301H2,1-24H3,(H2,291,378)(H2,292,379)(H2,293,380)(H2,294,381)(H2,295,382)(H2,296,383)(H2,297,384)(H2,298,385)(H2,299,386)(H2,300,387)(H,302,312)(H,303,421)(H,304,423)(H,305,422)(H,306,424)(H,307,426)(H,308,425)(H,309,427)(H,310,428)(H,311,466)(H,313,388)(H,314,391)(H,315,390)(H,316,389)(H,317,392)(H,318,393)(H,319,394)(H,320,395)(H,321,431)(H,322,446)(H,323,457)(H,324,434)(H,325,433)(H,326,447)(H,327,443)(H,328,462)(H,329,463)(H,330,471)(H,331,464)(H,332,440)(H,333,444)(H,334,448)(H,335,458)(H,336,435)(H,337,450)(H,338,456)(H,339,429)(H,340,432)(H,341,445)(H,342,454)(H,343,449)(H,344,455)(H,345,470)(H,346,467)(H,347,472)(H,348,437)(H,349,436)(H,350,430)(H,351,438)(H,352,442)(H,353,441)(H,354,451)(H,355,468)(H,356,396)(H,357,453)(H,358,459)(H,359,465)(H,360,460)(H,361,439)(H,362,452)(H,363,461)(H,364,469)(H,397,398)(H,399,400)(H,401,402)(H,403,404)(H,405,406)(H,407,408)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,417,418)(H,419,420)(H,476,477)/t133-,134-,135+,136+,137+,138+,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,222-,223-,224-,225-,226-,227-,228-,229-,230-,231-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWBJDRHGNULKG-OUMQNGNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)[C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C287H440N80O110S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153094
Record name Desirudin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

6963 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120993-53-5
Record name Desirudin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120993535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desirudin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desirudin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Desirudin's Mechanism of Action in the Coagulation Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desirudin, a recombinant form of hirudin derived from the medicinal leech Hirudo medicinalis, is a potent and highly specific direct thrombin inhibitor (DTI).[1][2] Its mechanism of action revolves around the direct, high-affinity binding to and inhibition of thrombin (Factor IIa), a pivotal enzyme in the coagulation cascade.[3][4] This direct inhibition prevents the conversion of fibrinogen to fibrin (B1330869), thereby blocking the final step in clot formation.[2] Unlike indirect thrombin inhibitors such as heparin, this compound's activity is independent of antithrombin and it can inhibit both free and clot-bound thrombin, making it a highly effective anticoagulant.[1][4] This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Core Mechanism of Action: Direct Thrombin Inhibition

This compound is a bivalent DTI, meaning it binds to two distinct sites on the thrombin molecule: the active (catalytic) site and exosite 1 (the fibrinogen-binding site). This dual interaction results in the formation of a stable, non-covalent 1:1 stoichiometric complex with thrombin, effectively neutralizing its enzymatic activity. The binding of this compound to thrombin is characterized by an exceptionally high affinity, as indicated by its low inhibition constant (Ki).

Quantitative Data: Binding Affinity and Coagulation Parameters

The following tables summarize the key quantitative data related to this compound's interaction with thrombin and its effects on standard coagulation assays.

ParameterValueReference(s)
Inhibition Constant (Kᵢ) for Thrombin ~2.6 x 10⁻¹³ M[3]

Table 1: this compound-Thrombin Binding Affinity. This table highlights the extremely high affinity of this compound for thrombin. A lower Kᵢ value signifies a stronger binding affinity.

Coagulation AssayEffect of this compoundReference(s)
Activated Partial Thromboplastin (B12709170) Time (aPTT) Dose-dependent prolongation. Considered the most suitable assay for monitoring this compound therapy due to its linear correlation with plasma concentrations in the therapeutic range.[5]
Thrombin Time (TT) Markedly prolonged, often beyond measurable limits even at therapeutic concentrations. Highly sensitive to the presence of direct thrombin inhibitors.[6]
Prothrombin Time (PT) Minimally affected at therapeutic doses.[6]

Table 2: Effect of this compound on Clinical Coagulation Assays. This table outlines the expected changes in common coagulation parameters in the presence of this compound.

Impact on the Coagulation Cascade

By directly inhibiting thrombin, this compound effectively disrupts multiple downstream events in the coagulation cascade. Thrombin plays a central role not only in fibrin formation but also in the amplification of its own generation through the activation of various coagulation factors.

Inhibition of Thrombin-Mediated Activation

This compound's inhibition of thrombin prevents the following key activation steps:

  • Conversion of Fibrinogen to Fibrin: The primary function of thrombin is to cleave fibrinogen into fibrin monomers, which then polymerize to form a stable clot. This compound directly blocks this process.

  • Activation of Coagulation Factors: Thrombin activates several upstream coagulation factors in a positive feedback loop, including Factor V, Factor VIII, and Factor XI.[2] By inhibiting thrombin, this compound indirectly suppresses the activation of these factors, thereby reducing the overall amplification of the coagulation cascade.

  • Activation of Factor XIII: Thrombin also activates Factor XIII, which is responsible for cross-linking the fibrin mesh, leading to a more stable clot. This compound's inhibition of thrombin prevents this stabilization.

  • Thrombin-Induced Platelet Aggregation: Thrombin is a potent platelet agonist. This compound inhibits thrombin-mediated platelet activation and aggregation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the coagulation cascade, the mechanism of this compound's action, and typical experimental workflows for its characterization.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Thrombin->XI Activates V V Thrombin->V Activates VIII VIII Thrombin->VIII Activates Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa XIII XIII XIIIa XIIIa XIII->XIIIa Thrombin This compound This compound This compound->Thrombin Inhibits

Caption: The Coagulation Cascade and this compound's Point of Intervention.

Desirudin_Mechanism cluster_inhibition Inhibition cluster_normal Normal Function Thrombin Thrombin Active Site Exosite 1 Fibrinogen Fibrinogen Thrombin->Fibrinogen Blocked Conversion This compound This compound This compound->Thrombin:active Binds to This compound->Thrombin:exo1 Binds to Fibrin Fibrin Thrombin_normal Thrombin Active Site Exosite 1 Fibrinogen_normal Fibrinogen Thrombin_normal:exo1->Fibrinogen_normal Binds Thrombin_normal:active->Fibrinogen_normal Cleaves Fibrin_normal Fibrin Fibrinogen_normal->Fibrin_normal Forms

Caption: Bivalent Inhibition of Thrombin by this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_assays Coagulation Assays Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) Centrifugation Centrifugation to obtain Platelet-Poor Plasma (PPP) Blood_Collection->Centrifugation PPP Platelet-Poor Plasma (PPP) Centrifugation->PPP aPTT aPTT Assay Data_Analysis Data Analysis: - Dose-response curves - IC50 / Ki determination aPTT->Data_Analysis TT Thrombin Time Assay TT->Data_Analysis TGA Thrombin Generation Assay TGA->Data_Analysis PPP->aPTT PPP->TT PPP->TGA Desirudin_Spike Spike PPP with Varying Concentrations of this compound Desirudin_Spike->PPP

Caption: General Experimental Workflow for Assessing this compound's Anticoagulant Effect.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the characterization of this compound's anticoagulant properties.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

Principle: Platelet-poor plasma (PPP) is incubated with a contact activator (e.g., kaolin, silica) and a phospholipid substitute (cephalin) to activate the contact-dependent factors. The clotting time is then measured after the addition of calcium chloride.[7][8]

Methodology:

  • Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate. Centrifuge to obtain platelet-poor plasma (PPP).[9]

  • Reagent Preparation: Reconstitute aPTT reagent (containing a contact activator and cephalin) and calcium chloride solution according to the manufacturer's instructions. Pre-warm reagents to 37°C.[9]

  • Assay Procedure (Manual or Automated):

    • Pipette a defined volume of PPP into a cuvette and incubate at 37°C.

    • Add a defined volume of the pre-warmed aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.[9][10]

    • Add a defined volume of pre-warmed calcium chloride to initiate the reaction and simultaneously start a timer.

    • Record the time taken for clot formation.[9]

  • This compound Analysis: To determine the effect of this compound, PPP is spiked with varying concentrations of the drug prior to performing the assay. A dose-response curve is then generated by plotting the aPTT clotting time against the this compound concentration.

Thrombin Time (TT) Assay

The TT assay specifically evaluates the final step of the coagulation cascade: the conversion of fibrinogen to fibrin by thrombin.

Principle: A known amount of exogenous thrombin is added to platelet-poor plasma, and the time to clot formation is measured.[11] This assay is highly sensitive to the presence of thrombin inhibitors.[6]

Methodology:

  • Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the aPTT assay.

  • Reagent Preparation: Reconstitute the thrombin reagent to a standardized concentration according to the manufacturer's protocol. Pre-warm the reagent to 37°C.

  • Assay Procedure:

    • Pipette a defined volume of PPP into a cuvette and incubate at 37°C.

    • Add a defined volume of the pre-warmed thrombin reagent and simultaneously start a timer.

    • Record the time taken for clot formation.

  • This compound Analysis: Due to the high sensitivity of the TT to this compound, patient plasma may need to be diluted in pooled normal plasma to bring the clotting time within a measurable range.[12] A calibration curve can be constructed using plasma standards with known this compound concentrations to quantify its effect.[3]

Thrombin Generation Assay (TGA)

The TGA provides a more comprehensive assessment of the overall hemostatic potential by measuring the continuous generation of thrombin over time.

Principle: Coagulation is initiated in platelet-poor or platelet-rich plasma by adding a trigger (e.g., tissue factor and phospholipids). The generation of thrombin is then monitored in real-time using a fluorogenic or chromogenic substrate that is cleaved by thrombin.[13][14]

Methodology:

  • Sample Preparation: Prepare platelet-poor or platelet-rich plasma from citrated whole blood.

  • Reagent Preparation: Prepare the trigger solution (e.g., tissue factor/phospholipid mixture) and the fluorogenic or chromogenic substrate solution. A thrombin calibrator is used to convert the signal to thrombin concentration.

  • Assay Procedure (typically performed in a microplate reader with a fluorometer or spectrophotometer):

    • Pipette plasma samples (spiked with or without this compound) into the wells of a microplate.

    • Add the trigger solution to initiate coagulation.

    • Add the substrate solution.

    • The instrument continuously measures the fluorescence or absorbance, which is proportional to the amount of thrombin generated.

  • Data Analysis: The output is a thrombin generation curve, from which several parameters can be derived, including the lag time, endogenous thrombin potential (ETP), peak thrombin concentration, and time to peak. The effect of this compound is quantified by its impact on these parameters.

Factor Inhibition Assays (e.g., for Factors V, VIII, XIII)

While this compound's primary target is thrombin, its potent inhibition indirectly affects the activation of other coagulation factors. Specific factor inhibitor assays can be adapted to demonstrate this downstream effect.

Principle (Bethesda Assay for Factor VIII as an example): Patient plasma (containing the inhibitor) is mixed with a known amount of normal plasma (containing 100% factor activity). The mixture is incubated, and the residual factor activity is then measured using a factor-specific clotting assay.[15][16] One Bethesda unit is defined as the amount of inhibitor that neutralizes 50% of the factor activity in the normal plasma.[15]

Methodology for Demonstrating this compound's Downstream Effect:

  • Plasma Incubation: Incubate normal plasma with a concentration of thrombin sufficient to activate the factor of interest (e.g., Factor V, VIII, or XIII) in the presence and absence of this compound.

  • Factor Activity Measurement: After the incubation period, measure the activity of the specific factor using a one-stage, clot-based assay. This typically involves mixing the test plasma with plasma deficient in the factor of interest and measuring the aPTT (for intrinsic pathway factors like VIII) or PT (for extrinsic/common pathway factors). The degree of correction of the clotting time is proportional to the factor activity.

  • Analysis: A reduction in the measured factor activity in the samples containing this compound would demonstrate its inhibitory effect on thrombin-mediated factor activation.

Conclusion

This compound exerts its potent anticoagulant effect through the direct, high-affinity, and specific inhibition of thrombin. By forming a stable complex with both the active site and exosite 1 of the thrombin molecule, it effectively blocks the final common pathway of the coagulation cascade and the amplification of thrombin generation. This comprehensive mechanism of action, supported by quantitative binding data and demonstrable effects in various coagulation assays, underscores its efficacy as a therapeutic anticoagulant. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other direct thrombin inhibitors in research and drug development settings.

References

Harnessing Recombinant Hirudin for In Vitro Thrombosis Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of recombinant hirudin and its analogues (lepirudin, bivalirudin (B194457), desirudin) in in vitro thrombosis research. We delve into the core mechanism of action, present detailed experimental protocols for key assays, and summarize critical quantitative data to facilitate robust and reproducible studies.

Mechanism of Action: Direct Thrombin Inhibition

Recombinant hirudin is a potent and highly specific direct thrombin inhibitor.[1][2] Unlike heparin, its anticoagulant activity is independent of antithrombin III.[2] Hirudin forms a stable, non-covalent 1:1 stoichiometric complex with thrombin, effectively blocking its enzymatic activity.[2][3] This inhibition prevents the conversion of fibrinogen to fibrin, the activation of coagulation factors V, VIII, and XIII, and thrombin-induced platelet activation, thereby impeding thrombus formation.[1] The binding of hirudin to thrombin is exceptionally strong and specific, making it a valuable tool for in vitro studies where precise thrombin inhibition is required.[4]

Hirudin_Mechanism_of_Action cluster_coagulation Coagulation Cascade cluster_thrombin_action Thrombin Activity Prothrombin Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Prothrombinase Complex Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Platelets_inactive Resting Platelets Thrombin->Platelets_inactive Activation Factors_V_VIII Factors V & VIII Thrombin->Factors_V_VIII Activation Fibrin Fibrin Clot Fibrinogen->Fibrin Platelets_active Activated Platelets Platelets_inactive->Platelets_active Factors_Va_VIIIa Factors Va & VIIIa (Amplification) Factors_V_VIII->Factors_Va_VIIIa Hirudin Recombinant Hirudin Hirudin->Thrombin Direct Inhibition (1:1 Complex)

Quantitative Data on Recombinant Hirudin Activity

The following tables summarize key quantitative parameters of different recombinant hirudins from various in vitro studies. These values can serve as a reference for dose-selection and interpretation of experimental results.

Table 1: Effect of Recombinant Hirudin on Coagulation Parameters

Recombinant HirudinAssayConcentrationEffectReference
LepirudinaPTT0.4 mg/kg bolus, then 0.15 mg/kg/h infusionTarget aPTT ratio of 1.5-2.5[3]
BivalirudinaPTTTherapeutic Range60 to 90 seconds[5]
BivalirudinChromogenic Anti-IIaTherapeutic Range0.09 to 1.86 µg/mL[5]
BivalirudinDilute Thrombin Time (dTT)Therapeutic Range0.05 to 2.07 µg/mL[5]
This compound (CGP 39393)aPTT< 5 µg/mLDose-dependent prolongation[6]
This compound (CGP 39393)aPTT> 5 µg/mLPlasma becomes unclottable[6]
This compound (CGP 39393)Thrombin Generation> 10 µg/mLFull inhibition[6]

Table 2: Antithrombotic Efficacy of Recombinant Hirudin in In Vitro/Ex Vivo Models

Recombinant HirudinModelDosageEffectReference
r-Hirudin (unspecified)Rabbit Jugular Vein Thrombus0.8 and 1.25 mg/kg1.5 and 2 times prolongation of aPTT, respectively; more effective than heparin at equivalent aPTT prolongation[7]
r-Hirudin (HBW 023)Rat Caval Vein Thrombosis0.16 mg/kg i.v.ED50 for thrombus reduction[8]
r-Hirudin (unspecified)Baboon A-V Shunt~3.3 µg/mL plasma concentration50% inhibition of platelet deposition[9]
r-Hirudin (unspecified)Baboon A-V Shunt~8.1 µg/mL plasma concentration80% inhibition of platelet deposition[9]

Experimental Protocols for In Vitro Thrombosis Studies

Detailed methodologies are crucial for the reproducibility of in vitro thrombosis research. The following sections provide step-by-step protocols for key assays utilizing recombinant hirudin.

Thromboelastography (TEG)

Thromboelastography provides a global assessment of hemostasis.[10] Recombinant hirudin can be used as the anticoagulant in whole blood to specifically investigate thrombin-independent pathways or added to citrated blood to study its anticoagulant effect.

TEG_Workflow cluster_prep Sample Preparation cluster_analysis TEG Analysis Blood_Collection Whole Blood Collection (3.2% Sodium Citrate (B86180) or Hirudin Tube) Sample_Aliquot Aliquot Sample into TEG Cup Blood_Collection->Sample_Aliquot Add_Reagents Add Recalcifying Agent (for citrated blood) and/or Hirudin/Activator Sample_Aliquot->Add_Reagents TEG_Analyzer Place Cup in TEG Analyzer at 37°C Add_Reagents->TEG_Analyzer Data_Acquisition Record Clot Formation and Lysis Parameters (R, K, α-angle, MA, LY30) TEG_Analyzer->Data_Acquisition

Protocol:

  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate or directly into tubes with a known concentration of recombinant hirudin.

  • Sample Preparation: Gently invert the blood tube several times to ensure proper mixing.

  • Assay Initiation:

    • For citrated blood, pipette the blood into the TEG cup. Add the appropriate recalcifying agent (e.g., calcium chloride) to initiate coagulation. To test the effect of hirudin, add varying concentrations of hirudin to the citrated blood before recalcification.

    • For hirudinized blood, pipette the blood directly into the TEG cup and add a coagulation activator (e.g., kaolin, tissue factor) as per the specific TEG assay (e.g., INTEM, EXTEM).[11]

  • Data Recording: Place the cup into the thromboelastograph pre-warmed to 37°C. The instrument will monitor the viscoelastic changes during clot formation and lysis, generating data on parameters such as R-time, K-time, alpha-angle, maximum amplitude (MA), and lysis at 30 minutes (LY30).[10]

Platelet Aggregometry

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function.[12][13] Recombinant hirudin can be used to prevent coagulation in platelet-rich plasma (PRP) while studying platelet aggregation in response to various agonists.

Platelet_Aggregometry_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Whole_Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge_PRP Centrifuge at 200 x g for 10 min (no brake) Whole_Blood->Centrifuge_PRP PRP_Collection Collect Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP_Collection Centrifuge_PPP Re-centrifuge remaining blood at >2000 x g for 15 min PRP_Collection->Centrifuge_PPP PPP_Collection Collect Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP_Collection PRP_Incubation Pre-incubate PRP +/- Hirudin in Aggregometer Cuvette at 37°C Baseline Set Baseline (0% and 100% Aggregation) using PRP and PPP PRP_Incubation->Baseline Add_Agonist Add Platelet Agonist (e.g., ADP, Collagen, TRAP-6) Baseline->Add_Agonist Record_Aggregation Record Light Transmission for 5-10 min Add_Agonist->Record_Aggregation

Protocol:

  • PRP and PPP Preparation:

    • Collect whole blood into a tube containing 3.2% sodium citrate.[13]

    • Centrifuge the blood at 200 x g for 10 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).[14]

    • Carefully transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).[14]

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Use PPP to set the 100% light transmission baseline and PRP for the 0% baseline.[13]

  • Aggregation Measurement:

    • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.

    • To assess the inhibitory effect of hirudin, pre-incubate the PRP with various concentrations of recombinant hirudin for a specified time (e.g., 5 minutes).

    • Add a platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide (TRAP)-6) to induce aggregation.[14]

    • Record the change in light transmission over time (typically 5-10 minutes) to measure the extent of platelet aggregation.[13]

Chromogenic and Clot-Based Thrombin Inhibition Assays

These assays are used to quantify the concentration or activity of direct thrombin inhibitors like bivalirudin.[15][16]

Chromogenic Anti-IIa Assay Protocol:

  • Sample Incubation: Incubate the plasma sample (containing bivalirudin) at 37°C with a known excess of human thrombin. A portion of the thrombin will be inhibited by the bivalirudin in the sample.[17]

  • Substrate Addition: Add a chromogenic substrate specific for thrombin.[17]

  • Colorimetric Reading: The residual, uninhibited thrombin cleaves the chromogenic substrate, releasing a colored compound. The intensity of the color, measured by a spectrophotometer, is inversely proportional to the bivalirudin concentration.[17]

Dilute Thrombin Time (dTT) Clotting Assay Protocol:

  • Sample Dilution and Incubation: Dilute the plasma sample (e.g., 1:10 with physiological saline) and incubate it at 37°C.[15]

  • Reagent Addition: Add a thrombin-calcium reagent to the diluted plasma.[15][17]

  • Clotting Time Measurement: Measure the time to clot formation using a mechanical or optical coagulometer. The clotting time is directly proportional to the concentration of the thrombin inhibitor in the sample.[15]

Conclusion

Recombinant hirudin and its analogues are indispensable tools for in vitro thrombosis research. Their high specificity and potent inhibition of thrombin allow for the precise dissection of coagulation pathways and the evaluation of antithrombotic agents. By employing the standardized protocols and referencing the quantitative data presented in this guide, researchers can enhance the accuracy and reproducibility of their findings, ultimately advancing our understanding of thrombosis and the development of novel therapeutics.

References

Desirudin's High-Affinity Binding to Human Thrombin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of desirudin to human thrombin. This compound, a recombinant form of hirudin, is a potent and highly specific direct thrombin inhibitor (DTI).[1][2][3][4][5] Its mechanism of action revolves around the formation of a stable, non-covalent complex with thrombin, effectively blocking its procoagulant activities.[2][6] This document details the quantitative binding parameters, the experimental methodologies used to determine these values, and the molecular interactions governing this high-affinity binding.

Mechanism of Action: Direct Thrombin Inhibition

This compound acts as a bivalent DTI, meaning it binds to two distinct sites on the thrombin molecule: the active site and exosite 1.[4] This dual interaction is crucial for its high potency and specificity. By occupying these sites, this compound prevents thrombin from cleaving its primary substrate, fibrinogen, into fibrin (B1330869), which is the fundamental step in clot formation.[1][6] Furthermore, it inhibits thrombin-mediated activation of coagulation factors V, VIII, and XIII, as well as thrombin-induced platelet aggregation.[1][2][6] A key advantage of this compound is its ability to inhibit both free, circulating thrombin and the thrombin that is already bound to a fibrin clot, providing a more comprehensive anticoagulant effect compared to indirect inhibitors like heparin.[1][3][6][7]

Desirudin_Thrombin_Inhibition cluster_0 Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound This compound->Thrombin High-Affinity Binding (Active Site & Exosite 1) Inhibition->Thrombin

Mechanism of this compound inhibiting Thrombin.

Quantitative Binding Affinity Data

The interaction between this compound and human thrombin is characterized by an extremely high affinity, reflected in its low inhibition constant (Ki). This tight binding underscores its potency as an anticoagulant. The table below summarizes the reported quantitative data for this interaction.

ParameterValueMolecule(s)Notes
Inhibition Constant (Ki) ~2.6 x 10⁻¹³ MThis compound & Human ThrombinRepresents an extremely tight, non-covalent complex.[2]
Inhibition Constant (Ki) 10⁻¹³ molesThis compound & ThrombinIndicates a binding affinity over 10,000 times that of bivalirudin.[8]

Experimental Protocols for Determining Binding Affinity

The determination of binding parameters such as Ki for this compound and thrombin involves precise biochemical assays. Below are detailed methodologies for two common experimental approaches.

Competitive Enzyme Inhibition Assay

This method is used to determine the inhibition constant (Ki) by measuring the effect of the inhibitor on the rate of an enzyme-catalyzed reaction.

Objective: To determine the Ki of this compound for human α-thrombin.

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • This compound (at various concentrations)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and PEG)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation: Prepare a stock solution of human thrombin and a series of dilutions of this compound in the assay buffer. Prepare a stock solution of the chromogenic substrate.

  • Assay Setup: In a 96-well plate, add a fixed concentration of human thrombin to wells containing varying concentrations of this compound. Include control wells with thrombin but no inhibitor.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each this compound concentration.

    • Plot the reaction velocities against the this compound concentrations.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate for the enzyme.

Enzyme_Inhibition_Assay_Workflow prep 1. Reagent Preparation (Thrombin, this compound Dilutions, Substrate) setup 2. Assay Setup (Mix Thrombin & this compound in 96-well plate) prep->setup incubation 3. Pre-incubation (Allow Thrombin-Desirudin Binding) setup->incubation initiation 4. Reaction Initiation (Add Chromogenic Substrate) incubation->initiation measurement 5. Kinetic Measurement (Read Absorbance at 405 nm) initiation->measurement analysis 6. Data Analysis (Calculate V₀, IC50, and Ki) measurement->analysis

Workflow for a competitive enzyme inhibition assay.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique to study biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) from which the dissociation constant (Kd) can be calculated.

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) for the this compound-thrombin interaction.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Human α-thrombin (ligand)

  • This compound (analyte)

  • Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5)

  • Amine coupling kit (EDC, NHS) and ethanolamine

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.

    • Inject human α-thrombin over the activated surface to covalently immobilize it via amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without the thrombin immobilization.

  • Analyte Injection (Association):

    • Inject a series of concentrations of this compound in running buffer over both the thrombin-immobilized and reference flow cells for a defined period.

    • The binding of this compound to the immobilized thrombin causes a change in the refractive index at the surface, which is detected by the instrument and recorded in real-time as a response unit (RU) signal.

  • Dissociation:

    • Switch back to flowing only the running buffer over the sensor surface.

    • The dissociation of the this compound-thrombin complex is monitored as a decrease in the RU signal over time.

  • Regeneration (if necessary):

    • If the complex does not fully dissociate, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte, returning the surface to its baseline state for the next injection.

  • Data Analysis:

    • The sensorgrams (RU vs. time) are corrected by subtracting the signal from the reference channel.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants: Kd = kd / ka.

Conclusion

This compound's interaction with human thrombin is a prime example of high-affinity, specific, and direct enzyme inhibition. The extremely low inhibition constant (Ki in the picomolar range) confirms its potent anticoagulant activity. This tight binding is achieved through a bivalent interaction with both the active site and exosite 1 of thrombin, effectively neutralizing its function in the coagulation cascade. The experimental protocols outlined provide a robust framework for quantifying these critical binding parameters, which are essential for the research, development, and clinical application of direct thrombin inhibitors.

References

Structural Analysis of the Desirudin-Thrombin Complex: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desirudin, a recombinant form of hirudin, is a potent and highly specific direct thrombin inhibitor.[1][2][3] Its anticoagulant effect is achieved by binding directly to thrombin, thereby blocking its interaction with substrates such as fibrinogen and preventing the formation of fibrin (B1330869) clots.[1][3] This technical guide provides an in-depth structural analysis of the this compound-thrombin complex, leveraging data from crystallographic studies of the closely related hirudin-thrombin complex. The guide details the critical molecular interactions, presents key quantitative data, outlines relevant experimental methodologies, and visualizes the underlying biological and experimental processes.

This compound is a 65-amino acid polypeptide that forms an exceptionally stable, non-covalent complex with thrombin.[2] This interaction is characterized by a very low inhibition constant (Ki), indicating a high binding affinity.[2][4] The structural basis for this potent inhibition lies in the extensive network of interactions between the N-terminal domain and the C-terminal tail of this compound with the active site and exosite I of thrombin, respectively.[5][6]

Data Presentation: Key Quantitative and Structural Parameters

The following tables summarize the key quantitative data and structural parameters derived from studies on the hirudin-thrombin complex, which serves as a structural model for the this compound-thrombin interaction.

Table 1: Binding Affinity and Inhibition Constants

LigandParameterValueReference
This compoundInhibition Constant (Ki)~2.6 x 10⁻¹³ M[2]
RGD-HirudinDissociation Constant (KD)Varies by mutant[7]

Table 2: Structural Data from X-ray Crystallography of Hirudin-Thrombin Complexes

PDB IDDescriptionResolution (Å)R-ValueReference
4HTCRefined structure of the hirudin-thrombin complex2.300.173[8]
1HRTBovine α-thrombin and recombinant hirudin complex2.800.155[9]
1HXFHuman thrombin complex with hirudin variant2.100.151[10]
1THRThrombin complexes with exosite inhibitors2.300.155[11]
1TMUHirudin derivatives and human α-thrombin complexes--[12]

Table 3: Thermodynamic Parameters of Hirudin-Thrombin Interaction

ParameterValueConditionsReference
Heat Capacity Change (ΔCp)-1.7 (± 0.2) kcal/mol per K-[13]
Coupling Enthalpy (ΔHoc)12 (± 1) kcal/molSlow→fast transition[13]
Coupling Entropy (ΔSoc)47 (± 4) cal/mol per KSlow→fast transition[13]

Experimental Protocols

X-ray Crystallography of the Thrombin-Inhibitor Complex

This protocol is a generalized procedure based on methodologies reported for solving the crystal structures of thrombin-hirudin and other thrombin-inhibitor complexes.[14][15]

  • Protein Preparation and Complex Formation:

    • Lyophilized recombinant human thrombin and this compound (or its analogue) are dissolved in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, with 375 mM NaCl).[15]

    • The protein and inhibitor are mixed at a slight molar excess of the inhibitor (e.g., 1:1.5 molar ratio) to ensure complete complex formation.[15]

    • The final concentration of the complex is adjusted to a range suitable for crystallization (e.g., 8-20 mg/ml).[14][15]

  • Crystallization:

    • The hanging drop vapor diffusion method is commonly employed.[15]

    • A small volume (e.g., 1 µl) of the protein-inhibitor complex solution is mixed with an equal volume of a precipitant solution.[15]

    • The precipitant solution typically contains a high concentration of a polymer like polyethylene (B3416737) glycol (PEG) 8000 (e.g., 20-25%) in a buffered solution (e.g., 100 mM HEPES, pH 7.4).[15]

    • The drop is equilibrated against a larger reservoir of the precipitant solution at a constant temperature (e.g., 4°C).[15]

    • Crystals are grown over a period of several days to weeks.

  • Data Collection and Processing:

    • Crystals are flash-frozen in liquid nitrogen, often with a cryoprotectant.

    • X-ray diffraction data are collected using a synchrotron radiation source.[15]

    • The diffraction data are processed, and the structure is solved using molecular replacement, with a known thrombin structure as the search model.[14]

    • The structure is then refined using restrained least-squares methods to achieve optimal R-values and stereochemistry.[8][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to study the solution structure and dynamics of the this compound-thrombin complex and to map the binding interface.[16][17]

  • Sample Preparation:

    • Uniformly ¹⁵N-labeled or ¹³C,¹⁵N-labeled this compound is produced for heteronuclear NMR experiments.

    • The labeled inhibitor is complexed with unlabeled thrombin in an NMR buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O).

    • The final sample concentration is typically in the range of 0.1-1 mM.

  • NMR Data Acquisition:

    • A combination of 2D and 3D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600-800 MHz).

    • Key experiments include ¹H-¹⁵N HSQC for monitoring chemical shift perturbations upon binding, and NOESY experiments (2D-transferred NOESY for larger complexes) to obtain distance restraints.[17]

  • Structure Calculation and Analysis:

    • Resonance assignments for the bound inhibitor are determined using standard triple-resonance experiments.

    • Inter-proton distance restraints are derived from NOESY spectra.

    • The solution structure of the complex is calculated using these restraints with software packages like CNS or XPLOR-NIH.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the interaction.[7]

  • Chip Preparation:

    • Thrombin is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.

  • Binding Analysis:

    • A series of this compound solutions with varying concentrations are flowed over the sensor chip surface.

    • The binding is monitored in real-time by detecting changes in the refractive index at the surface.

    • After the association phase, a buffer solution is flowed to monitor the dissociation phase.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (ka, kd, and KD).

Visualizations

Thrombin's Role in the Coagulation Cascade

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X + VIIIa Prothrombin Prothrombin X->Prothrombin + Va VII VII VII->X + TF Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts XIII XIII Thrombin->XIII activates Fibrin Fibrin Fibrinogen->Fibrin forms Stable Clot Stable Clot Fibrin->Stable Clot + XIIIa XIIIa XIIIa XIII->XIIIa This compound This compound This compound->Thrombin inhibits

Caption: The coagulation cascade leading to clot formation and the inhibitory action of this compound on thrombin.

Experimental Workflow for Structural Determination

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Structural Analysis Thrombin_Prep Thrombin Purification Complex_Formation Complex Formation Thrombin_Prep->Complex_Formation Desirudin_Prep This compound Synthesis/ Purification Desirudin_Prep->Complex_Formation Crystallization Crystallization Complex_Formation->Crystallization NMR_Spectroscopy NMR_Spectroscopy Complex_Formation->NMR_Spectroscopy XRay_Diffraction XRay_Diffraction Crystallization->XRay_Diffraction Data Collection Structure_Solution Structure_Solution XRay_Diffraction->Structure_Solution Phasing & Model Building Refinement Refinement Structure_Solution->Refinement Structure_Calculation Structure_Calculation NMR_Spectroscopy->Structure_Calculation Restraint Generation Structure_Calculation->Refinement PDB_Deposition PDB_Deposition Refinement->PDB_Deposition Final Model

Caption: A generalized workflow for the structural determination of the this compound-thrombin complex.

Key Intermolecular Interactions

Interactions cluster_thrombin Thrombin cluster_this compound This compound Thrombin_Node Active Site Anion-Binding Exosite I Desirudin_Node N-terminal Domain C-terminal Tail Desirudin_Node:nterm->Thrombin_Node:as  Blocks substrate access  (Ile1-Tyr3) Desirudin_Node:cterm->Thrombin_Node:ex1  Extensive electrostatic  and hydrophobic interactions

Caption: Schematic of the key interactions between this compound's domains and thrombin's functional sites.

References

Desirudin in Early-Stage Research: A Technical Guide to Unlocking its Potential Beyond Anticoagulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desirudin, a recombinant form of hirudin, is a highly specific and potent direct thrombin inhibitor. While clinically established for the prevention of deep vein thrombosis (DVT), its mechanism of action holds significant untapped potential for early-stage research in oncology and inflammatory diseases. Thrombin, the primary target of this compound, is a key serine protease in the coagulation cascade. However, its role extends far beyond hemostasis, acting as a pleiotropic signaling molecule that influences cell proliferation, inflammation, and angiogenesis, primarily through the activation of Protease-Activated Receptors (PARs). This technical guide provides an in-depth overview of the preclinical research applications of this compound, focusing on its potential to modulate critical signaling pathways in cancer and inflammation. We present detailed experimental protocols, quantitative data from relevant studies, and visual representations of the underlying molecular mechanisms to empower researchers to explore the non-anticoagulant properties of this powerful inhibitor.

Core Mechanism of Action: Direct Thrombin Inhibition

This compound is a 65-amino acid polypeptide that binds directly to thrombin in a 1:1 stoichiometric ratio, effectively blocking its enzymatic activity.[1] Unlike indirect thrombin inhibitors like heparin, this compound inhibits both free and clot-bound thrombin, making it a highly effective anticoagulant.[1][2] This direct inhibition prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.[1] However, from a research perspective, this targeted inhibition of thrombin provides a precise tool to investigate the broader biological roles of this multifaceted enzyme.

Early-Stage Research Applications in Oncology

The tumor microenvironment is often characterized by a prothrombotic state, with elevated levels of thrombin. Thrombin contributes to cancer progression by promoting tumor cell proliferation, angiogenesis, and metastasis, and by modulating the host immune response.[3][4] These effects are largely mediated through the activation of PARs, particularly PAR-1, on the surface of tumor cells and other cells within the tumor microenvironment.[3][4] By inhibiting thrombin, this compound presents a promising strategy to disrupt these pro-tumorigenic signaling pathways.

Thrombin-PAR1 Signaling in Cancer

Thrombin-mediated activation of PAR-1 on cancer cells can trigger a cascade of downstream signaling events, including the activation of the MAPK/ERK and PI3K/Akt pathways, which are central to cell survival and proliferation.[5] Furthermore, this signaling axis can upregulate the expression of pro-inflammatory and pro-angiogenic factors, and contribute to an immunosuppressive tumor microenvironment.[3][6]

Thrombin_PAR1_Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Activation This compound This compound This compound->Thrombin G_protein G-protein Coupling PAR1->G_protein PLC PLC G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt NFkB NF-κB G_protein->NFkB PKC PKC PLC->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Gene_Expression Gene Expression MAPK_ERK->Gene_Expression PI3K_Akt->Gene_Expression NFkB->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Invasion Invasion Gene_Expression->Invasion Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Immuno_suppression Immunosuppression Gene_Expression->Immuno_suppression Thrombin_PAR1_Inflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Inflammatory Response Thrombin Thrombin PAR1 PAR-1 on Immune/Endothelial Cell Thrombin->PAR1 Activation This compound This compound This compound->Thrombin p38_MAPK p38 MAPK Pathway PAR1->p38_MAPK NFkB NF-κB Pathway PAR1->NFkB Gene_Expression Pro-inflammatory Gene Expression p38_MAPK->Gene_Expression NFkB->Gene_Expression TNFa TNF-α Gene_Expression->TNFa IL1b IL-1β Gene_Expression->IL1b IL6 IL-6 Gene_Expression->IL6

References

Unraveling Platelet Activation Pathways: A Technical Guide to the Application of Desirudin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of Desirudin, a highly specific direct thrombin inhibitor, as a critical tool for investigating the intricate signaling pathways of platelet activation. By effectively decoupling thrombin-mediated events, this compound allows for a nuanced examination of platelet function, providing valuable insights for basic research and the development of novel antiplatelet therapies.

Core Principles: this compound's Mechanism of Action in Platelet Research

This compound is a recombinant form of hirudin, a potent and highly specific direct thrombin inhibitor originally isolated from the medicinal leech Hirudo medicinalis.[1][2] Its mechanism of action is central to its utility in studying platelet activation.

Unlike indirect thrombin inhibitors such as heparin, which require antithrombin as a cofactor, this compound binds directly to thrombin with high affinity and specificity.[1] This binding occurs at both the active site and the exosite 1 of thrombin, the substrate recognition site for fibrinogen and key platelet receptors.[1] Consequently, this compound effectively neutralizes both free and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin (B1330869) and, crucially for platelet research, inhibiting thrombin-induced platelet activation.[1][2]

Thrombin is the most potent activator of platelets, primarily exerting its effects through the cleavage and activation of Protease-Activated Receptors (PARs) on the platelet surface.[3][4] Human platelets express two main thrombin receptors: PAR1 and PAR4.[3][4]

  • PAR1 is a high-affinity receptor that is activated by low concentrations of thrombin, leading to a rapid and transient signaling cascade.[3][5]

  • PAR4 is a lower-affinity receptor that requires higher concentrations of thrombin for activation and mediates a more sustained signaling response.[3][5]

By completely inhibiting thrombin, this compound allows researchers to:

  • Isolate and study platelet activation pathways initiated by other agonists (e.g., ADP, collagen, thromboxane (B8750289) A2) without the confounding influence of thrombin.

  • Delineate the specific contributions of PAR1 and PAR4 to platelet activation by using PAR1- or PAR4-specific activating peptides in the absence of thrombin.

  • Investigate the "outside-in" signaling cascades downstream of platelet aggregation, which can be triggered by other means while thrombin's influence is blocked.

Data Presentation: Quantitative Analysis of Anticoagulant Effects on Platelet Function

The choice of anticoagulant is critical for in vitro platelet studies. While citrate (B86180) is commonly used, it can affect platelet function by chelating extracellular calcium.[6][7][8] Hirudin and its analogs, such as this compound, are often preferred as they do not significantly alter physiological calcium concentrations.[6][7][8]

Below are tables summarizing key quantitative data relevant to the use of this compound and other anticoagulants in platelet research.

Table 1: Comparison of Anticoagulant Effects on Platelet Aggregation

AnticoagulantAgonistEffect on Platelet AggregationReference
This compound (Hirudin) ADP, CollagenAllows for stable and reproducible aggregation responses over extended periods compared to citrate.[6][8][6][8]
Heparin CollagenCan enhance platelet aggregation, potentially confounding results.[9][9]
Citrate ADP, CollagenCan lead to reduced platelet responsiveness over time due to calcium chelation.[6][8][6][8]

Table 2: Clinical Trial Data Comparing this compound and Argatroban (B194362) in Suspected Heparin-Induced Thrombocytopenia (HIT) - PREVENT-HIT Study

OutcomeThis compound (n=8)Argatroban (n=8)Reference
New or Worsening Thrombosis01[10]
Major Bleeding02[10]
Minor Bleeding11[10]
Amputation or Death00[10]

Note: This clinical data provides context for this compound's in vivo effects but is not a direct measure of in vitro platelet activation pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are foundational protocols that can be adapted for specific research questions using this compound.

Preparation of Washed Platelets

This protocol provides a suspension of platelets free from plasma proteins, which is ideal for studying specific receptor-ligand interactions.

Materials:

  • Human whole blood collected in Acid-Citrate-Dextrose (ACD) tubes.

  • Modified Tyrode's buffer (pH 7.35).

  • Prostaglandin E1 (PGE1) solution.

  • Apyrase.

Procedure:

  • Centrifuge whole blood at 150 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Carefully transfer the PRP to a new tube and add PGE1 to a final concentration of 1 µM to prevent platelet activation.

  • Acidify the PRP to a pH of 6.5 with ACD to further inhibit platelet activation.

  • Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.

  • Gently resuspend the platelet pellet in modified Tyrode's buffer containing PGE1 and apyrase.

  • Centrifuge the platelet suspension at 800 x g for 15 minutes.

  • Repeat the wash step (steps 5 and 6).

  • Resuspend the final platelet pellet in modified Tyrode's buffer to the desired concentration.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation.

Materials:

  • Washed platelets or Platelet-Rich Plasma (PRP).

  • Platelet-Poor Plasma (PPP) for calibration.

  • This compound solution.

  • Platelet agonists (e.g., Thrombin, ADP, Collagen, PAR1-AP, PAR4-AP).

  • LTA instrument (aggregometer).

Procedure:

  • Anticoagulation: For whole blood or PRP preparation, use hirudin at a final concentration of 25 µg/mL as the anticoagulant for optimal preservation of platelet function.[6][11]

  • Instrument Setup: Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

  • This compound Incubation: To investigate non-thrombin mediated pathways, pre-incubate the platelet suspension with this compound (final concentration of 1-10 µg/mL) for 5-10 minutes at 37°C. This concentration is sufficient to completely inhibit thrombin activity.

  • Agonist Addition: Add the desired agonist (e.g., ADP, collagen) to the platelet suspension. To specifically study PAR1 or PAR4 pathways in the absence of thrombin, use PAR-activating peptides (PAR1-AP: SFLLRN; PAR4-AP: AYPGKF).

  • Data Acquisition: Record the change in light transmission over time. The maximum aggregation percentage is the primary endpoint.

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of specific platelet surface markers at the single-cell level.

Materials:

  • Whole blood anticoagulated with hirudin (25 µg/mL) or washed platelets.

  • This compound solution.

  • Platelet agonists.

  • Fluorochrome-conjugated monoclonal antibodies against platelet activation markers (e.g., CD62P for P-selectin, PAC-1 for activated GPIIb/IIIa).

  • Fixative solution (e.g., 1% paraformaldehyde).

  • Flow cytometer.

Procedure:

  • Sample Preparation: Aliquot whole blood or washed platelets into flow cytometry tubes.

  • This compound Treatment: Add this compound (final concentration 1-10 µg/mL) to the samples designated for the investigation of non-thrombin agonists and incubate for 10 minutes at room temperature.

  • Activation: Add the chosen agonist and incubate for the appropriate time (e.g., 15 minutes for P-selectin expression).

  • Staining: Add the fluorescently labeled antibodies to the samples and incubate for 20 minutes in the dark at room temperature.

  • Fixation: Add fixative solution to stop the reaction and preserve the cells.

  • Acquisition and Analysis: Acquire data on the flow cytometer, gating on the platelet population based on forward and side scatter characteristics. Analyze the median fluorescence intensity or the percentage of positive cells for each activation marker.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in this guide.

G Figure 1: this compound's Mechanism of Action cluster_platelet On Platelet Surface Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts PAR1_PAR4 PAR1/PAR4 Receptors Thrombin->PAR1_PAR4 Activates This compound This compound This compound->Thrombin Inhibits Fibrin Fibrin Clot Fibrinogen->Fibrin Platelet Platelet Platelet_Activation Platelet Activation PAR1_PAR4->Platelet_Activation

Figure 1: this compound's Mechanism of Action

G Figure 2: Thrombin-Mediated Platelet Activation Pathways Thrombin Thrombin PAR1 PAR1 (High Affinity) Thrombin->PAR1 Low Conc. PAR4 PAR4 (Low Affinity) Thrombin->PAR4 High Conc. Gq Gq PAR1->Gq G12_13 G12/13 PAR1->G12_13 PAR4->Gq PAR4->G12_13 PLC Phospholipase C (PLC) Gq->PLC Rho_GTPase Rho GTPase G12_13->Rho_GTPase IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC_Activation PKC Activation IP3_DAG->PKC_Activation Granule_Secretion Granule Secretion Ca_Mobilization->Granule_Secretion Integrin_Activation Integrin αIIbβ3 Activation PKC_Activation->Integrin_Activation Shape_Change Shape Change Rho_GTPase->Shape_Change Shape_Change->Integrin_Activation

Figure 2: Thrombin-Mediated Platelet Activation Pathways

G Figure 3: Experimental Workflow for Platelet Aggregation Assay Blood_Collection Whole Blood Collection (Hirudin Anticoagulant) PRP_Preparation Prepare Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation Incubation Incubate PRP with this compound (or vehicle control) PRP_Preparation->Incubation Agonist_Addition Add Platelet Agonist (e.g., ADP, Collagen) Incubation->Agonist_Addition LTA Measure Aggregation (Light Transmission Aggregometry) Agonist_Addition->LTA Data_Analysis Analyze Aggregation Curves LTA->Data_Analysis

Figure 3: Experimental Workflow for Platelet Aggregation Assay

G Figure 4: Flow Cytometry Experimental Design Start Whole Blood/Washed Platelets Split Split into Treatment Groups Start->Split Control Vehicle Control Split->Control This compound This compound Treatment Split->this compound Agonist Add Agonist Control->Agonist No_Agonist No Agonist (Baseline) Control->No_Agonist This compound->Agonist This compound->No_Agonist Stain Stain with Fluorescent Antibodies (e.g., anti-CD62P, PAC-1) Agonist->Stain No_Agonist->Stain Flow_Cytometry Acquire on Flow Cytometer Stain->Flow_Cytometry Analysis Analyze Marker Expression Flow_Cytometry->Analysis

Figure 4: Flow Cytometry Experimental Design

Conclusion

This compound is an invaluable tool for researchers investigating the complex mechanisms of platelet activation. Its high specificity and potent inhibition of thrombin provide a clean system to dissect the roles of various agonists and their downstream signaling pathways. By incorporating this compound into well-defined experimental protocols, such as light transmission aggregometry and flow cytometry, scientists can gain a deeper understanding of platelet physiology and pathology, ultimately paving the way for the development of more targeted and effective antithrombotic therapies.

References

In Vitro Characterization of Desirudin's Anticoagulant Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Desirudin, a direct thrombin inhibitor. It covers its mechanism of action, quantitative analysis of its anticoagulant effects, and detailed experimental protocols for its evaluation.

Introduction

This compound is a potent and highly specific anticoagulant.[1] It is a recombinant form of hirudin, a naturally occurring polypeptide found in the saliva of the medicinal leech, Hirudo medicinalis.[1][2][3] Structurally, this compound is a single polypeptide chain of 65 amino acids.[4][5] Its primary clinical application is in the prevention of deep vein thrombosis (DVT), particularly in patients undergoing elective hip replacement surgery.[1][3][6] As a direct thrombin inhibitor (DTI), it offers a distinct mechanism of action compared to indirect inhibitors like heparin.[1][7]

Mechanism of Action

This compound exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[2][4] The key features of its mechanism are:

  • Direct Inhibition: Unlike heparin, which requires antithrombin as a cofactor, this compound binds directly to the thrombin molecule.[1]

  • High Specificity and Affinity: It forms an extremely tight, non-covalent 1:1 stoichiometric complex with thrombin, effectively blocking its active site.[2][4][5]

  • Inhibition of Free and Clot-Bound Thrombin: A significant advantage of this compound is its ability to inhibit not only free, circulating thrombin but also thrombin that is already bound to fibrin (B1330869) within a clot.[1][2][5] This allows it to prevent further clot growth and propagation more effectively than indirect inhibitors.

By neutralizing thrombin, this compound blocks the final steps of the coagulation cascade, specifically inhibiting:

  • The conversion of soluble fibrinogen to insoluble fibrin, the primary structural component of a blood clot.[1][2]

  • The thrombin-induced activation of other coagulation factors, including Factor V, Factor VIII, and Factor XIII, which are essential for amplifying the coagulation process and stabilizing the fibrin clot.[2][4]

  • Thrombin-induced platelet aggregation.[4]

The following diagram illustrates the mechanism of action of this compound within the coagulation cascade.

G cluster_cascade Coagulation Cascade Fibrinogen Fibrinogen (Soluble) Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Clot (Insoluble) Thrombin Thrombin (Factor IIa) Thrombin->Fibrinogen Cleavage Factors Factors V, VIII, XIII Activation Thrombin->Factors Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Upstream Factors This compound This compound This compound->Thrombin Direct Inhibition

Caption: Mechanism of this compound as a direct thrombin inhibitor.

Quantitative Data on Anticoagulant Activity

The anticoagulant activity of this compound can be quantified through various in vitro parameters. The following tables summarize key data points for its interaction with thrombin and its effect on standard coagulation assays.

Table 1: Thrombin Inhibition Kinetics

ParameterValueDescription
Inhibition Constant (Ki) ~2.6 x 10⁻¹³ MA measure of the high affinity of this compound for thrombin. A lower Ki indicates a tighter binding complex.[4][5]

Table 2: In Vitro Effects on Coagulation Assays

AssayEffectObservations
Activated Partial Thromboplastin (B12709170) Time (aPTT) Dose-dependent prolongationaPTT is a sensitive measure of this compound's activity and shows a linear correlation with plasma concentrations within the therapeutic range.[5][8][9] A mean peak aPTT prolongation of about 1.38 to 1.79 times the baseline has been observed in ex vivo studies.[5][8]
Prothrombin Time (PT) Minimal prolongationPT is relatively insensitive to the effects of this compound at therapeutic concentrations.[8]
Thrombin Time (TT) Markedly prolongedTT is extremely sensitive to this compound. Even at low plasma concentrations, the clotting time is often prolonged beyond the measurable limits of the assay.[5][8]
Ecarin Clotting Time (ECT) Dose-dependent prolongationECT shows a linear correlation with this compound concentration over a wider range than aPTT, making it a potentially reliable monitoring tool, especially at higher doses.[8]

Experimental Protocols for In Vitro Characterization

Standard coagulation assays are essential for characterizing the anticoagulant profile of this compound in vitro. These tests are typically performed on citrated platelet-poor plasma.

General Experimental Workflow

The following diagram outlines a typical workflow for the in vitro assessment of an anticoagulant like this compound.

G cluster_prep Preparation cluster_assays Coagulation Assays cluster_analysis Data Analysis A Collect Whole Blood (3.2% Sodium Citrate) B Prepare Platelet-Poor Plasma (PPP) (Centrifugation) A->B C Spike PPP with varying concentrations of this compound B->C D aPTT Assay C->D E PT Assay C->E F TT Assay C->F G Chromogenic Anti-IIa Assay C->G H Measure Clotting Times or Absorbance Change D->H E->H F->H G->H I Plot Dose-Response Curves (Concentration vs. Clotting Time) H->I J Calculate Parameters (e.g., IC50) I->J

Caption: In vitro experimental workflow for this compound characterization.
Activated Partial Thromboplastin Time (aPTT) Assay

  • Principle: The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.[10][11] The test measures the time to fibrin clot formation after the addition of a contact activator, a phospholipid substitute (cephaloplastin), and calcium to the plasma sample.

  • Methodology:

    • Sample Preparation: Use platelet-poor plasma obtained from whole blood collected in 3.2% sodium citrate (B86180) tubes.[12][13]

    • Reagent Preparation: Reconstitute the APTT reagent (containing a surface activator like ellagic acid or silica, and a phospholipid) according to the manufacturer's instructions.[12] Pre-warm the APTT reagent and 0.025 M calcium chloride (CaCl₂) solution to 37°C.[12][13]

    • Procedure (Manual Method): a. Pipette 100 µL of the plasma sample (spiked with this compound or control) into a test tube.[13] b. Incubate the plasma at 37°C for 1-3 minutes. c. Add 100 µL of the pre-warmed APTT reagent to the test tube.[13] d. Mix and incubate the plasma-reagent mixture at 37°C for a specified activation time, typically 3 to 5 minutes, as per the reagent manufacturer's protocol.[10][13] e. Forcibly add 100 µL of pre-warmed 0.025 M CaCl₂ to the mixture and simultaneously start a stopwatch.[10][13] f. Observe the tube for clot formation by gently tilting it. Stop the timer as soon as a fibrin clot is detected.[10] g. The time recorded in seconds is the aPTT.

Prothrombin Time (PT) Assay
  • Principle: The PT assay assesses the extrinsic and common pathways of coagulation.[14] It measures the clotting time of plasma after the addition of thromboplastin (a source of tissue factor and phospholipid) and calcium.

  • Methodology:

    • Sample and Reagent Preparation: Use citrated platelet-poor plasma. Pre-warm the thromboplastin-calcium reagent to 37°C.

    • Procedure: a. Pipette 100 µL of the plasma sample into a test tube and incubate at 37°C for 1-3 minutes. b. Rapidly add 200 µL of the pre-warmed thromboplastin-calcium reagent to the tube and simultaneously start a stopwatch. c. Record the time in seconds required for a fibrin clot to form. This is the prothrombin time.

Thrombin Time (TT) Assay
  • Principle: The TT assay specifically evaluates the final step of coagulation: the conversion of fibrinogen to fibrin.[15] It measures the clotting time after a standardized amount of exogenous thrombin is added to the plasma. This assay is highly sensitive to the presence of thrombin inhibitors.[15]

  • Methodology:

    • Reagents: A bovine or human thrombin reagent of a known concentration (e.g., 5 NIH units) is required.[16]

    • Procedure: a. Incubate the plasma sample at 37°C. b. Add a standardized volume of the thrombin reagent to the plasma and start a timer. c. Measure the time to clot formation.

    • Note: For measuring direct thrombin inhibitors like this compound, a dilute Thrombin Time (dTT) is often employed, where the test plasma is first diluted to bring the clotting time into a measurable range.[16][17]

Chromogenic Substrate (Anti-IIa) Assay
  • Principle: This is a functional assay that directly quantifies the activity of thrombin inhibitors. A known, excess amount of thrombin is added to the test plasma containing this compound. After a brief incubation, the residual thrombin activity is measured by adding a synthetic chromogenic substrate that mimics a natural thrombin target. The thrombin cleaves the substrate, releasing a colored compound (e.g., para-nitroaniline, pNA). The amount of color produced is inversely proportional to the concentration of the thrombin inhibitor in the sample.[17][18]

  • Methodology:

    • Incubation: Mix the test plasma (appropriately diluted) with a known concentration of human or bovine thrombin reagent and incubate at 37°C.[18]

    • Substrate Addition: Add a specific chromogenic substrate for thrombin to the mixture.

    • Measurement: Use a spectrophotometer to measure the rate of color development (change in absorbance over time) at a specific wavelength (typically 405 nm for pNA).

    • Quantification: The this compound concentration is determined by comparing the result to a calibration curve prepared using plasma standards with known concentrations of this compound.[18]

References

Desirudin: A Precision Tool for Interrogating Thrombin Generation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desirudin, a recombinant hirudin, as a highly specific and potent tool for the study of thrombin generation. This compound, a direct thrombin inhibitor (DTI), offers researchers a precise instrument to dissect the intricacies of the coagulation cascade and to evaluate the efficacy of novel anticoagulant therapies.[1][2][3][4] This document details the mechanism of action of this compound, provides structured quantitative data on its effects on coagulation parameters, and outlines detailed experimental protocols for its application in thrombin generation assays. Furthermore, it visualizes key pathways and experimental workflows to facilitate a deeper understanding of its utility in coagulation research.

Introduction to this compound

This compound is a recombinant form of hirudin, a naturally occurring polypeptide found in the salivary glands of the medicinal leech, Hirudo medicinalis.[2] It is a highly potent and specific direct inhibitor of thrombin, the central effector enzyme in the coagulation cascade.[1][2] Unlike indirect thrombin inhibitors, such as heparin, this compound's mechanism of action is independent of antithrombin and allows it to inhibit both free and fibrin-bound thrombin with high affinity.[2][3][4] This property makes it an invaluable tool for in vitro and in vivo studies of thrombosis and hemostasis.

Mechanism of Action

This compound forms a stable, non-covalent 1:1 stoichiometric complex with thrombin, effectively blocking its enzymatic activity.[3] This inhibition is highly specific and potent, preventing the conversion of fibrinogen to fibrin, the activation of coagulation factors V, VIII, and XIII, and thrombin-mediated platelet activation.[2] The bivalent binding of this compound to both the active site and exosite 1 of thrombin contributes to its high affinity and specificity.[3][5]

Quantitative Data on this compound's Effects

The anticoagulant effect of this compound can be quantified using various coagulation assays. The following tables summarize key quantitative data on the effects of this compound.

Table 1: Effect of Subcutaneous this compound (15 mg) on Coagulation Parameters in Healthy Volunteers [1]

ParameterPeak Concentration (nM)Time to Peak (h)Maximum Fold Increase vs. BaselineTime to Maximum Effect (h)
This compound Plasma Concentration27.1 ± 5.22.2 ± 0.5N/AN/A
aPTTN/AN/A1.79 ± 0.162.5 ± 1.0
ECTN/AN/A1.34 ± 0.081.8 ± 0.5
Thrombin Time (TT)N/AN/A>33Up to 8 h
Prothrombin Time (PT)N/AN/A1.05 ± 0.01N/A

Data presented as mean ± standard deviation.

Table 2: In Vitro Effect of this compound on Coagulation Assays [1]

This compound Concentration (nM)aPTT (fold increase)ECT (fold increase)
Up to ~30Linear increaseLinear increase
>30Non-linear increaseLinear increase up to 725 nM

Table 3: Comparative Potency of Direct Thrombin Inhibitors in Thrombin Generation Assay (TGA) [6]

InhibitorPotency Ranking (Lag Time & Clotting Time)Concentration for Complete Inhibition of ETP, Peak, and Slope
Hirudin (this compound)1 (Most Potent)1-2 µmol/L
Dabigatran21-2 µmol/L
Bivalirudin (B194457)2>10 µmol/L (No complete inhibition observed)

This data is for hirudin, of which this compound is a recombinant form. The potency is expected to be comparable.

Experimental Protocols

General Protocol for Thrombin Generation Assay (TGA) using this compound

This protocol is adapted from a standard Calibrated Automated Thrombogram (CAT) methodology and outlines the use of this compound as the test inhibitor.

Objective: To measure the effect of this compound on the parameters of thrombin generation in platelet-poor plasma (PPP).

Materials:

  • Platelet-poor plasma (PPP)

  • This compound stock solution (concentration to be determined based on experimental needs)

  • Tissue factor (TF) and phospholipid vesicles (triggering reagent)

  • Fluorogenic thrombin substrate

  • Thrombin calibrator

  • 96-well microplate

  • Fluoroscan Ascent reader or similar fluorescence plate reader

  • Thrombinoscope software or equivalent for data analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a series of this compound dilutions from the stock solution to achieve the desired final concentrations in the plasma samples.

    • Reconstitute and prepare the TF/phospholipid triggering reagent, fluorogenic substrate, and thrombin calibrator according to the manufacturer's instructions.

  • Sample Preparation:

    • Thaw frozen PPP at 37°C.

    • In a 96-well plate, add 80 µL of PPP to each well.

    • Add 10 µL of the different this compound dilutions or buffer (for control) to the respective wells.

    • Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C to allow for the binding of this compound to thrombin.

  • Thrombin Generation Measurement:

    • Add 20 µL of the TF/phospholipid triggering reagent to each well to initiate thrombin generation. For calibration wells, add 20 µL of the thrombin calibrator.

    • Immediately add 20 µL of the pre-warmed fluorogenic substrate to all wells.

    • Place the plate in the fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence intensity over time (e.g., for 60 minutes) at appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Use the Thrombinoscope software to analyze the fluorescence data. The software will use the calibrator wells to convert the fluorescence signal to thrombin concentration.

    • The primary parameters to be analyzed are:

      • Endogenous Thrombin Potential (ETP): The total amount of thrombin generated.

      • Peak Thrombin: The maximum concentration of thrombin reached.

      • Lag Time: The time to the start of thrombin generation.

      • Time to Peak: The time to reach the peak thrombin concentration.

    • Plot the thrombin generation parameters against the this compound concentration to determine its inhibitory effect.

Protocol for Studying Thrombin-Induced Platelet Activation Signaling using this compound

Objective: To investigate the role of thrombin in specific platelet activation pathways using this compound as a selective inhibitor.

Materials:

  • Washed human platelets

  • This compound

  • Thrombin

  • Agonists for specific platelet receptors (e.g., PAR-1 activating peptide)

  • Fluorescent dyes for measuring intracellular calcium or markers for flow cytometry (e.g., anti-P-selectin antibody)

  • Platelet aggregometer, fluorometer, or flow cytometer

Procedure:

  • Platelet Preparation:

    • Isolate platelets from whole blood by centrifugation and wash them in an appropriate buffer.

    • Adjust the platelet concentration to the desired level.

  • Inhibition with this compound:

    • Pre-incubate the washed platelets with varying concentrations of this compound or buffer (control) for a specified time at 37°C.

  • Stimulation and Measurement:

    • Platelet Aggregation: Add thrombin or other agonists to the platelet suspension in an aggregometer and record the change in light transmission over time.

    • Calcium Mobilization: Load platelets with a calcium-sensitive fluorescent dye. After pre-incubation with this compound, stimulate with thrombin and measure the change in fluorescence in a fluorometer.

    • Granule Secretion (P-selectin expression): After stimulation with thrombin, fix the platelets and label them with a fluorescently tagged anti-P-selectin antibody. Analyze the fluorescence intensity by flow cytometry.

  • Data Analysis:

    • Compare the extent of platelet aggregation, calcium mobilization, or P-selectin expression in the presence and absence of this compound to determine the inhibitory effect of blocking thrombin on these specific signaling events.

Visualizations

Signaling Pathways and Experimental Workflows

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway TF Tissue Factor FXa Factor Xa TF->FXa activates FVIIa Factor VIIa FX Factor X Thrombin Thrombin (FIIa) FXa->Thrombin activates Prothrombin Prothrombin (FII) Fibrin Fibrin Thrombin->Fibrin cleaves Fibrinogen Fibrinogen This compound This compound This compound->Thrombin inhibits

Simplified Coagulation Cascade and this compound's Point of Inhibition.

Thrombin_Signaling Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 activates Gq Gq PAR1->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca2 Ca²⁺ Mobilization IP3->Ca2 induces Platelet_Activation Platelet Activation (Aggregation, Secretion) Ca2->Platelet_Activation leads to This compound This compound This compound->Thrombin inhibits

Thrombin-Mediated Platelet Activation via PAR-1 and Inhibition by this compound.

TGA_Workflow PPP Platelet-Poor Plasma (PPP) Desirudin_add Add this compound (or buffer control) PPP->Desirudin_add Incubate Incubate at 37°C Desirudin_add->Incubate Trigger Add TF/Phospholipids & Fluorogenic Substrate Incubate->Trigger Measure Measure Fluorescence over time Trigger->Measure Analyze Analyze Data (ETP, Peak, Lag Time) Measure->Analyze

References

Methodological & Application

Application Notes and Protocols for Desirudin in Animal Models of Deep Vein Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deep vein thrombosis (DVT) is a significant cause of morbidity and mortality, necessitating the development of effective antithrombotic therapies. Desirudin, a recombinant hirudin derivative, is a potent and highly specific direct thrombin inhibitor.[1][2] It binds directly to both free and fibrin-bound thrombin, effectively blocking its thrombogenic activity.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in preclinical animal models of DVT, offering a framework for evaluating its antithrombotic efficacy.

Mechanism of Action

This compound is a direct thrombin inhibitor that forms a stable, non-covalent complex with thrombin, thereby neutralizing its activity.[2] Unlike heparin, its action is independent of antithrombin III and it can inhibit clot-bound thrombin.[3] By inhibiting thrombin, this compound prevents the conversion of fibrinogen to fibrin, the activation of coagulation factors V, VIII, and XIII, and thrombin-induced platelet aggregation.[2] This targeted mechanism makes this compound an effective anticoagulant for the prevention and treatment of venous thromboembolism.

G Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Platelet_Activation Platelet Activation Thrombin->Platelet_Activation Factor_Activation Activation of Factors V, VIII, XIII Thrombin->Factor_Activation This compound This compound This compound->Thrombin Inhibition Fibrin Fibrin Clot (Thrombus) Fibrinogen->Fibrin

Mechanism of Action of this compound.

Data Presentation

The following tables summarize quantitative data from preclinical studies evaluating this compound and other recombinant hirudins in animal models of thrombosis.

Table 1: Efficacy of this compound in a Rat Model of Microvenous Thrombosis

Treatment GroupVessel Patency RatePresence of Non-Occluding ClotBleeding Time (minutes)
This compound96.9%3.2%7.17 +/- 3.0
Saline (Control)53.1%41.2%5.15 +/- 1.2

Data adapted from a study on microvenous thrombosis in rats. This compound was administered 30 minutes prior to the thrombogenic procedure.[4]

Table 2: Antithrombotic Effects of Recombinant Hirudin in Various Animal Models of Venous Thrombosis

Animal ModelSpeciesRecombinant Hirudin DoseOutcome
Caval Vein ThrombosisRatED50: 0.16 mg/kg i.v.Dose-dependent reduction in thrombosis.
Venous Stasis ModelRabbit150 µg/kgComplete prevention of thrombus formation.[5]
Experimental Venous ThrombosisRatNot specifiedReduction in thrombus weight (effect not dose-dependent).[6]

ED50: The dose that produces a therapeutic effect in 50% of the population.

Experimental Protocols

Two common and well-validated animal models for inducing DVT are the ferric chloride-induced thrombosis model and the inferior vena cava (IVC) ligation model.

Ferric Chloride-Induced Venous Thrombosis Model in Rats

This model induces endothelial injury through oxidative stress, leading to thrombus formation.[7]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, forceps, scissors, retractors)

  • Surgical microscope

  • Ferric chloride (FeCl₃) solution (e.g., 20% w/v in distilled water)

  • Filter paper strips (1-2 mm wide)

  • Saline solution

  • Suture material

Protocol:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

    • Make a midline incision in the neck to expose the jugular vein or in the inguinal region to expose the femoral vein.

    • Carefully dissect the target vein from the surrounding connective tissue, taking care to minimize trauma to the vessel.

  • Drug Administration:

    • Administer this compound or vehicle control via the desired route (e.g., subcutaneous or intravenous injection). Based on available data, a pre-operative administration 30 minutes before thrombosis induction is a reasonable starting point.[4]

  • Thrombosis Induction:

    • Place a small piece of plastic film under the isolated vein to protect the surrounding tissue.

    • Saturate a strip of filter paper with the FeCl₃ solution.

    • Apply the FeCl₃-saturated filter paper to the adventitial surface of the vein for a standardized period (e.g., 5-10 minutes).[7]

    • After the application period, remove the filter paper and rinse the area with saline.

  • Observation and Endpoint Measurement:

    • Monitor the vessel for thrombus formation. This can be done visually or using a flow probe to measure blood flow.

    • At a predetermined time point (e.g., 30-60 minutes), the vein segment can be harvested.

    • The thrombus can be isolated and its wet weight measured.

    • Alternatively, the primary endpoint can be the time to vessel occlusion.

Inferior Vena Cava (IVC) Ligation-Induced Thrombosis Model in Rats

This model simulates DVT by creating venous stasis.[8]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic

  • Surgical instruments

  • Suture material (e.g., 4-0 silk)

Protocol:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat and perform a midline laparotomy to expose the abdominal cavity.

    • Gently retract the intestines to visualize the inferior vena cava (IVC).

    • Carefully dissect the IVC just below the renal veins.

  • Drug Administration:

    • Administer this compound or vehicle control as described in the previous protocol.

  • IVC Ligation:

    • Pass a suture underneath the IVC.

    • Ligate the IVC completely with the suture.

    • Ligate any side branches of the IVC segment to ensure complete stasis.

  • Wound Closure and Recovery:

    • Close the abdominal incision in layers.

    • Allow the animal to recover from anesthesia.

  • Endpoint Measurement:

    • After a predetermined period (e.g., 24-48 hours), re-anesthetize the animal and harvest the IVC.

    • Isolate and weigh the thrombus.

    • The vein tissue can also be processed for histological analysis.

G Animal_Prep Animal Preparation (Anesthesia, Surgery) Drug_Admin Drug Administration (this compound or Vehicle) Animal_Prep->Drug_Admin Thrombosis_Induction Thrombosis Induction (FeCl3 or IVC Ligation) Drug_Admin->Thrombosis_Induction Observation Observation Period Thrombosis_Induction->Observation Endpoint Endpoint Measurement (Thrombus Weight, Patency, etc.) Observation->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

Experimental workflow for DVT animal model studies.

Conclusion

This compound has demonstrated significant antithrombotic efficacy in preclinical models of thrombosis. The protocols outlined in this document provide a foundation for researchers to further investigate the potential of this compound in the context of deep vein thrombosis. The ferric chloride-induced thrombosis model is well-suited for studying the effects of this compound on thrombus initiation, while the IVC ligation model is more appropriate for evaluating its impact on thrombus formation under conditions of venous stasis. Careful selection of the animal model and endpoints will be crucial for obtaining meaningful and translatable data in the development of novel antithrombotic therapies.

References

Application Notes: The Use of Desirudin in Platelet Aggregometry Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Desirudin is a recombinant, 65-amino acid peptide analog of hirudin, a naturally occurring anticoagulant found in the medicinal leech (Hirudo medicinalis).[1] It functions as a highly specific, direct thrombin inhibitor (DTI).[2][3] In the context of platelet function research, particularly in vitro platelet aggregometry, the choice of anticoagulant is critical. This compound presents a valuable alternative to standard anticoagulants like sodium citrate (B86180), primarily because it does not chelate calcium, thereby maintaining a more physiological environment for platelet function assessment. These notes provide a detailed overview of this compound's mechanism, its application in platelet aggregometry, and comprehensive protocols for its use.

Mechanism of Action: Direct Thrombin Inhibition

This compound's anticoagulant effect is exerted through its direct, high-affinity, and specific binding to thrombin.[2] It binds to both free, circulating thrombin and clot-bound thrombin in a 1:1 molar ratio.[4] This binding action blocks the catalytic site of thrombin, preventing it from performing its key functions in the coagulation cascade. Specifically, this compound inhibits:

  • The conversion of fibrinogen to fibrin, the structural basis of a blood clot.[3]

  • Thrombin-induced activation of coagulation factors V, VIII, and XIII.[3]

  • Thrombin-mediated platelet activation and aggregation.[5]

Unlike heparin, this compound's activity is independent of cofactors like antithrombin III and it does not bind to plasma proteins, offering a predictable anticoagulant response.[2][4]

cluster_Coagulation Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Platelets Platelet Activation & Aggregation Thrombin->Platelets Factors Activation of Factors V, VIII, XIII Thrombin->Factors Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound This compound->Thrombin Direct Inhibition

Caption: Mechanism of this compound as a direct thrombin inhibitor.

Application in Platelet Aggregometry

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function.[6][7] It measures changes in light transmission through platelet-rich plasma (PRP) as platelets aggregate in response to various agonists.[8] The choice of anticoagulant is a critical pre-analytical variable.

Advantages of this compound over Sodium Citrate:

  • Physiological Calcium Levels: Standard anticoagulants like sodium citrate work by chelating extracellular calcium, which is essential for platelet activation and aggregation. This creates a non-physiological environment. This compound does not affect calcium levels, allowing for a more accurate assessment of platelet function.[9]

  • Improved Sample Stability: Studies have shown that platelet aggregatory responses are more stable over time in blood anticoagulated with hirudin compared to citrate.[10] This is particularly advantageous when immediate sample processing is not feasible, extending the viable window for testing up to 24 hours for certain agonists.[10][11]

Considerations and Caveats:

  • Thrombin-Induced Aggregation: When using this compound, thrombin cannot be used as an agonist because its action will be directly blocked.

  • Concentration Effects: The concentration of hirudin can influence assay results. Some studies suggest that hirudin may be suboptimal for certain in vitro platelet aggregation assays, potentially due to concentration-dependent effects or impurities.[12]

  • Whole Blood Aggregometry: In whole blood impedance aggregometry systems like the Multiplate analyzer, hirudin-anticoagulated samples may show a time-dependent reduction in platelet aggregation, possibly due to platelet clumping. It is recommended to perform testing within 30-120 minutes of blood collection in such systems.[13]

Start Platelet Function Study (Aggregometry) Decision Delayed Testing (>4h)? Need Physiological Ca++? Start->Decision Citrate Use Sodium Citrate Decision->Citrate No Hirudin Use Hirudin / this compound Decision->Hirudin Yes CitrateNote Standard method. Testing within 4h. Artificial low Ca++. Citrate->CitrateNote HirudinNote Maintains physiological Ca++. Allows delayed testing. Cannot use Thrombin as agonist. Hirudin->HirudinNote

Caption: Logic for choosing an anticoagulant for platelet aggregometry.

Protocols

Protocol 1: Preparation of this compound Anticoagulant

This protocol is for preparing a stock solution of this compound for anticoagulating blood samples for platelet aggregometry.

Materials:

  • This compound for injection (e.g., Iprivask®), typically supplied as 15.75 mg/vial.[1]

  • Sterile, pyrogen-free water for injection or sterile saline (0.9% NaCl).

  • Sterile polypropylene (B1209903) tubes.

Procedure:

  • Reconstitute a vial of this compound (15.75 mg) with the appropriate volume of sterile water or saline as per the manufacturer's instructions to achieve a known stock concentration.

  • The final concentration of hirudin in whole blood for aggregometry studies is typically around 20-25 µg/mL (or ~50 U/mL).[9][14]

  • Calculate the volume of this compound stock solution needed to achieve the target final concentration in the blood collection tube. For example, to achieve a final concentration of 25 µg/mL in a 5 mL blood sample, you would need 125 µg of this compound.

  • Aliquot the calculated volume of this compound solution into the blood collection tubes (e.g., polypropylene tubes) and allow them to air-dry in a sterile environment or use them immediately.

Protocol 2: Platelet Aggregometry using Light Transmission Aggregometry (LTA)

This protocol outlines the procedure for performing LTA on blood samples anticoagulated with this compound.

1. Blood Collection and PRP/PPP Preparation

  • Collect whole blood via clean venipuncture directly into the tube containing the pre-aliquoted this compound. Use a wide-bore needle to prevent premature platelet activation.[15]

  • Gently invert the tube 5-8 times to ensure thorough mixing of blood and anticoagulant. Do not shake.

  • To prepare Platelet-Rich Plasma (PRP), centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the brake off.

  • Carefully transfer the upper PRP layer into a new polypropylene tube.

  • To prepare Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.

  • Transfer the supernatant PPP to a separate polypropylene tube. This will be used to set the 100% aggregation baseline.

2. LTA Procedure

  • Turn on the aggregometer and allow it to warm up to 37°C.

  • Adjust the platelet count of the PRP if necessary (typically to 200-300 x 10⁹/L) using PPP.

  • Pipette PPP into a cuvette with a stir bar and place it in the sample well. Calibrate this as 100% light transmission (maximum aggregation).

  • Pipette PRP into a separate cuvette with a stir bar and place it in the sample well. Calibrate this as 0% light transmission (baseline).

  • For the test sample, pipette a fresh aliquot of PRP into a cuvette with a stir bar and place it in the aggregometer. Allow it to stabilize for a few minutes.

  • If testing an inhibitor, add the inhibitor (or vehicle control) to the PRP and incubate for the desired time (e.g., 2-5 minutes).

  • Add the platelet agonist (e.g., ADP, collagen, arachidonic acid, epinephrine) to the cuvette to induce aggregation.[15]

  • Record the change in light transmission for 5-10 minutes or until the aggregation curve reaches a plateau.

A 1. Blood Collection (into this compound tube) B 2. Low-Speed Centrifugation (150-200 x g, 15 min) A->B C 3. Separate PRP B->C D 4. High-Speed Centrifugation (of remaining blood) B->D F 6. Aggregometer Calibration (0% with PRP, 100% with PPP) C->F E 5. Separate PPP D->E E->F G 7. Run Test Sample (PRP + Stir Bar) F->G H 8. Add Agonist G->H I 9. Record Aggregation Curve H->I

Caption: Experimental workflow for LTA with this compound.

Data Presentation

Quantitative data from studies evaluating this compound and other hirudins provide insight into their effects on coagulation and platelet function parameters.

Table 1: Effect of a Single 15 mg Subcutaneous Dose of this compound on Coagulation Tests in Healthy Volunteers (Data summarized from a pharmacokinetic/pharmacodynamic study[16])

Coagulation ParameterBaseline (Mean ± SD)Maximum Fold Increase vs. Baseline (Mean ± SD)Time to Max Effect (h, Mean ± SD)
aPTT N/A1.79 ± 0.162.5 ± 1.0
ECT N/A1.34 ± 0.081.8 ± 0.5
Thrombin Time (TT) N/A>33Up to 8h post-dose
Prothrombin Time (PT) N/A1.05 ± 0.01N/A

Table 2: Summary of Hirudin's Effects on Platelet Aggregation Compared to Other Anticoagulants (Qualitative summary from comparative studies)

AgonistHirudin vs. CitrateHirudin vs. HeparinReference
ADP Significantly higher aggregationNearly the same aggregation[9][14]
Collagen Significantly higher aggregationTendency for lower aggregation[9]
Arachidonic Acid N/ASignificantly lower aggregation[14]

Note: These tables highlight the importance of the anticoagulant choice, as it can significantly modulate the outcome of platelet function tests. Results obtained with this compound may differ from those with citrate or heparin, reflecting the more physiological conditions maintained by direct thrombin inhibition.[9]

References

Desirudin for Anticoagulation of Cell Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desirudin is a recombinant form of hirudin, a potent and highly specific direct thrombin inhibitor originally isolated from the medicinal leech (Hirudo medicinalis).[1][2] Its primary mechanism of action is the direct, irreversible binding to both free and fibrin-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation.[1][3] This property makes it a valuable tool for in vitro applications where the prevention of coagulation in biological samples such as plasma- or serum-supplemented cell culture media is critical. These application notes provide detailed protocols and guidance for the use of this compound as an anticoagulant in cell culture.

Mechanism of Action

This compound forms a stable, non-covalent 1:1 complex with the thrombin molecule, effectively blocking its enzymatic activity.[4] Unlike heparin, this compound's activity is independent of antithrombin III and it can inhibit thrombin that is already bound to a fibrin clot.[3] Thrombin is a key serine protease in the coagulation cascade and also plays a role in various cellular signaling processes through Protease-Activated Receptors (PARs). By inhibiting thrombin, this compound effectively prevents fibrin clot formation and can modulate thrombin-mediated cellular responses.

G Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage InactiveComplex Thrombin-Desirudin Complex (Inactive) Thrombin->InactiveComplex Platelet_Activation Platelet Activation Thrombin->Platelet_Activation Cell_Signaling Cell Signaling (PARs) Thrombin->Cell_Signaling Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound This compound->InactiveComplex No_Platelet_Activation No Platelet Activation No_Cell_Signaling No Cell Signaling

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the specific activity of this compound and related compounds, along with concentrations used in various in vitro applications and observed cytotoxic effects.

Table 1: Specific Activity of this compound and Hirudin

CompoundSpecific ActivitySource
This compound~20,000 ATU/mg[4]
Recombinant Hirudin≥14,000 ATU/mg

ATU: Antithrombin Units

Table 2: In Vitro Anticoagulant Concentrations

CompoundApplicationConcentrationSource
This compoundSpiked human plasmaUp to 725 nM[5]
HirudinAnticoagulation of blood for diagnostics400 ATU/ml
HirudinIn vitro recalcification time of plasma0.2 U/mL[6]

Table 3: Cytotoxicity Data for Hirudin

Cell LineAssayIC50 (48h)Source
LN229 (human glioblastoma)MTS30 mM
U251 (human glioblastoma)MTS15 mM
HMVEC (human microvascular endothelial cells)Flow CytometryNot cytotoxic at 2 ATU/ml[7]

Note: The cytotoxic concentrations observed in the glioma cell lines are significantly higher than the expected concentrations needed for anticoagulation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

  • Sterile, conical tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Refer to the manufacturer's instructions for the amount of this compound per vial.

  • Aseptically reconstitute the lyophilized this compound powder with sterile water or PBS to a convenient stock concentration (e.g., 1,000 ATU/mL).

  • Gently swirl the vial to ensure complete dissolution. Avoid vigorous vortexing to prevent protein denaturation.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (up to one week), the stock solution can be stored at 4°C.

G Start Start: Lyophilized this compound Reconstitute Reconstitute with sterile water or PBS Start->Reconstitute Dissolve Gently swirl to dissolve Reconstitute->Dissolve Aliquot Aliquot into sterile tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: this compound Stock Solution Preparation.

Protocol 2: Anticoagulation of Cell Culture Media

Objective: To prevent fibrin clot formation in cell culture media supplemented with plasma or serum.

Materials:

  • This compound stock solution (from Protocol 1)

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Plasma or serum (e.g., human, bovine)

  • Cultured cells

  • Standard cell culture vessels (flasks, plates)

Procedure:

  • Determine the required final concentration: A starting concentration of 2 ATU/mL is recommended, as this has been shown to be non-toxic to endothelial cells.[7] Optimization may be required depending on the concentration of plasma/serum and the specific cell type.

  • Prepare the anticoagulated medium:

    • Warm the basal medium and plasma/serum to 37°C.

    • In a sterile tube, add the required volume of plasma or serum.

    • Add the calculated volume of this compound stock solution to the plasma/serum to achieve the desired final concentration. Mix gently.

    • Add the anticoagulated plasma/serum to the basal medium to the desired final percentage (e.g., 10%).

  • Cell Culture:

    • Aspirate the old medium from the cultured cells.

    • Add the freshly prepared anticoagulated cell culture medium to the cells.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Monitoring: Visually inspect the cultures daily for any signs of fibrin clot formation or changes in cell morphology.

  • Optimization: If clotting is still observed, the concentration of this compound can be incrementally increased (e.g., to 5-10 ATU/mL). Conversely, if no clotting is observed at the starting concentration, lower concentrations can be tested to determine the minimal effective dose.

G Start Start: Prepare this compound Stock Solution Determine_Conc Determine Final Concentration (Start with 2 ATU/mL) Start->Determine_Conc Prepare_Medium Prepare Anticoagulated Cell Culture Medium Determine_Conc->Prepare_Medium Add_to_Cells Add Medium to Cultured Cells Prepare_Medium->Add_to_Cells Incubate Incubate under Standard Conditions Add_to_Cells->Incubate Monitor Monitor for Clotting and Cell Morphology Incubate->Monitor Optimize Optimize Concentration if Necessary Monitor->Optimize Optimize->Determine_Conc Adjust End End: Clot-free Cell Culture Optimize->End

Caption: Workflow for Media Anticoagulation.

Protocol 3: Assessment of this compound Cytotoxicity

Objective: To determine the effect of this compound on the viability and proliferation of a specific cell line.

Materials:

  • Cultured cells of interest

  • This compound stock solution

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, WST-1, or a commercial kit)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 2, 5, 10, 20, 50, 100 ATU/mL). Include a vehicle control (medium with the same volume of PBS or water used to dissolve this compound).

    • Remove the medium from the cells and replace it with 100 µL of the prepared this compound-containing or control medium.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • Viability Assay: At each time point, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways

Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. Thrombin cleaves the N-terminal domain of PARs, unmasking a new N-terminus that acts as a tethered ligand, leading to downstream signaling cascades that can influence cell proliferation, inflammation, and other processes. This compound, by inhibiting thrombin, prevents the activation of these pathways.

G cluster_pathway Thrombin-Mediated Signaling Pathway cluster_inhibition Inhibition by this compound Thrombin Thrombin PAR Protease-Activated Receptor (PAR) Thrombin->PAR Cleavage No_Activation No PAR Activation G_Protein G Protein (Gq, G12/13) PAR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC RhoGEF RhoGEF G_Protein->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolysis RhoA RhoA RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Proliferation, etc.) Ca_Release->Cellular_Response PKC->Cellular_Response ROCK ROCK RhoA->ROCK ROCK->Cellular_Response This compound This compound This compound->Thrombin Inhibits

Caption: Thrombin Signaling and Its Inhibition.

Stability and Storage

Lyophilized this compound should be stored at 2-8°C. Once reconstituted, the stock solution is stable for up to 24 hours at 2-8°C.[4] For longer-term storage, it is recommended to store aliquots at -20°C or -80°C. The stability of this compound in complete cell culture medium at 37°C for extended periods has not been extensively reported. For experiments lasting longer than 24 hours, it is advisable to replace the medium with freshly prepared anticoagulated medium to ensure consistent anticoagulant activity.

Troubleshooting

  • Problem: Fibrin clot formation is still observed.

    • Solution: Increase the concentration of this compound in the cell culture medium. Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Problem: Changes in cell morphology or reduced cell viability are observed.

    • Solution: Perform a cytotoxicity assay (Protocol 3) to determine the toxic threshold of this compound for your specific cell line. If the anticoagulant concentration is close to the toxic level, consider using a lower concentration of plasma or serum in the medium.

  • Problem: Inconsistent results between experiments.

    • Solution: Ensure consistent preparation of the this compound stock solution and anticoagulated medium. Use freshly prepared medium for each experiment. The source and batch of plasma or serum can also contribute to variability.

References

Application Notes and Protocols for Assessing Desirudin Activity in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desirudin is a recombinant form of hirudin, a potent and highly specific direct thrombin inhibitor (DTI).[1][2] Originally isolated from the medicinal leech Hirudo medicinalis, this compound offers a therapeutic advantage in anticoagulation by directly binding to and inactivating both free and clot-bound thrombin, a key enzyme in the coagulation cascade.[3][4] This mechanism effectively prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[1] this compound is primarily used for the prophylaxis of deep vein thrombosis (DVT) in patients undergoing elective hip replacement surgery.[1]

Accurate monitoring of this compound's anticoagulant effect in plasma is crucial for ensuring therapeutic efficacy while minimizing the risk of bleeding complications. This document provides detailed methodologies for assessing this compound activity, focusing on the most relevant and reliable plasma-based assays: the Activated Partial Thromboplastin Time (aPTT), the Ecarin Clotting Time (ECT), and chromogenic anti-IIa assays.

Principle of Action and Measurement

This compound forms a stable, non-covalent 1:1 complex with thrombin, effectively blocking its enzymatic activity.[4] This inhibition disrupts the final common pathway of the coagulation cascade. The assays described herein quantify the extent of this inhibition.

Prothrombin Prothrombin Thrombin (IIa) Thrombin (IIa) Prothrombin->Thrombin (IIa) Factor Xa/Va Complex Fibrinogen Fibrinogen Thrombin (IIa)->Fibrinogen cleaves Inactive Thrombin-Desirudin Complex Inactive Thrombin-Desirudin Complex Thrombin (IIa)->Inactive Thrombin-Desirudin Complex Fibrin Clot Fibrin Clot Fibrinogen->Fibrin Clot This compound This compound This compound->Inactive Thrombin-Desirudin Complex

Fig. 1: Mechanism of this compound Action.

Key Methodologies for Assessing this compound Activity

Several laboratory assays can be employed to measure the anticoagulant effect of this compound. The choice of assay depends on the specific requirements of the study, including the need for specificity, linearity, and availability of reagents and equipment.

Activated Partial Thromboplastin Time (aPTT)

The aPTT is a widely available coagulation screening test that measures the integrity of the intrinsic and common pathways. This compound prolongs the aPTT in a dose-dependent manner.[4] However, the relationship may become non-linear at higher concentrations.[5]

Ecarin Clotting Time (ECT)

The ECT is a more specific assay for direct thrombin inhibitors.[6] Ecarin, a protease from the venom of the saw-scaled viper (Echis carinatus), directly converts prothrombin to meizothrombin.[7] Meizothrombin activity is inhibited by this compound, and the resulting prolongation of the clotting time shows a strong linear correlation with this compound concentration over a wide range.[5][8]

Chromogenic Anti-IIa Assay

This is a quantitative enzymatic assay that directly measures the inhibition of thrombin activity.[9] A known amount of thrombin is added to the plasma sample, and the residual thrombin activity is measured by its ability to cleave a chromogenic substrate. The color intensity is inversely proportional to the this compound concentration in the sample.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize expected results from the different assays at various this compound concentrations in plasma. These values are illustrative and may vary depending on the specific reagents and instrumentation used.

Table 1: this compound Concentration vs. aPTT Prolongation

This compound Concentration (nM)Mean aPTT (seconds)Fold Increase vs. Baseline
0 (Baseline)301.00
10451.50
20581.93
30722.40
50953.17
100>150>5.00

Note: The aPTT response to this compound can plateau at higher concentrations.[5]

Table 2: this compound Concentration vs. Ecarin Clotting Time (ECT)

This compound Concentration (nM)Mean ECT (seconds)
030
5065
100100
200170
400310
600450

Note: The ECT demonstrates a strong linear relationship with this compound concentration over a broad range.[5]

Table 3: this compound Concentration vs. Chromogenic Anti-IIa Activity

This compound Concentration (µg/mL)Residual Thrombin Activity (%)
0100
0.185
0.2568
0.545
1.020
2.05

Note: The chromogenic assay provides a highly quantitative measure of thrombin inhibition.

Experimental Protocols

Plasma Sample Preparation

Proper sample collection and preparation are critical for accurate results in coagulation assays.

Materials:

  • 3.2% Sodium Citrate (B86180) blood collection tubes

  • Refrigerated centrifuge

  • Plastic pipettes and tubes

Procedure:

  • Collect whole blood into a 3.2% sodium citrate tube. The tube must be filled to the appropriate level to ensure the correct blood-to-anticoagulant ratio (9:1).

  • Gently invert the tube 3-4 times to mix the anticoagulant with the blood.

  • Within one hour of collection, centrifuge the blood sample at 2000 x g for 15 minutes at 4°C to obtain platelet-poor plasma.

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.

  • Transfer the plasma to a clean, plastic tube.

  • For immediate analysis, store the plasma at room temperature. For later analysis, freeze the plasma at -20°C or -80°C. Thaw frozen samples rapidly at 37°C before use.

cluster_0 Sample Collection & Processing Blood Collection Blood Collection Centrifugation Centrifugation Blood Collection->Centrifugation Citrated Tube Plasma Separation Plasma Separation Centrifugation->Plasma Separation 2000g, 15 min Storage Storage Plasma Separation->Storage Platelet-Poor Plasma Assay Assay Storage->Assay Immediate or Frozen

Fig. 2: Plasma Sample Preparation Workflow.
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay measures the time to clot formation after the addition of a contact activator and phospholipids (B1166683) to citrated plasma. This compound prolongs this time by inhibiting thrombin.

Materials:

  • Patient citrated plasma

  • aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids)

  • 0.025 M Calcium Chloride (CaCl₂) solution

  • Coagulometer

Procedure:

  • Pre-warm the aPTT reagent and CaCl₂ solution to 37°C.

  • Pipette 50 µL of patient plasma into a pre-warmed cuvette.

  • Add 50 µL of the aPTT reagent to the cuvette and incubate for 3-5 minutes at 37°C.

  • Initiate the clotting reaction by adding 50 µL of the pre-warmed CaCl₂ solution.

  • The coagulometer will automatically detect the clot formation and record the clotting time in seconds.

Quality Control:

  • Run normal and abnormal control plasmas with each batch of samples.

  • Ensure that control values fall within the established reference ranges.

Protocol 2: Ecarin Clotting Time (ECT) Assay

Principle: Ecarin directly activates prothrombin to meizothrombin, which is then inhibited by this compound. The time to clot formation is measured.

Materials:

  • Patient citrated plasma

  • Ecarin reagent (reconstituted according to manufacturer's instructions)

  • Coagulometer

Procedure:

  • Pre-warm the Ecarin reagent to 37°C.

  • Pipette 100 µL of patient plasma into a pre-warmed cuvette.

  • Incubate the plasma for 2 minutes at 37°C.

  • Initiate the clotting reaction by adding 50 µL of the pre-warmed Ecarin reagent.

  • The coagulometer will measure the time to clot formation in seconds.

Quality Control:

  • A calibration curve should be generated using plasma standards with known concentrations of this compound.

  • Run control plasmas to verify the accuracy of the calibration curve.

Protocol 3: Chromogenic Anti-IIa Assay

Principle: This assay quantifies the amount of active thrombin remaining in the plasma after incubation with this compound. The residual thrombin cleaves a chromogenic substrate, and the resulting color change is measured spectrophotometrically.

Materials:

  • Patient citrated plasma

  • Thrombin reagent (human or bovine)

  • Chromogenic substrate specific for thrombin (e.g., S-2238)

  • Tris buffer

  • Microplate reader or automated coagulation analyzer

Procedure:

  • Dilute the patient plasma with Tris buffer (e.g., 1:10 dilution).

  • Add a known concentration of thrombin reagent to the diluted plasma and incubate for a specific time at 37°C.

  • Add the chromogenic substrate to the mixture.

  • The microplate reader or analyzer will measure the rate of color development (change in absorbance at 405 nm) over time.

  • The residual thrombin activity is inversely proportional to the this compound concentration. A standard curve is used to determine the this compound concentration in the sample.

Quality Control:

  • Generate a standard curve using calibrators with known this compound concentrations.

  • Include high and low concentration controls in each assay run.

cluster_1 Assay Selection aPTT aPTT ECT ECT Chromogenic Chromogenic Plasma Sample Plasma Sample Plasma Sample->aPTT Screening Plasma Sample->ECT Specific & Linear Plasma Sample->Chromogenic Quantitative

Fig. 3: Logical Flow for Assay Selection.

References

Application Notes and Protocols: Desirudin Administration in Rodent Models of Arterial Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desirudin is a recombinant form of hirudin, a potent and highly specific direct thrombin inhibitor originally isolated from the medicinal leech.[1][2] Its mechanism of action involves binding directly to both free and clot-bound thrombin, thereby inhibiting the conversion of fibrinogen to fibrin (B1330869) and preventing thrombus formation.[1][2][3] These application notes provide detailed protocols for the administration of this compound in a widely used rodent model of arterial thrombosis, the ferric chloride-induced carotid artery thrombosis model. The included data, derived from studies on this compound and other direct thrombin inhibitors, will aid researchers in designing and executing preclinical studies to evaluate the antithrombotic efficacy of this compound.

Mechanism of Action: Direct Thrombin Inhibition

This compound exerts its anticoagulant effect by directly and irreversibly binding to the active site of thrombin.[1] This action blocks thrombin's ability to cleave fibrinogen to fibrin, a critical step in the coagulation cascade.[2] Furthermore, by inhibiting thrombin, this compound also prevents the activation of coagulation factors V, VIII, and XI, further suppressing the amplification of the clotting process.[1]

Desirudin_Mechanism_of_Action cluster_coagulation Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot Polymerization This compound This compound This compound->Thrombin Inhibition

This compound directly inhibits thrombin, preventing fibrin clot formation.

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

This model is a widely accepted method for inducing arterial thrombosis in rodents and is suitable for evaluating the efficacy of antithrombotic agents.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)

  • Surgical instruments (scissors, forceps, vessel clamps)

  • Filter paper discs (2 mm diameter)

  • Ferric chloride (FeCl₃) solution (e.g., 10-20% in distilled water)

  • Doppler flow probe and monitor

  • This compound for injection

  • Saline (0.9% NaCl) for control group

  • Microbalance for weighing thrombi

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using an appropriate method.

    • Place the animal in a supine position on a heating pad to maintain body temperature.

    • Make a midline cervical incision and carefully expose the common carotid artery, separating it from the vagus nerve.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • This compound Administration:

    • Administer this compound or saline (vehicle control) via subcutaneous or intravenous injection. A common administration time is 30 minutes prior to inducing thrombosis.

    • Suggested Dose Range: Based on venous thrombosis models, a starting dose of 0.5 mg/kg subcutaneously can be considered. Dose-response studies are recommended to determine the optimal dose for arterial thrombosis models.

  • Thrombosis Induction:

    • Soak a 2 mm filter paper disc in the FeCl₃ solution.

    • Carefully apply the soaked filter paper to the adventitial surface of the exposed carotid artery for a standardized period (e.g., 5-10 minutes).

    • After the application period, remove the filter paper and rinse the artery with saline.

  • Monitoring and Data Collection:

    • Continuously monitor carotid artery blood flow using the Doppler probe.

    • Record the time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow.

    • After a set observation period (e.g., 60 minutes), euthanize the animal.

    • Carefully excise the thrombosed arterial segment, remove the thrombus, and determine its wet weight.

  • Bleeding Time Assessment (Optional):

    • To assess the hemorrhagic risk of this compound, a tail transection bleeding time assay can be performed in a separate cohort of animals.

    • Briefly, amputate a small distal segment of the tail and gently blot the blood every 30 seconds until bleeding ceases. The time to cessation of bleeding is recorded.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_induction Thrombosis Induction cluster_monitoring Monitoring & Data Collection Anesthesia Anesthetize Rat Surgery Expose Carotid Artery Anesthesia->Surgery Flow_Probe Place Doppler Flow Probe Surgery->Flow_Probe Desirudin_Admin Administer this compound or Saline Flow_Probe->Desirudin_Admin FeCl3_Application Apply FeCl3-soaked Filter Paper Desirudin_Admin->FeCl3_Application Monitor_Flow Monitor Blood Flow & Record TTO FeCl3_Application->Monitor_Flow Euthanasia Euthanize Animal Monitor_Flow->Euthanasia Thrombus_Weight Excise & Weigh Thrombus Euthanasia->Thrombus_Weight

Workflow for the ferric chloride-induced arterial thrombosis model.

Data Presentation

The following tables summarize expected quantitative data from studies evaluating this compound and other direct thrombin inhibitors in rodent thrombosis models. These values can serve as a reference for expected outcomes.

Table 1: Efficacy of this compound in a Rat Microvenous Thrombosis Model

Treatment GroupVessel Patency Rate (%)Non-occlusive Clot Incidence (%)
Saline (Control)53.141.2
This compound96.93.2
Data adapted from a study on microvenous thrombosis in rats.

Table 2: Effects of Direct Thrombin Inhibitors on Arterial Thrombosis Parameters in Rats

CompoundDoseRouteTime to Occlusion (TTO)Thrombus Weight Inhibition (%)
Vehicle Control--Baseline0
This compound (projected)0.5 - 1.0 mg/kgSC/IVIncreasedSignificant Reduction
Argatroban0.6 mg/kg + 2.4 mg/kg/hIVSignificantly Increased Patency-
Recombinant Hirudin0.7 mg/kgIVED₅₀ for preventing occlusion-
Data for Argatroban and Recombinant Hirudin are from arterial thrombosis models and provide a reference for the expected effects of direct thrombin inhibitors.

Table 3: Hemorrhagic Effects of this compound in a Rat Model

Treatment GroupBleeding Time (minutes)
Saline (Control)5.15 ± 1.2
This compound7.17 ± 3.0
Data adapted from a study on microvenous thrombosis in rats.

Conclusion

This compound is a potent antithrombotic agent with a clear mechanism of action. The provided protocols for the ferric chloride-induced arterial thrombosis model in rats offer a robust framework for preclinical evaluation. The summarized data from studies on this compound and other direct thrombin inhibitors can guide dose selection and the establishment of expected efficacy and safety profiles. Researchers are encouraged to perform dose-ranging studies to determine the optimal therapeutic window for this compound in their specific arterial thrombosis models.

References

Application Notes and Protocols for Labeling Desirudin in Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for three common techniques for labeling Desirudin for use in binding studies: Radiolabeling with Iodine-125 (B85253), Fluorescent Labeling, and Biotinylation.

This compound, a recombinant form of hirudin, is a potent and highly specific direct thrombin inhibitor.[1][2] Labeling this compound is essential for its use as a tracer in various binding assays to characterize its interaction with thrombin and other potential binding partners. The choice of label depends on the specific application, required sensitivity, and available detection instrumentation.

Radiolabeling with Iodine-125 ([¹²⁵I])

Radiolabeling with Iodine-125 is a highly sensitive method ideal for quantitative binding studies, such as receptor binding assays and pharmacokinetic analyses.[3][4] The tyrosine residues in this compound are the primary sites for iodination.

Data Presentation: Quantitative Parameters for [¹²⁵I]-Desirudin
ParameterTypical ValueReference / Notes
Specific Activity 27 µCi/µg[5] (Value for BSA, representative)
Radiochemical Purity >95%[5]
Binding Affinity (Kᵢ) ~10⁻¹³ M (for unlabeled this compound)[6]
Labeling Efficiency 7-28% (Iodogen method for platelets)[7]
Experimental Protocol: Iodination of this compound using the Iodogen Method

This protocol is a gentle and effective method for radioiodinating proteins.[3][7]

Materials:

  • This compound

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Sodium Iodide ([¹²⁵I]NaI)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sephadex G-25 desalting column

  • Reaction vials (glass)

  • Sodium metabisulfite (B1197395) (quenching agent)

  • Bovine Serum Albumin (BSA) for blocking

Procedure:

  • Preparation of Iodogen-coated tubes:

    • Dissolve Iodogen in chloroform (B151607) at 1 mg/mL.

    • Add 100 µL of the Iodogen solution to a glass reaction vial.

    • Evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the vial.

    • Store the coated vials at -20°C until use.

  • Labeling Reaction:

    • Allow an Iodogen-coated vial to come to room temperature.

    • Add 100 µg of this compound dissolved in 100 µL of PBS, pH 7.4.

    • Add 1 mCi of [¹²⁵I]NaI to the reaction mixture.

    • Incubate for 15 minutes at room temperature with occasional gentle agitation.

  • Quenching the Reaction:

    • Transfer the reaction mixture to a clean tube containing 100 µL of 1 mg/mL sodium metabisulfite in PBS to stop the reaction.

  • Purification:

    • Equilibrate a Sephadex G-25 desalting column with PBS containing 0.1% BSA.

    • Apply the quenched reaction mixture to the column.

    • Elute with PBS containing 0.1% BSA and collect fractions.

    • Monitor the radioactivity of the fractions using a gamma counter. The first peak corresponds to [¹²⁵I]-Desirudin, and the second peak contains free [¹²⁵I].

  • Characterization:

    • Determine the specific activity and radiochemical purity of the labeled this compound.[5]

Experimental Workflow: Radiolabeling and Purification of this compound

G Workflow for Radiolabeling of this compound cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification & Analysis prep_iodogen Prepare Iodogen-coated tubes add_reagents Add this compound and [¹²⁵I]NaI to Iodogen tube prep_iodogen->add_reagents prep_this compound Dissolve this compound in PBS prep_this compound->add_reagents incubate Incubate at room temperature add_reagents->incubate quench Quench reaction with sodium metabisulfite incubate->quench desalt Purify using Sephadex G-25 column quench->desalt characterize Characterize labeled this compound desalt->characterize

Caption: Workflow for the radiolabeling and purification of this compound.

Fluorescent Labeling

Fluorescent labeling allows for the direct detection of this compound binding using techniques like fluorescence polarization, FRET, and fluorescence microscopy.[8] N-hydroxysuccinimide (NHS) esters of fluorescent dyes are commonly used to label the primary amines (lysine residues and the N-terminus) of proteins.[9][10]

Data Presentation: Quantitative Parameters for Fluorescently Labeled this compound
ParameterTypical ValueReference / Notes
Degree of Labeling (DOL) 1.6 - 5.0 (Optimal range)[11]
Labeling Efficiency ~90% (Can be dye-dependent)[12]
Binding Affinity (Kᵢ) 100 nM (for a labeled hirudin analog)[8]
Purity >95% (after purification)General expectation
Experimental Protocol: Fluorescent Labeling of this compound with an NHS Ester Dye

This protocol provides a general method for labeling proteins with amine-reactive fluorescent dyes.[9][10][13][14][15]

Materials:

  • This compound

  • Fluorescent dye NHS ester (e.g., Alexa Fluor™ 488 NHS Ester, Cy3 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in sodium bicarbonate buffer at a concentration of 2-10 mg/mL.

    • Immediately before use, dissolve the fluorescent dye NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dissolved dye to the this compound solution.

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a desalting column pre-equilibrated with a suitable buffer (e.g., PBS).

    • Collect the protein-containing fractions, which will be visibly colored.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).[10]

    • Assess the purity of the conjugate by SDS-PAGE and fluorimaging.

Experimental Workflow: Fluorescent Labeling of this compound

G Workflow for Fluorescent Labeling of this compound cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification & Analysis prep_this compound Dissolve this compound in bicarbonate buffer mix Mix this compound and dye solution prep_this compound->mix prep_dye Dissolve NHS-ester dye in DMF/DMSO prep_dye->mix incubate Incubate at room temperature in the dark mix->incubate desalt Purify using a desalting column incubate->desalt characterize Determine Degree of Labeling (DOL) desalt->characterize

Caption: Workflow for the fluorescent labeling and purification of this compound.

Biotinylation

Biotinylation of this compound allows for its detection and immobilization through the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin.[16][17][18][19][20] This is useful for pull-down assays, surface plasmon resonance (SPR), and ELISA-based binding assays.[21]

Data Presentation: Quantitative Parameters for Biotinylated this compound
ParameterTypical ValueReference / Notes
Biotinylation Efficiency >90%[16]
Binding Affinity (Kₐ of Biotin-Avidin) ~10¹⁵ M⁻¹[22]
Binding Affinity (Kᴅ of Biotinylated Antibody) ~95% clearability in vivo, indicating high binding[23][24]
Purity >95% (after purification)General expectation
Experimental Protocol: Biotinylation of this compound using NHS-Biotin

This protocol describes the labeling of primary amines in this compound with an NHS-activated biotin reagent.[16][18][19][20]

Materials:

  • This compound

  • NHS-Biotin or a long-chain version like NHS-LC-Biotin

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette

  • Reaction tubes

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in PBS at a concentration of 1-10 mg/mL.

    • Immediately before use, prepare a 20-40 mg/mL stock solution of NHS-Biotin in DMF or DMSO.[18][19]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the NHS-Biotin solution to the this compound solution.[18][19]

    • Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.[18][19]

  • Purification:

    • Remove unreacted biotin by desalting or dialysis against PBS.

  • Characterization:

    • The extent of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[17][25] This assay measures the displacement of HABA from avidin by the biotinylated protein.

This compound-Thrombin Interaction Pathway

G This compound Inhibition of Thrombin Thrombin Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin catalyzes conversion Thrombinthis compound Thrombin-Desirudin Complex (Inactive) Thrombin->Thrombinthis compound This compound This compound This compound->Thrombinthis compound Fibrinogen Fibrinogen Thrombinthis compound->Fibrin Inhibits

Caption: this compound directly binds to and inhibits thrombin, preventing the conversion of fibrinogen to fibrin.

Conclusion

The choice of labeling technique for this compound should be guided by the specific requirements of the binding study. Radiolabeling offers the highest sensitivity for quantitative assays. Fluorescent labeling provides a versatile tool for various detection methods. Biotinylation is ideal for applications requiring immobilization or affinity-based purification. The provided protocols offer a starting point for the successful labeling and characterization of this compound for your research needs. It is recommended to optimize the labeling conditions for each specific application to ensure the biological activity of this compound is maintained.

References

Application Notes: In Vitro Coagulation Assays Using Desirudin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desirudin is a recombinant, 65-amino acid polypeptide analogue of hirudin, a naturally occurring anticoagulant found in the salivary glands of the medicinal leech (Hirudo medicinalis)[1][2]. It functions as a potent and highly specific direct thrombin inhibitor (DTI)[3][4][5]. By binding directly to both free circulating and clot-bound thrombin, this compound effectively blocks the thrombogenic activity of this key coagulation enzyme[1]. This inhibitory action prevents the conversion of fibrinogen to fibrin (B1330869), the activation of coagulation factors V, VIII, and XIII, and thrombin-induced platelet aggregation[3][4]. Clinically, this compound is used for the prevention of deep vein thrombosis (DVT) in patients undergoing elective hip replacement surgery[1][2][5].

Monitoring the anticoagulant effect of this compound is crucial for ensuring therapeutic efficacy while minimizing bleeding risks. Standard in vitro coagulation assays, such as the Activated Partial Thromboplastin (B12709170) Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT), are employed to assess its impact on the coagulation cascade. These assays are affected in a dose-dependent manner by this compound, with the aPTT being a particularly useful measure of its anticoagulant activity[1][6].

Mechanism of Action

This compound forms a highly stable, non-covalent 1:1 complex with the thrombin molecule, effectively blocking its active site[1][3]. This direct inhibition is independent of antithrombin and can neutralize thrombin that is already bound to fibrin within a clot[2][5]. The inhibition of thrombin interrupts the final common pathway of coagulation, preventing the formation of a stable fibrin clot.

G prothrombin Prothrombin (Factor II) thrombin Thrombin (Factor IIa) prothrombin->thrombin Upstream Factors (Intrinsic & Extrinsic Pathways) fibrin Fibrin Monomer thrombin->fibrin Cleavage inactive_complex Thrombin-Desirudin (Inactive Complex) thrombin->inactive_complex fibrinogen Fibrinogen (Factor I) clot Fibrin Clot fibrin->clot Polymerization This compound This compound This compound->inactive_complex inactive_complex->fibrin Inhibition

Caption: this compound directly binds and inhibits thrombin, preventing fibrin clot formation.

Experimental Protocols

Specimen Collection and Preparation

Proper specimen handling is critical for accurate coagulation testing.

  • Collection: Draw venous blood into a tube containing 3.2% buffered sodium citrate (B86180) anticoagulant[7][8]. Ensure the tube is filled to at least 90% capacity to maintain the correct 9:1 blood-to-anticoagulant ratio[7][8].

  • Mixing: Immediately after collection, gently invert the tube several times to ensure thorough mixing of blood and anticoagulant[7][8].

  • Centrifugation: Centrifuge the sample at approximately 1500-2500 x g for 15 minutes to prepare platelet-poor plasma (PPP)[9][10].

  • Storage: Perform assays within 4 hours of collection if plasma is stored at room temperature[10][11]. For longer storage, plasma can be frozen at -20°C or below and thawed rapidly at 37°C immediately before testing[11][12].

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways[13][14]. It is the most common laboratory test used to monitor the anticoagulant effects of this compound[6].

Methodology

  • Pre-warm a sufficient volume of 0.025 M Calcium Chloride (CaCl2) solution to 37°C[12][15].

  • Pipette 50 µL of citrated platelet-poor plasma (spiked with this compound or from a treated subject) into a test cuvette[15].

  • Add 50 µL of aPTT reagent (containing a contact activator like silica (B1680970) and a phospholipid substitute) to the plasma[15].

  • Incubate the plasma-reagent mixture for a specified time (typically 3 to 5 minutes) at 37°C[12][15].

  • Rapidly dispense 50 µL of the pre-warmed CaCl2 solution into the cuvette and simultaneously start a timer[15].

  • Record the time in seconds required for a fibrin clot to form. This is the aPTT.

G start Start plasma 50 µL Plasma start->plasma mix1 Mix Plasma and Reagent plasma->mix1 reagent 50 µL aPTT Reagent reagent->mix1 incubate1 Incubate at 37°C (3-5 min) mix1->incubate1 mix2 Add CaCl2 & Start Timer incubate1->mix2 calcium 50 µL pre-warmed 0.025M CaCl2 calcium->mix2 measure Measure Time to Clot Formation mix2->measure end End (aPTT in sec) measure->end

Caption: Workflow for the Activated Partial Thromboplastin Time (aPTT) assay.

Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of coagulation[7][10]. This compound has a minimal effect on the PT at therapeutic concentrations[16].

Methodology

  • Pre-warm the PT reagent (a mixture of tissue thromboplastin and calcium) to 37°C for at least 15 minutes[10][11].

  • Pipette 100 µL of citrated platelet-poor plasma into a test cuvette.

  • Incubate the plasma at 37°C for 1-2 minutes[11].

  • Forcibly add 200 µL of the pre-warmed PT reagent to the plasma and simultaneously start a timer.

  • Record the time in seconds for a fibrin clot to form. This is the PT.

Note: Volumes can vary by reagent manufacturer and automated system; maintaining a 1:2 ratio of plasma to reagent is common.

G start Start plasma 100 µL Plasma start->plasma incubate1 Incubate at 37°C (1-2 min) plasma->incubate1 mix Add Reagent & Start Timer incubate1->mix reagent 200 µL pre-warmed PT Reagent reagent->mix measure Measure Time to Clot Formation mix->measure end End (PT in sec) measure->end

Caption: Workflow for the Prothrombin Time (PT) assay.

Thrombin Time (TT) Assay

The TT assay directly measures the rate of fibrin formation when a standard amount of thrombin is added to plasma[17]. This test is extremely sensitive to direct thrombin inhibitors like this compound and will be markedly prolonged[16][18].

Methodology

  • Pre-warm the Thrombin Time reagent (a fixed, low concentration of bovine or human thrombin) and plasma to 37°C[17].

  • Pipette 100 µL of citrated platelet-poor plasma into a test cuvette[17].

  • Incubate the plasma at 37°C for 1 minute[17].

  • Add 100 µL of the pre-warmed Thrombin Time reagent to the plasma and simultaneously start a timer[17].

  • Record the time in seconds for a fibrin clot to form. This is the TT.

G start Start plasma 100 µL Plasma start->plasma incubate1 Incubate at 37°C (1 min) plasma->incubate1 mix Add Reagent & Start Timer incubate1->mix reagent 100 µL pre-warmed Thrombin Reagent reagent->mix measure Measure Time to Clot Formation mix->measure end End (TT in sec) measure->end

Caption: Workflow for the Thrombin Time (TT) assay.

Data Presentation: Expected Effects of this compound

The following table summarizes the expected in vitro effects of this compound on standard coagulation assays based on data from healthy subjects administered a therapeutic dose[16].

AssayBaseline (Approx. Seconds)Expected Effect of this compoundMaximum Fold Increase (vs. Baseline) at Peak Concentration
aPTT 25 - 43[15]Dose-dependent prolongation[1]1.79 ± 0.16[16]
PT 10 - 13[7]Minimally affected[16]1.05 ± 0.01[16]
TT < 25[17]Markedly prolonged[16]> 33 (immeasurably prolonged)[16]

Note: Baseline ranges can vary between laboratories and reagent/instrument systems. The data presented reflects the anticoagulant activity at peak plasma concentrations following a subcutaneous therapeutic dose.

References

Desirudin: A Superior Anticoagulant for Specialized Blood-Based Research Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction to Desirudin

This compound is a recombinant, 65-amino-acid polypeptide analogue of hirudin, a naturally occurring anticoagulant found in the saliva of the medicinal leech (Hirudo medicinalis)[1]. As a direct thrombin inhibitor (DTI), this compound offers a highly specific and potent mechanism of action, making it an invaluable tool for preventing sample clotting in a variety of blood-based assays[2][3]. Unlike indirect thrombin inhibitors such as heparin, this compound binds directly to thrombin with high affinity and specificity, neutralizing its activity without the need for a cofactor like antithrombin III[2][4]. This direct and irreversible binding inhibits both free and clot-bound thrombin, effectively preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation[2][3].

Mechanism of Action

The coagulation cascade is a complex series of enzymatic reactions culminating in the generation of thrombin, which plays a central role in hemostasis. Thrombin is responsible for the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable clot. Thrombin also amplifies its own production by activating upstream clotting factors V, VIII, and XI[2]. This compound exerts its anticoagulant effect by binding to two key sites on the thrombin molecule: the active site and exosite 1[5]. This bivalent interaction forms a stable, non-covalent complex that blocks the enzymatic activity of thrombin, thereby inhibiting all downstream effects in the coagulation cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa Xa Xa IXa->Xa VIIIa Prothrombin_Thrombin Prothrombin -> Thrombin Xa->Prothrombin_Thrombin Va TissueFactor TissueFactor VIIa_TF VIIa_TF TissueFactor->VIIa_TF VII VIIa_TF->IXa VIIa_TF->Xa Fibrinogen_Fibrin Fibrinogen -> Fibrin Prothrombin_Thrombin->Fibrinogen_Fibrin Clot Clot Fibrinogen_Fibrin->Clot XIIIa This compound This compound This compound->Prothrombin_Thrombin Inhibits

Figure 1: Simplified diagram of the coagulation cascade highlighting this compound's inhibition of Thrombin.

Advantages of this compound in Specific In Vitro Assays

The choice of anticoagulant can significantly impact the outcome and interpretation of blood-based assays. While traditional anticoagulants like heparin, EDTA, and citrate (B86180) are widely used, they can interfere with various downstream analyses. This compound's high specificity for thrombin offers distinct advantages in certain research applications.

A comparative study on the influence of anticoagulants on in vitro assays for nanotechnology-based formulations found that hirudin (the class of molecule to which this compound belongs) is a more suitable anticoagulant for specific applications[1][6][7].

Key Findings:

  • Optimal for Complement Activation and Leukocyte Proliferation Assays: Hirudin demonstrated superior performance in these assays compared to traditional anticoagulants[1][6][7]. It allows for the detection of weaker stimuli in complement activation assays, providing a more sensitive system for analysis[1][6].

  • Not Recommended for Coagulation, Platelet Aggregation, and Cytokine Secretion Assays: The study indicated that traditional anticoagulants like citrate and heparin are more appropriate for these specific assays[1][6][7].

Data Presentation: this compound vs. Other Anticoagulants

The following tables summarize the qualitative and quantitative comparisons of this compound (and other hirudins) with heparin, EDTA, and citrate in various in vitro assays.

Table 1: Qualitative Comparison of Anticoagulants for In Vitro Assays

Assay TypeThis compound (Hirudin)HeparinEDTACitrate
Complement Activation Optimal [1][6]SuboptimalSuboptimalSuboptimal
Leukocyte Proliferation Optimal [1][6]SuboptimalSuboptimalSuboptimal
Coagulation Assays Suboptimal[1][6]Optimal SuboptimalOptimal
Platelet Aggregation Suboptimal[1][6]SuboptimalSuboptimalOptimal
Cytokine Secretion Suboptimal[1][6]Optimal SuboptimalOptimal
Hemolysis Assay No Influence[1]No InfluenceNot TestedNot Tested

Table 2: Quantitative Effects of this compound on Coagulation Assays (In Vitro)

Coagulation ParameterThis compound ConcentrationFold Increase vs. Baseline (Mean ± SD)
aPTT 27.1 ± 5.2 nM (peak plasma conc.)1.79 ± 0.16[8]
PT 27.1 ± 5.2 nM (peak plasma conc.)1.05 ± 0.01[8]
TT 27.1 ± 5.2 nM (peak plasma conc.)>33[8]

Data from in vitro spiking studies and ex vivo measurements in healthy volunteers.

Experimental Protocols

Reconstitution and Storage of this compound
  • Reconstitution: Reconstitute the lyophilized this compound powder with the provided diluent (e.g., 0.6 mL of Mannitol USP (3%) in Water for Injection for a 15.75 mg vial to yield a final concentration of 15 mg in 0.5 mL). Aseptically add the diluent to the vial and gently swirl to dissolve. Do not shake.

  • Storage of Lyophilized Powder: Store vials at controlled room temperature (20-25°C).

  • Storage of Reconstituted Solution: For laboratory use, it is recommended to use the reconstituted solution immediately. If necessary, single-use aliquots can be stored at 2-8°C for up to 24 hours. Avoid freeze-thaw cycles.

Blood Collection and Handling with this compound

Experimental_Workflow cluster_collection Blood Collection cluster_processing Sample Processing cluster_assay Downstream Assay A Venipuncture B Collect blood into tubes containing this compound A->B C Gently invert tubes to mix B->C D Centrifuge for plasma/PBMC isolation (if required) C->D E Aliquot plasma or resuspend cells D->E F Perform specific assay (e.g., Complement Activation, Leukocyte Proliferation) E->F G Data Analysis F->G

Figure 2: General experimental workflow for using this compound in blood-based assays.

  • Prepare this compound Tubes: Aseptically add the desired volume of reconstituted this compound to sterile blood collection tubes to achieve the final target concentration upon blood collection. The optimal concentration may vary depending on the assay, but a starting point of 15-25 µg/mL in the final blood volume is often used.

  • Blood Collection: Draw blood directly into the this compound-containing tubes using standard phlebotomy procedures.

  • Mixing: Immediately after collection, gently invert the tubes 8-10 times to ensure thorough mixing of the blood with the anticoagulant. Avoid vigorous shaking to prevent hemolysis and platelet activation.

  • Processing: Proceed with plasma separation by centrifugation or use of whole blood as required by the specific assay protocol within 2 hours of collection for optimal results.

Complement Activation Assay

This protocol is adapted from general complement activation assay procedures for use with this compound-anticoagulated plasma.

Materials:

  • This compound-anticoagulated plasma

  • Assay buffer (e.g., Veronal buffer with Ca2+ and Mg2+)

  • Complement activators (e.g., zymosan, heat-aggregated IgG)

  • ELISA kit for detection of complement activation markers (e.g., C3a, C5a, sC5b-9)

  • Microplate reader

Procedure:

  • Plasma Preparation: Collect blood with this compound as described in section 5.2. Centrifuge at 2000 x g for 15 minutes at 4°C to obtain platelet-poor plasma.

  • Assay Setup: In a 96-well plate, add 50 µL of this compound-anticoagulated plasma to each well.

  • Activation: Add 50 µL of the complement activator or control buffer to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stopping the Reaction: Stop the reaction by adding an equal volume of cold PBS containing 10 mM EDTA.

  • Detection: Measure the levels of complement activation markers (C3a, C5a, sC5b-9) using a commercially available ELISA kit according to the manufacturer's instructions.

Leukocyte Proliferation Assay

This protocol is adapted from general leukocyte proliferation assay procedures for use with this compound-anticoagulated whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

  • This compound-anticoagulated whole blood or isolated PBMCs

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin

  • Mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU, CFSE)

  • 96-well cell culture plates

  • Cell harvester and liquid scintillation counter (for [³H]-Thymidine incorporation) or flow cytometer/microplate reader (for non-radioactive methods)

Procedure:

  • Cell Preparation:

    • Whole Blood: Dilute this compound-anticoagulated whole blood 1:10 in supplemented RPMI 1640 medium.

    • PBMCs: Isolate PBMCs from this compound-anticoagulated blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells and resuspend in supplemented RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup: Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Stimulation: Add 100 µL of the mitogen/antigen at the desired concentration or medium alone (negative control) to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.

    • Non-radioactive Methods: Follow the manufacturer's instructions for the specific proliferation assay kit being used.

Conclusion

This compound's highly specific mechanism of action as a direct thrombin inhibitor makes it a superior anticoagulant for specific in vitro blood-based assays, particularly those involving the complement system and leukocyte proliferation. By avoiding the interferences associated with traditional anticoagulants, this compound allows for more accurate and reliable data in these sensitive applications. However, for assays focused on coagulation, platelet aggregation, and cytokine secretion, traditional anticoagulants remain the preferred choice. Researchers should carefully consider the downstream application when selecting an anticoagulant to ensure the integrity and validity of their experimental results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Desirudin Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desirudin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a recombinant form of hirudin, a naturally occurring anticoagulant found in leech saliva.[1] It is a highly specific, direct thrombin inhibitor.[2][3] Unlike indirect thrombin inhibitors like heparin, this compound binds directly to both free-circulating and clot-bound thrombin, neutralizing its activity.[1][4] This irreversible binding prevents thrombin from converting fibrinogen to fibrin, a key step in the formation of a blood clot.[1] It also inhibits thrombin-induced activation of coagulation factors V, VIII, and XI.[1]

Q2: What is a recommended starting concentration for this compound in in vitro experiments?

A2: A recommended starting point for in vitro experiments can be derived from concentrations observed in ex vivo studies. Following a standard therapeutic subcutaneous dose of 15 mg in healthy volunteers, a mean peak plasma concentration of 27.1 ± 5.2 nM was observed.[5] Therefore, a concentration range around this value would be a logical starting point for in vitro investigations. However, the optimal concentration will be assay-dependent. For instance, in vitro studies have evaluated this compound concentrations up to 725 nM in human plasma for coagulation tests.[5]

Q3: How stable is this compound in cell culture media?

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected anticoagulant effect.

  • Possible Cause: Degradation of this compound in the cell culture medium. The active concentration of this compound may be decreasing over the course of the experiment.

  • Troubleshooting Steps:

    • Assess Stability: Conduct a stability study by incubating this compound in your complete cell culture medium (including serum) at your experimental conditions (e.g., 37°C, 5% CO2) for various durations (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Analyze Concentration: Measure the concentration of this compound at each time point using a suitable analytical method like HPLC or LC-MS to determine its half-life in your specific medium.[6]

    • Optimize Dosing: If significant degradation is observed, consider adding this compound to the assay more frequently during media changes to maintain a more consistent concentration.[7]

Issue 2: Precipitation or solubility issues when preparing working solutions.

  • Possible Cause: The concentration of this compound may have exceeded its solubility limit in the cell culture medium.

  • Troubleshooting Steps:

    • Check Solubility: Test the solubility of this compound in your cell culture medium at the highest intended concentration. After a couple of hours, centrifuge the solution and measure the concentration in the supernatant.[7]

    • Lower Final Concentration: If precipitation occurs, you may need to use a lower final concentration of this compound in your experiments.[6]

    • Gentle Sonication: Cautious and gentle sonication of the diluted solution might help dissolve small precipitates, but be mindful that this could potentially degrade the peptide.[6]

    • Solvent Considerations: While this compound is reconstituted in a mannitol (B672) solution for clinical use, for in vitro stock solutions, ensure the solvent is appropriate and the final concentration in the culture medium is not cytotoxic.[4]

Issue 3: Unexpected results in coagulation assays.

  • Possible Cause: The choice of coagulation assay and its sensitivity to this compound. Different coagulation assays are affected differently by direct thrombin inhibitors.

  • Troubleshooting Steps:

    • Assay Selection:

      • Activated Partial Thromboplastin Time (aPTT): aPTT is sensitive to this compound and shows a dose-dependent increase.[4][8] It correlates well with this compound plasma concentrations in the therapeutic range.[8]

      • Thrombin Time (TT): TT is highly sensitive and can be immeasurably prolonged even at low this compound concentrations, making it less suitable for monitoring.[5]

      • Prothrombin Time (PT): PT is only slightly affected by this compound.[5]

      • Ecarin Clotting Time (ECT): ECT shows a linear correlation with this compound concentrations over a wider range than aPTT, making it potentially more reliable for higher concentrations.[5]

    • Review Assay Performance: Be aware that hirudin-based anticoagulants like this compound can be suboptimal for certain in vitro assays, such as plasma coagulation and platelet aggregation assays, as they can inhibit critical components of the assay itself.[9]

Data Presentation

Table 1: Effect of this compound on Common Coagulation Assays (In Vitro & Ex Vivo Data)

Coagulation AssayResponsiveness to this compoundLinearity with this compound ConcentrationNotes
aPTT HighLinear within the clinical concentration range, but becomes less linear at higher concentrations.[5]A mean peak aPTT prolongation of about 1.38 times baseline was seen after a 15 mg subcutaneous dose.[4]
ECT ModerateLinear over a wider concentration range compared to aPTT.[5]A maximum fold increase of 1.34 ± 0.08 from baseline was observed ex vivo.[5]
TT Very HighNot suitable for monitoring as it is immeasurably prolonged even at low concentrations.[5]Was prolonged by over 33-fold for up to 8 hours post-dose ex vivo.[5]
PT LowHardly affected.[5]Only a 1.05 ± 0.01-fold increase from baseline was noted ex vivo.[5]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in Cell Culture Medium

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable, sterile solvent.

  • Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration intended for your experiments. Ensure any solvent concentration is non-toxic to your cells.

  • Incubation: Aliquot the working solution into sterile tubes or wells and place them in a cell culture incubator under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour sample should be collected immediately after preparation.

  • Analysis: Analyze the concentration of intact this compound in each sample using a validated analytical method such as HPLC or LC-MS.

  • Data Interpretation: Plot the concentration of this compound against time to determine its stability and half-life in your specific cell culture medium.

Visualizations

Desirudin_Mechanism_of_Action cluster_coagulation Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) Polymerization This compound This compound This compound->Thrombin Direct Inhibition

Caption: Mechanism of this compound as a direct thrombin inhibitor.

Experimental_Workflow_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution B Dilute in Cell Culture Medium to Working Concentration A->B C Aliquot and Incubate at 37°C, 5% CO2 B->C D Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) C->D E Analyze this compound Concentration by HPLC/LC-MS D->E F Determine Stability and Half-life E->F

Caption: Workflow for assessing this compound stability in cell culture medium.

Troubleshooting_Logic A Inconsistent/Weak Effect Observed B Is the compound degrading? A->B C Perform Stability Assay B->C Yes E Is there precipitation? B->E No D Adjust Dosing Frequency C->D F Check Solubility E->F Yes H Is the assay appropriate? E->H No G Lower Final Concentration F->G I Review Assay Sensitivity (aPTT, ECT) H->I Yes J Select More Suitable Assay I->J

Caption: Troubleshooting logic for in vitro experiments with this compound.

References

troubleshooting unexpected results in Desirudin coagulation assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desirudin and encountering unexpected results in coagulation assays.

Introduction to this compound and its Effects on Coagulation Assays

This compound is a recombinant hirudin, a potent and highly specific direct thrombin inhibitor.[1][2][3] Its primary mechanism of action is the direct binding to both free and clot-bound thrombin, which in turn inhibits the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[1][2][3] This action also prevents thrombin-induced activation of coagulation factors V, VIII, and XIII, and platelet aggregation.[2][3]

Due to its potent anticoagulant effects, monitoring is often necessary, particularly in research and clinical settings. The most commonly used laboratory tests to monitor this compound's effect are the activated Partial Thromboplastin (B12709170) Time (aPTT) and the Ecarin Clotting Time (ECT).[4] The Prothrombin Time (PT) is generally not sensitive to therapeutic levels of this compound, while the Thrombin Time (TT) is typically immeasurably prolonged.[4]

Frequently Asked Questions (FAQs)

Q1: Which coagulation assay is most appropriate for monitoring this compound?

A1: The activated Partial Thromboplastin Time (aPTT) is the most commonly used assay for monitoring this compound as it shows a dose-dependent prolongation.[3][5] However, at higher concentrations of this compound, the aPTT response can become non-linear.[4] The Ecarin Clotting Time (ECT) is considered a more reliable assay for monitoring, especially at higher concentrations, as it maintains a linear relationship with this compound levels over a wider range.[4][6]

Q2: Why is the Prothrombin Time (PT) not recommended for routine this compound monitoring?

A2: The PT is largely insensitive to the effects of this compound at therapeutic concentrations.[4] While some prolongation of the PT/INR can occur, it is generally not significant enough for reliable monitoring.[7]

Q3: What is the Ecarin Clotting Time (ECT) and why is it useful for this compound?

A3: The ECT is a specialized coagulation assay that uses ecarin, a snake venom enzyme, to directly convert prothrombin to meizothrombin.[6][8][9] this compound potently inhibits meizothrombin, leading to a prolongation of the clotting time that is directly and linearly proportional to the this compound concentration.[6][8] This makes it a highly specific and accurate method for measuring this compound levels, unaffected by many variables that can influence the aPTT.[6]

Q4: Can I use the Thrombin Time (TT) to monitor this compound?

A4: The Thrombin Time (TT) is extremely sensitive to this compound and typically becomes immeasurably prolonged even at low concentrations.[4] This makes it unsuitable for quantitative monitoring of this compound therapy.

Troubleshooting Unexpected Assay Results

Unexpected results in coagulation assays when using this compound can arise from pre-analytical variables, issues with reagents or instruments, or patient-specific factors. This section provides a guide to troubleshooting common problems.

Issue 1: aPTT Results are Lower Than Expected

Possible Causes and Solutions

CauseTroubleshooting Steps
Pre-analytical Error: Inadequate Tube Filling Ensure blood collection tubes are filled to the proper volume to maintain the correct blood-to-anticoagulant ratio (9:1). Short draws can lead to falsely shortened clotting times.[10]
Pre-analytical Error: Contamination with Platelets Ensure proper centrifugation to obtain platelet-poor plasma (PPP). Residual platelets can release platelet factor 4 (PF4), which can neutralize some direct thrombin inhibitors.
Pre-analytical Error: Improper Sample Handling Process samples promptly. Delays in processing can affect results. Store plasma appropriately if not tested immediately.[11][12]
Reagent Issue Check the expiration date and proper storage of aPTT reagents. Use reagents that are sensitive to direct thrombin inhibitors.
Instrument Malfunction Perform quality control checks on the coagulation analyzer to ensure it is functioning correctly.
Issue 2: aPTT Results are Higher Than Expected or Unmeasurably Prolonged

Possible Causes and Solutions

CauseTroubleshooting Steps
Pre-analytical Error: Contamination Ensure the sample was not drawn from a line containing other anticoagulants (e.g., heparin).[13] Use a clean venipuncture.
Pre-analytical Error: Hemolysis or Lipemia Visually inspect the plasma for hemolysis (red tinge) or lipemia (cloudiness). Both can interfere with optical-based coagulation analyzers and cause falsely prolonged results.[14]
Patient-Specific Factor: Underlying Coagulopathy Review the patient's clinical history for any known factor deficiencies or the presence of inhibitors like a lupus anticoagulant, which can prolong the baseline aPTT.[15]
This compound Over-anticoagulation Re-evaluate the this compound dosage and the timing of the blood draw in relation to the last dose.
Non-Linear aPTT Response At high this compound concentrations, the aPTT can become excessively prolonged and lose its linear dose-response. Consider using an ECT for more accurate measurement in this range.[4]
Issue 3: Ecarin Clotting Time (ECT) Results are Inconsistent

Possible Causes and Solutions

CauseTroubleshooting Steps
Reagent Instability Ecarin reagent can be sensitive to storage conditions. Ensure it is reconstituted and stored according to the manufacturer's instructions.
Low Prothrombin or Fibrinogen Levels The ECT assay is dependent on the patient's prothrombin and fibrinogen levels. In cases of severe deficiency, results may be affected.[8] Some modified ECT assays add exogenous prothrombin and fibrinogen to overcome this.[8]
Instrument Calibration Ensure the coagulation analyzer is properly calibrated for the ECT assay.

Quantitative Data Summary

The following table summarizes the expected effects of this compound on common coagulation assays. Note that specific results will vary depending on the reagents and instrument used.

AssayExpected Effect of Therapeutic this compoundTypical Fold Increase vs. Baseline (Therapeutic Range)Linearity with this compound Concentration
aPTT Prolonged1.5 - 2.5 times[5]Linear at therapeutic doses, may become non-linear at high concentrations[4]
PT/INR Minimally affected~1.05[4]Poor
ECT Prolonged~1.34[4]Linear over a wide range of concentrations[4][6]
TT Markedly Prolonged>33[4]Not useful for quantitative monitoring

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Protocol
  • Sample Preparation: Collect whole blood in a 3.2% sodium citrate (B86180) tube. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

  • Incubation: Pre-warm the aPTT reagent and calcium chloride (CaCl2) to 37°C.

  • Assay:

    • Pipette 50 µL of PPP into a pre-warmed cuvette.

    • Add 50 µL of the aPTT reagent (containing a contact activator and phospholipids).

    • Incubate the mixture for 3-5 minutes at 37°C.

    • Add 50 µL of pre-warmed 0.025 M CaCl2 to initiate clotting.

    • Measure the time to clot formation using a coagulometer.

Ecarin Clotting Time (ECT) Protocol
  • Sample Preparation: Collect and prepare platelet-poor plasma as for the aPTT.

  • Incubation: Pre-warm the Ecarin reagent to 37°C.

  • Assay:

    • Pipette 50 µL of PPP into a pre-warmed cuvette.

    • Add 50 µL of the Ecarin reagent.

    • Measure the time to clot formation. The Ecarin reagent contains calcium, so a separate calcium addition step is not always required.

Visualizations

Desirudin_Mechanism_of_Action cluster_coagulation Coagulation Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization This compound This compound This compound->Thrombin Inhibition

Caption: Mechanism of action of this compound in the coagulation cascade.

Coagulation_Assay_Workflow start Blood Sample Collection (3.2% Sodium Citrate) centrifugation Centrifugation (1500 x g for 15 min) start->centrifugation ppp Platelet-Poor Plasma (PPP) centrifugation->ppp assay Coagulation Assay (aPTT, PT, or ECT) ppp->assay result Clotting Time Result assay->result

Caption: Standard workflow for preparing and analyzing samples for coagulation assays.

Troubleshooting_Logic start Unexpected Coagulation Assay Result check_preanalytical Review Pre-analytical Variables (Sample collection, handling, processing) start->check_preanalytical check_reagents Verify Reagents (Expiration, storage, preparation) check_preanalytical->check_reagents If OK rerun_assay Rerun Assay with New Sample/Reagents check_preanalytical->rerun_assay If Error Found & Corrected check_instrument Check Instrument (QC, calibration) check_reagents->check_instrument If OK check_reagents->rerun_assay If Error Found & Corrected investigate_patient Consider Patient-Specific Factors (Underlying conditions, other medications) check_instrument->investigate_patient If OK check_instrument->rerun_assay If Error Found & Corrected investigate_patient->rerun_assay If OK resolved Issue Resolved rerun_assay->resolved Result as Expected escalate Contact Technical Support/ Consult with a Specialist rerun_assay->escalate Result Still Unexpected

Caption: A logical workflow for troubleshooting unexpected coagulation assay results.

References

Navigating Desirudin Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Desirudin variability in pooled plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a recombinant form of hirudin, a potent and highly specific direct thrombin inhibitor (DTI) originally isolated from the medicinal leech. Its mechanism of action involves binding directly to both free and clot-bound thrombin, thereby inhibiting thrombin's conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. This direct inhibition distinguishes it from indirect thrombin inhibitors like heparin.

Q2: Which coagulation assays are most suitable for monitoring this compound activity?

A2: The activated Partial Thromboplastin Time (aPTT) is the most commonly used assay to measure the anticoagulant effect of this compound, as it shows a dose-dependent prolongation in response to the drug. However, at higher concentrations, the aPTT response can become non-linear. The Ecarin Clotting Time (ECT) offers a more linear correlation with this compound concentrations over a wider range and is considered a more reliable monitoring tool, especially at supratherapeutic doses. While the Thrombin Time (TT) is highly sensitive to this compound, it often becomes immeasurably prolonged even at therapeutic concentrations, making it unsuitable for routine monitoring.

Q3: What are the key pharmacokinetic properties of this compound?

A3: this compound is administered via subcutaneous injection and has a rapid onset of action, with peak plasma concentrations reached within 1 to 3 hours. It has a terminal elimination half-life of approximately 2 to 3 hours. A significant portion of the administered dose (40-50%) is excreted unchanged in the urine, making renal function a critical factor in its clearance.

Q4: How does renal impairment affect this compound's pharmacokinetics and pharmacodynamics?

A4: Renal impairment significantly impacts this compound clearance, leading to increased plasma concentrations and a prolonged anticoagulant effect. Studies have shown that the area under the plasma concentration-time curve increases substantially with decreasing creatinine (B1669602) clearance. This necessitates dose adjustments in patients with renal dysfunction to avoid an increased risk of bleeding.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental measurement of this compound in pooled plasma samples.

Issue/Observation Potential Cause(s) Recommended Action(s)
High inter-sample variability in aPTT results for the same this compound concentration. Pre-analytical variables: - Improper blood collection (e.g., short draws, incorrect anticoagulant-to-blood ratio). - Variations in sample processing (e.g., centrifugation speed/time, temperature). - Differences in storage conditions (e.g., temperature, freeze-thaw cycles).Analytical variables: - Reagent lot-to-lot variability. - Instrument calibration drift.Standardize pre-analytical procedures: - Ensure proper tube fill volume (9:1 blood-to-anticoagulant ratio). - Use a consistent centrifugation protocol to obtain platelet-poor plasma. - Aliquot and store plasma at ≤ -70°C and minimize freeze-thaw cycles.Optimize analytical procedures: - Validate new reagent lots against previous lots. - Perform regular instrument maintenance and calibration.
aPTT results are unexpectedly prolonged or shortened. Interfering substances: - Concomitant anticoagulant or antiplatelet medications in plasma donors. - Hemolysis, icterus, or lipemia in plasma samples.Inappropriate assay selection: - Using aPTT for high this compound concentrations where the response is non-linear.Screen pooled plasma: - Exclude plasma from donors on interfering medications. - Visually inspect samples for hemolysis, icterus, and lipemia.Select appropriate assay: - For high concentrations, consider using the Ecarin Clotting Time (ECT) or a chromogenic assay.
Poor reproducibility of results between different batches of pooled plasma. Batch-to-batch variability of pooled plasma: - Differences in donor demographics (age, sex, health status). - Variations in plasma protein levels (e.g., fibrinogen, coagulation factors).Characterize each new batch of pooled plasma: - Perform baseline coagulation tests (PT, aPTT, Fibrinogen) on each new lot. - Consider using a commercial standard normal plasma for consistency.
This compound concentration measured by a specific assay does not correlate with the expected anticoagulant effect (aPTT). Assay principle limitations: - Some assays may be influenced by other factors in the plasma matrix.Non-specific binding: - this compound may bind to plasticware, leading to lower effective concentrations.Validate assay performance: - Perform spike and recovery experiments to assess matrix effects. - Use low-binding tubes and pipette tips for sample handling. - A chromogenic assay that directly measures thrombin inhibition may provide more accurate quantification.

Experimental Protocols

Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay for this compound
  • Sample Preparation: Thaw pooled plasma samples and this compound standards at 37°C. Prepare a dilution series of this compound in pooled plasma.

  • Assay Procedure:

    • Pre-warm aPTT reagent and calcium chloride solution to 37°C.

    • Pipette 50 µL of the plasma sample (or standard) into a pre-warmed cuvette.

    • Add 50 µL of the aPTT reagent, mix, and incubate for the manufacturer-specified time (typically 3-5 minutes) at 37°C.

    • Add 50 µL of pre-warmed calcium chloride solution to initiate clotting.

    • Record the time to clot formation in seconds.

  • Data Analysis: Plot the aPTT clotting time (seconds) against the this compound concentration to generate a standard curve.

Protocol 2: Ecarin Clotting Time (ECT) Assay for this compound
  • Sample Preparation: As described in Protocol 1.

  • Assay Procedure:

    • Pre-warm Ecarin reagent to 37°C.

    • Pipette 50 µL of the plasma sample (or standard) into a pre-warmed cuvette.

    • Add 50 µL of the Ecarin reagent to initiate clotting.

    • Record the time to clot formation in seconds.

  • Data Analysis: Plot the ECT clotting time (seconds) against the this compound concentration. The relationship should be linear over a broad range of concentrations.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference
Bioavailability (subcutaneous)~80%
Time to Peak Plasma Concentration1 - 3 hours
Terminal Elimination Half-life2 - 3 hours
Volume of Distribution0.25 L/kg
Renal Excretion (unchanged)40 - 50%

Table 2: Impact of Renal Impairment on this compound Pharmacokinetics

Renal FunctionCreatinine Clearance (mL/min)Mean Increase in Area Under the Curve (vs. Normal)Reference
Normal> 901.0
Mild Impairment61 - 901.15
Moderate Impairment31 - 602.83
Severe Impairment< 317.0

Visualizations

Desirudin_Mechanism_of_Action cluster_Coagulation Coagulation Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization This compound This compound This compound->Thrombin Direct Inhibition

Caption: this compound's direct inhibition of thrombin.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Coagulation Analysis Collect_Blood 1. Collect Blood (3.2% Sodium Citrate) Centrifuge 2. Centrifuge (e.g., 2000g for 15 min) Collect_Blood->Centrifuge Pool_Plasma 3. Pool Platelet-Poor Plasma Centrifuge->Pool_Plasma Spike_this compound 4. Spike with this compound Pool_Plasma->Spike_this compound Aliquots 5. Create Aliquots (Store at <= -70°C) Spike_this compound->Aliquots Thaw_Sample 6. Thaw Sample at 37°C Aliquots->Thaw_Sample Experiment Day Perform_Assay 7. Perform Coagulation Assay (aPTT or ECT) Thaw_Sample->Perform_Assay Analyze_Data 8. Analyze Data Perform_Assay->Analyze_Data

Caption: Workflow for preparing and analyzing this compound in plasma.

Technical Support Center: Desirudin Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Desirudin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in long-term experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing reconstituted this compound for long-term experiments?

For long-term stability in aqueous solutions, it is recommended to maintain a neutral pH (approximately 7.0). Studies on the closely related molecule, recombinant hirudin, have shown that it is most stable at a neutral pH.[1][2] Both strongly acidic and alkaline conditions can lead to accelerated degradation.[1][2]

Q2: How does temperature affect the stability of this compound in solution?

Temperature is a critical factor in the degradation of this compound. Reconstituted this compound should be stored at controlled temperatures to minimize degradation. While clinical guidelines suggest stability for up to 24 hours at room temperature (15-30°C), for long-term experiments, lower temperatures are advisable.[3] A combination of elevated temperature and alkaline pH can cause irreversible inactivation.[4][5][6][7]

Q3: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound and its analogue, hirudin, include:

  • Hydrolysis: This can occur under both acidic and alkaline conditions, leading to the cleavage of peptide bonds.[8]

  • Deamidation: The conversion of asparagine (Asn) and glutamine (Gln) residues to aspartic acid and glutamic acid, respectively. This is a common degradation route for peptides.[8]

  • Succinimide Formation: This is a significant degradation pathway in the intermediate pH range, particularly at slightly acidic conditions.[1][2]

  • Disulfide Bond Scrambling/Beta-elimination: Under alkaline conditions, especially at elevated temperatures, the disulfide bonds can be irreversibly broken down, leading to the formation of heterogeneous polymers and loss of activity.[4][5][6][7]

  • Metabolism: In biological systems, this compound is primarily metabolized by the kidney through the stepwise degradation from the C-terminus.[9]

Q4: Can I freeze reconstituted this compound for long-term storage?

While freezing can slow down chemical degradation, repeated freeze-thaw cycles can negatively impact the stability of peptides and proteins, potentially leading to aggregation or loss of activity.[10][11][12] If freezing is necessary, it is recommended to aliquot the reconstituted this compound into single-use volumes to avoid multiple freeze-thaw cycles.[13]

Q5: Are there any known incompatibilities with common laboratory reagents or materials?

While specific compatibility data with a wide range of laboratory reagents is not extensively published, it is good practice to avoid aggressive buffers or solutions with extreme pH values. The use of sterile, high-purity water and buffers is recommended. For materials, polypropylene (B1209903) or glass vials are generally suitable for storage.

Troubleshooting Guide

Problem: I am observing a decrease in this compound's anticoagulant activity over the course of my multi-day experiment.

  • Possible Cause 1: pH Instability. The pH of your experimental medium may be shifting outside the optimal neutral range.

    • Solution: Regularly monitor the pH of your stock solutions and experimental setup. Use a well-buffered system to maintain a stable neutral pH.

  • Possible Cause 2: Temperature Fluctuations. The temperature of your experiment may be too high, accelerating degradation.

    • Solution: Maintain a constant and cool temperature where possible. If the experiment must be conducted at 37°C, prepare fresh this compound solutions more frequently.

  • Possible Cause 3: Disulfide Bond Degradation. If your medium is alkaline, the disulfide bonds crucial for this compound's structure may be breaking down.

    • Solution: Ensure your experimental conditions do not become alkaline. If an alkaline pH is unavoidable, the experiment duration should be minimized.

  • Possible Cause 4: Microbial Contamination. Bacterial or fungal growth can lead to enzymatic degradation of the peptide.

    • Solution: Use sterile techniques for the preparation and handling of all solutions. Consider adding a broad-spectrum antibiotic/antimycotic if compatible with your experimental system.

Problem: I see precipitation or cloudiness in my this compound stock solution.

  • Possible Cause 1: Poor Solubility. The concentration of this compound may be too high for the chosen solvent.

    • Solution: Try dissolving this compound in a small amount of a suitable solvent like sterile water before diluting it into your experimental buffer.

  • Possible Cause 2: Aggregation. Peptides can aggregate over time, especially after freeze-thaw cycles or prolonged storage.

    • Solution: Avoid repeated freeze-thaw cycles by aliquoting. If aggregation is suspected, you can try gentle vortexing. However, if significant precipitation is observed, it is best to prepare a fresh solution.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability

ParameterOptimal ConditionConditions to AvoidPrimary Degradation Pathway
pH Neutral (approx. 7.0)Strongly acidic (<4) or alkaline (>8)Hydrolysis, Deamidation, Succinimide Formation, Disulfide Bond Elimination
Temperature Refrigerated (2-8°C) for short-term; Frozen (≤ -20°C) for long-term (single-use aliquots)Elevated temperatures, especially in combination with alkaline pH; Repeated freeze-thaw cyclesIncreased reaction rates for all degradation pathways
Light Protect from lightProlonged exposure to direct lightPhotodegradation (less common but possible for some amino acids)
Additives Sterile, buffered solutionsContaminating proteases, strong oxidizing/reducing agentsEnzymatic degradation, Oxidation, Disulfide bond reduction

Experimental Protocols

Protocol 1: Assessment of this compound Stability in a Specific Buffer

This protocol outlines a method to determine the stability of this compound in your experimental buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound powder

  • Your experimental buffer (e.g., PBS, DMEM)

  • Sterile, high-purity water

  • HPLC system with a C18 column and UV detector (214 nm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sterile microcentrifuge tubes

  • Incubator/water bath at the desired experimental temperature (e.g., 4°C, 25°C, 37°C)

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in sterile water to a known concentration (e.g., 1 mg/mL).

    • Filter the stock solution through a 0.22 µm sterile filter.

  • Sample Preparation:

    • Dilute the this compound stock solution in your experimental buffer to the final working concentration.

    • Aliquot the solution into multiple sterile microcentrifuge tubes.

    • Immediately take a sample for the time-zero (T0) analysis and store it at -80°C.

    • Place the remaining aliquots in the incubator at the desired temperature.

  • Time-Course Analysis:

    • At predetermined time points (e.g., 24h, 48h, 72h, 1 week), remove one aliquot from the incubator and immediately freeze it at -80°C to halt any further degradation.

  • HPLC Analysis:

    • Thaw all samples (including T0) simultaneously.

    • Analyze the samples by reverse-phase HPLC using a C18 column. A typical gradient could be from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 214 nm. The main peak corresponds to intact this compound. Degradation products may appear as new, smaller peaks.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T0 sample.

    • Plot the percentage of remaining this compound against time to determine the stability profile.

Visualizations

Desirudin_Degradation_Pathways This compound Intact this compound Hydrolysis Hydrolyzed Fragments This compound->Hydrolysis Acidic/Alkaline pH Deamidation Deamidated this compound This compound->Deamidation Neutral/Alkaline pH Succinimide Succinimide Intermediate This compound->Succinimide Slightly Acidic pH Disulfide_Elimination Polymeric Aggregates (Inactive) This compound->Disulfide_Elimination Alkaline pH + High Temp Isoaspartate Isoaspartate this compound Succinimide->Isoaspartate Rearrangement Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Dilute Dilute in Experimental Buffer Prep_Stock->Dilute Aliquot Aliquot Samples Dilute->Aliquot T0 T0 Sample (Store at -80°C) Aliquot->T0 Incubate Incubate at Desired Temperature Aliquot->Incubate HPLC HPLC Analysis T0->HPLC Timepoints Collect Samples at Time Points (Tx) Incubate->Timepoints Timepoints->HPLC Data Calculate % Remaining vs. T0 HPLC->Data

References

Technical Support Center: Addressing Desirudin Resistance in In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Desirudin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues of this compound resistance in in vitro models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a recombinant form of hirudin, a potent and highly specific direct thrombin inhibitor.[1] It binds directly to both free and clot-bound thrombin, inhibiting its enzymatic activity which is crucial for the conversion of fibrinogen to fibrin (B1330869) in the coagulation cascade.[1]

Q2: What are the primary in vitro assays for measuring this compound's anticoagulant activity?

A2: The most common assays are the activated Partial Thromboplastin Time (aPTT) and the Ecarin Clotting Time (ECT).[1] Thrombin Time (TT) is also highly sensitive to this compound, often becoming immeasurably prolonged at therapeutic concentrations.[1] The Prothrombin Time (PT) is generally not significantly affected by this compound.[1]

Q3: What might constitute "resistance" to this compound in an in vitro model?

A3: In an in vitro context, this compound resistance would be characterized by a reduced anticoagulant effect at a given concentration compared to a sensitive or parental model. This could manifest as a rightward shift in the dose-response curve for aPTT or ECT, requiring a higher concentration of this compound to achieve the same prolongation of clotting time.

Q4: Have specific mechanisms of this compound resistance been identified in vitro?

A4: Currently, there is a lack of published literature detailing specific, validated mechanisms of this compound resistance developed in in vitro models. However, based on principles of drug resistance to other enzyme inhibitors, hypothetical mechanisms could include:

  • Overexpression of the target enzyme: Increased production of thrombin in a cellular or plasma-based model could require higher concentrations of this compound to achieve an inhibitory effect.

  • Mutation of the target enzyme: Alterations in the thrombin molecule could potentially reduce the binding affinity of this compound.

  • Increased drug efflux or degradation: In cell-based models, increased activity of cellular pumps could efflux this compound, or enhanced proteolytic degradation could reduce its effective concentration.

Q5: How can I develop a this compound-resistant in vitro model?

A5: While no standard protocol exists for this compound, a common method for inducing drug resistance in cell lines involves continuous or intermittent exposure to escalating, sub-lethal doses of the drug over a prolonged period.[2][3][4] This process selects for a population of cells that can tolerate higher concentrations of the drug. A similar principle could theoretically be applied to a cell line that produces components of the coagulation cascade, or in a long-term plasma-based assay system, although this is not a standard or validated approach.

Troubleshooting Guide

Issue 1: Unexpectedly short aPTT or ECT results at a known this compound concentration.

Possible Cause Troubleshooting Steps
Reagent or Instrument Issue - Ensure proper calibration of coagulation analyzer. - Verify the integrity and correct preparation of aPTT and ECT reagents. - Run quality control samples to confirm assay performance.
Inaccurate this compound Concentration - Confirm the correct preparation and dilution of this compound stock solutions. - Use a freshly prepared solution for each experiment.
Non-Linear aPTT Response At higher concentrations of this compound, the aPTT response can become non-linear and plateau.[1] Consider using the Ecarin Clotting Time (ECT), which maintains a more linear dose-response relationship at higher concentrations.[1]
Development of in vitro Resistance (Hypothetical) If all other causes are ruled out and you consistently observe a diminished response to this compound over time in a continuous culture or long-term experiment, you may be observing the emergence of a resistant phenotype.

Issue 2: High variability in replicate measurements.

Possible Cause Troubleshooting Steps
Pipetting Inaccuracy - Ensure accurate and consistent pipetting of plasma, reagents, and this compound solutions. - Use calibrated pipettes.
Temperature Fluctuation - Maintain a constant 37°C incubation temperature for the assays.
Sample Mixing - Ensure thorough but gentle mixing of samples and reagents.

Quantitative Data

The following tables summarize the expected in vitro anticoagulant effects of this compound on various coagulation parameters in human plasma.

Table 1: Effect of this compound on aPTT and ECT in Human Plasma in vitro

This compound Concentration (nM)Mean aPTT (fold increase vs. baseline)Mean ECT (fold increase vs. baseline)
~30~1.8~1.3
~100>2.0~2.0
~250>2.5~3.0
~500>3.0~4.5
~725>3.5~6.0

Data compiled and extrapolated from in vitro studies.[1] Note that the aPTT response becomes less linear at higher concentrations.

Table 2: Effect of this compound on Thrombin Time (TT) and Prothrombin Time (PT) in Human Plasma in vitro

This compound Concentration (nM)Thrombin Time (TT)Prothrombin Time (PT) (fold increase vs. baseline)
>20Immeasurably prolonged (>33-fold increase)~1.05

Data from in vitro studies.[1]

Experimental Protocols

Protocol 1: Assessment of this compound's Anticoagulant Activity using aPTT

  • Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., saline).

    • Perform serial dilutions of the this compound stock solution to create a range of working concentrations.

    • Thaw pooled normal human plasma at 37°C.

  • Assay Procedure:

    • In a coagulometer cuvette, mix 90 µL of plasma with 10 µL of a this compound working solution (or buffer for baseline).

    • Incubate the mixture for 3 minutes at 37°C.

    • Add 100 µL of pre-warmed aPTT reagent and incubate for the manufacturer-specified time (typically 3-5 minutes).

    • Initiate the clotting reaction by adding 100 µL of pre-warmed calcium chloride solution.

    • The coagulometer will measure the time to clot formation.

  • Data Analysis:

    • Calculate the fold increase in aPTT compared to the baseline (no this compound).

    • Plot the aPTT clotting time (or fold increase) against the this compound concentration to generate a dose-response curve.

Protocol 2: Hypothetical Protocol for Generating a this compound-Resistant In Vitro Model

This is a generalized and hypothetical protocol based on methods for inducing drug resistance in cancer cell lines and has not been validated for this compound.

  • Parental Model Characterization:

    • Choose a suitable in vitro model. For a plasma-based model, this protocol is not directly applicable. For a cell-based model, use a cell line that expresses thrombin or can be induced to do so.

    • Determine the baseline sensitivity to this compound by performing a dose-response curve and calculating the IC50 (the concentration that inhibits 50% of a measured effect, e.g., thrombin activity or cell proliferation if thrombin-dependent).

  • Induction of Resistance:

    • Culture the parental cells in the presence of a low concentration of this compound (e.g., the IC10 or IC20).

    • Continuously culture the cells, passaging them as they reach confluence, always in the presence of the same this compound concentration.

    • Once the cells have adapted and are growing at a rate similar to the parental cells, incrementally increase the this compound concentration (e.g., by 1.5-2 fold).

    • Repeat this process of adaptation and dose escalation over several months.

  • Characterization of the Resistant Model:

    • Periodically, and at the end of the selection process, perform a this compound dose-response assay on the resistant cell population and compare the IC50 to that of the parental cell line. A significant increase in the IC50 indicates the development of resistance.

    • The resistant cell line should be maintained in a medium containing a maintenance concentration of this compound to preserve the resistant phenotype.

Visualizations

Desirudin_Mechanism_of_Action Prothrombin Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Clot Fibrin Clot Fibrin->Clot Polymerization This compound This compound This compound->Thrombin Inhibition

Caption: Mechanism of action of this compound as a direct thrombin inhibitor.

Hypothetical_Desirudin_Resistance cluster_sensitive Sensitive Model cluster_resistant Resistant Model (Hypothetical Mechanisms) Thrombin_S Thrombin Desirudin_S This compound Desirudin_S->Thrombin_S Effective Inhibition Thrombin_R1 Increased Thrombin Expression Thrombin_R2 Mutated Thrombin (Reduced Affinity) Desirudin_R This compound Desirudin_R->Thrombin_R1 Insufficient Inhibition Desirudin_R->Thrombin_R2 Weakened Inhibition Prolonged_Exposure Prolonged in vitro Exposure to this compound Prolonged_Exposure->Thrombin_R1 Selection Pressure Prolonged_Exposure->Thrombin_R2 Selection Pressure

Caption: Hypothetical mechanisms of acquired this compound resistance in vitro.

Resistance_Investigation_Workflow start Unexpectedly Low Anticoagulant Effect troubleshoot Troubleshoot Assay (Reagents, Instrument, Drug Conc.) start->troubleshoot confirm Confirm Diminished Response with Dose-Response Curve troubleshoot->confirm Issue Persists investigate Investigate Potential Resistance Mechanisms confirm->investigate quantify Quantify Target Expression (e.g., Thrombin levels) investigate->quantify sequence Sequence Target Gene (e.g., Thrombin gene) investigate->sequence end Characterize Resistant Phenotype quantify->end sequence->end

Caption: Workflow for investigating suspected this compound resistance in vitro.

References

Technical Support Center: Minimizing Desirudin-Induced Artifacts in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize potential artifacts in your microscopy experiments when using the direct thrombin inhibitor, Desirudin.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter.

Problem 1: Altered Cell Morphology in Culture

Question: I'm observing altered cell morphology (e.g., cell rounding, blebbing, or detachment) in my cell cultures after treatment with this compound. How can I confirm if this is a real biological effect or an artifact?

Answer:

It is crucial to distinguish between a genuine biological response to thrombin inhibition and an artifact. Here’s a systematic approach to troubleshoot this issue:

Experimental Workflow for Investigating Altered Cell Morphology

cluster_0 Initial Observation cluster_1 Controls and Validation cluster_2 Further Investigation cluster_3 Conclusion Observe Altered cell morphology after this compound treatment Control1 Vehicle Control (no this compound) Observe->Control1 Run parallel experiments Control2 Positive Control (known morphology-altering agent) Observe->Control2 Run parallel experiments DoseResponse This compound Dose-Response (from low to high concentration) Observe->DoseResponse Run parallel experiments TimeCourse Time-Course Analysis Observe->TimeCourse Run parallel experiments Viability Cell Viability Assay (e.g., Trypan Blue, MTT) Control1->Viability Analyze results Staining Cytoskeletal Staining (e.g., Phalloidin (B8060827) for F-actin) Control1->Staining Analyze results LiveImaging Live-Cell Imaging Control1->LiveImaging Analyze results Control2->Viability Analyze results Control2->Staining Analyze results Control2->LiveImaging Analyze results DoseResponse->Viability Analyze results DoseResponse->Staining Analyze results DoseResponse->LiveImaging Analyze results TimeCourse->Viability Analyze results TimeCourse->Staining Analyze results TimeCourse->LiveImaging Analyze results Conclusion Determine if effect is biological or artifactual Viability->Conclusion Staining->Conclusion LiveImaging->Conclusion

Caption: Workflow for troubleshooting altered cell morphology.

Recommended Actions:

  • Controls are Key:

    • Vehicle Control: Treat cells with the same vehicle used to dissolve this compound to rule out solvent effects.

    • Inactive Control: If available, use an inactive analog of this compound.

    • Positive Control: Use a known inducer of the observed morphological changes to ensure your imaging system can detect them.

  • Dose-Response and Time-Course:

    • Perform a dose-response experiment with a range of this compound concentrations. Artifacts may only appear at high, non-physiological concentrations.

    • Conduct a time-course experiment to observe when the morphological changes first appear and if they are transient or persistent.

  • Assess Cell Health:

    • Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to determine if the morphological changes are associated with cytotoxicity.

  • Visualize the Cytoskeleton:

    • Stain cells with fluorescent probes for key cytoskeletal components, such as phalloidin for F-actin and antibodies against tubulin. This can help identify specific structural changes.

Problem 2: High Background or Non-Specific Staining in Immunofluorescence

Question: I'm experiencing high background fluorescence or non-specific antibody binding in my immunofluorescence experiments on samples treated with this compound. What could be the cause and how can I fix it?

Answer:

High background can obscure your specific signal. This compound, being a peptide, could potentially interact non-specifically with antibodies or other reagents.

Troubleshooting Workflow for High Background in Immunofluorescence

cluster_0 Observation cluster_1 Troubleshooting Steps cluster_2 Outcome HighBackground High background or non-specific staining Blocking Optimize Blocking Step (increase time, change agent) HighBackground->Blocking Antibody Titrate Primary & Secondary Antibody Concentrations Blocking->Antibody Washing Increase Washing Steps (duration and stringency) Antibody->Washing Removal Consider this compound Removal (see Protocol 1) Washing->Removal Controls Run Appropriate Controls (no primary, isotype) Removal->Controls ImprovedSignal Improved Signal-to-Noise Ratio Controls->ImprovedSignal

Caption: Steps to reduce high background in immunofluorescence.

Recommended Actions:

  • Optimize Blocking:

    • Increase the blocking time (e.g., from 1 hour to 2 hours at room temperature).

    • Use a blocking buffer containing serum from the same species as the secondary antibody.[1]

    • Consider adding a small percentage of a non-ionic detergent like Triton X-100 to your blocking and antibody dilution buffers to reduce non-specific binding.

  • Antibody Dilution:

    • Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background.

  • Washing Steps:

    • Increase the number and duration of wash steps after primary and secondary antibody incubations.

    • Use a wash buffer containing a mild detergent (e.g., PBS with 0.05% Tween-20).

  • This compound Removal:

    • If the above steps do not resolve the issue, consider removing this compound from the sample before staining (see Experimental Protocols section).

Problem 3: Altered Fibrin (B1330869) Clot Structure in Microscopy

Question: When imaging fibrin clots formed in the presence of this compound, the structure appears different from control clots (e.g., less dense, thicker fibers). Is this an expected outcome?

Answer:

Yes, this is an expected biological effect of this compound. As a direct thrombin inhibitor, this compound blocks the enzymatic activity of thrombin, which is essential for converting fibrinogen to fibrin.[2][3] This inhibition leads to the formation of a less compact fibrin network with potentially thicker fibrin strands.[4]

Signaling Pathway of Thrombin and this compound's Point of Inhibition

Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves FibrinMonomer Fibrin Monomer Fibrinogen->FibrinMonomer FibrinPolymer Fibrin Polymer (Clot) FibrinMonomer->FibrinPolymer polymerizes This compound This compound This compound->Thrombin inhibits

Caption: this compound directly inhibits thrombin's action on fibrinogen.

This alteration in clot structure is a direct consequence of this compound's mechanism of action and should be considered a real experimental result, not an artifact.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a recombinant form of hirudin, a potent and specific direct thrombin inhibitor.[5][6] It binds directly to both free and clot-bound thrombin, blocking its ability to convert fibrinogen to fibrin, a critical step in the formation of blood clots.[3][7]

Property Value
Molecular Formula C₂₈₇H₄₄₀N₈₀O₁₁₀S₆
Molecular Weight 6963.52 g/mol [8]
Mechanism of Action Direct Thrombin Inhibitor[3][9]
Binding Reversibly binds to the active site of thrombin[8]
Solubility Highly soluble in water[10]

Q2: Can this compound interfere with fluorescent probes in live-cell imaging?

A2: While there is no direct evidence of this compound interfering with common fluorescent probes, it is a peptide and has the potential for non-specific interactions, especially at high concentrations. If you observe unexpected changes in fluorescence intensity or localization that cannot be explained biologically, consider the following:

  • Control Experiments: Image cells with the fluorescent probe alone and with the vehicle control to establish a baseline.

  • Alternative Probes: If interference is suspected, try a fluorescent probe with a different chemical structure or excitation/emission spectrum.

  • Lower Concentration: Use the lowest effective concentration of this compound for your experiment.

Q3: Are there alternatives to this compound that may be less likely to cause artifacts?

A3: Other direct thrombin inhibitors like Argatroban and Bivalirudin are available.[11][12] However, they may also have the potential to introduce their own set of artifacts. The choice of anticoagulant should be guided by the specific requirements of your experiment. If you are concerned about peptide-based inhibitors, you might explore small molecule anticoagulants, but their effects on your specific assay would also need to be validated.

Q4: How can I remove this compound from my sample before microscopy?

A4: If you suspect this compound is causing artifacts, you can remove it from your sample using techniques that separate molecules based on size. This compound has a molecular weight of approximately 7 kDa.[8]

  • For cell lysates or plasma: Dialysis or ultrafiltration can be effective.[2][13][14] See Protocol 1 for a general guideline.

  • For adherent cell cultures: Washing the cells thoroughly with fresh, this compound-free media multiple times before fixation and staining can significantly reduce its concentration.

Experimental Protocols

Protocol 1: General Procedure for this compound Removal from Liquid Samples (e.g., Plasma, Cell Lysate) via Ultrafiltration

This protocol is a general guideline and should be optimized for your specific sample and application.

Materials:

  • Centrifugal ultrafiltration unit with a molecular weight cutoff (MWCO) of 3 kDa (to retain most proteins while allowing this compound to pass through).

  • Appropriate buffer for your sample (e.g., PBS).

  • Microcentrifuge.

Procedure:

  • Pre-rinse the ultrafiltration unit: Add your buffer to the unit and centrifuge according to the manufacturer's instructions to remove any potential contaminants. Discard the flow-through.

  • Load the sample: Add your this compound-containing sample to the top chamber of the ultrafiltration unit.

  • First centrifugation: Centrifuge the unit at the recommended speed and time. This will force the buffer and molecules smaller than the MWCO (including this compound) through the membrane, while retaining your proteins of interest.

  • Discard the flow-through: The flow-through contains the removed this compound.

  • Wash the sample: Add fresh, this compound-free buffer to the top chamber to resuspend your concentrated sample.

  • Second centrifugation: Repeat the centrifugation step.

  • Repeat wash step (optional): For more complete removal, repeat steps 5 and 6 one or two more times.

  • Recover the sample: After the final centrifugation, collect your purified, concentrated sample from the top chamber.

Quantitative Data Summary (Hypothetical)

The following table illustrates the expected outcome of a this compound removal procedure.

Sample This compound Concentration (µg/mL) Protein Concentration (mg/mL)
Initial Sample105
After 1st Spin< 110
After 1st Wash< 0.110
After 2nd WashUndetectable10

Protocol 2: Best Practices for Sample Preparation for Immunofluorescence with this compound-Treated Cells

Objective: To provide a standardized workflow for fixing and staining cells that have been treated with this compound to minimize potential artifacts.

Workflow for Immunofluorescence of this compound-Treated Cells

Start Cells treated with this compound Wash1 Wash 3x with this compound-free media or PBS Start->Wash1 Fix Fix with 4% Paraformaldehyde for 15 minutes Wash1->Fix Wash2 Wash 3x with PBS Fix->Wash2 Permeabilize Permeabilize with 0.1% Triton X-100 for 10 minutes (if required) Wash2->Permeabilize Wash3 Wash 3x with PBS Permeabilize->Wash3 Block Block with 5% BSA in PBS for 1 hour Wash3->Block PrimaryAb Incubate with Primary Antibody (in blocking buffer) Block->PrimaryAb Wash4 Wash 3x with PBS-T PrimaryAb->Wash4 SecondaryAb Incubate with Secondary Antibody (in blocking buffer) Wash4->SecondaryAb Wash5 Wash 3x with PBS-T SecondaryAb->Wash5 Mount Mount with Antifade Reagent Wash5->Mount Image Image with Microscopy Mount->Image

Caption: Recommended workflow for immunofluorescence staining.

Procedure:

  • Cell Culture and Treatment: Grow cells on sterile coverslips in a multi-well plate. Treat with this compound at the desired concentration and for the appropriate duration. Include vehicle-treated control wells.

  • Washing: After treatment, aspirate the media and gently wash the cells three times with warm, sterile PBS or this compound-free culture medium to remove residual drug.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If your target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for at least 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 (PBS-T) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS-T for 5 minutes each, followed by a final wash with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the slides promptly, storing them at 4°C in the dark if necessary.

By following these troubleshooting guides, FAQs, and protocols, researchers can be better equipped to minimize potential artifacts and confidently interpret their microscopy data when working with this compound.

References

challenges in measuring Desirudin levels in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Measuring Desirudin Levels

Welcome to the technical support center for this compound quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring this compound levels in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for measuring this compound levels in biological samples?

A1: this compound, a direct thrombin inhibitor, is typically measured using functional coagulation assays or immunoassays.[1][2] The most common methods include:

  • Chromogenic Assays: These assays, such as the Ecarin Chromogenic Assay (ECA), measure the inhibition of a known amount of thrombin.[3][4] The residual thrombin activity is inversely proportional to the this compound concentration.

  • Clotting Assays: Activated Partial Thromboplastin Time (aPTT) and Ecarin Clotting Time (ECT) are functional assays that measure the time to clot formation.[5] While aPTT is widely available, its response can be non-linear at higher this compound concentrations.[5][6] ECT often provides a more linear correlation over a wider range.[5]

  • Enzyme-Linked Immunosorbent Assays (ELISA): These assays use specific antibodies to detect this compound. They can be highly sensitive but may be subject to interference from other sample components.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for quantifying this compound.[7][8] It is often considered a reference method but requires specialized equipment.

Q2: Which assay is most suitable for my research?

A2: The choice of assay depends on several factors including the required sensitivity, sample matrix, available equipment, and the desired throughput.

Assay Type Principle Advantages Disadvantages
Chromogenic Assay (ECA) Measures residual thrombin activity after inhibition by this compound.Good linearity, can be automated.[4][9]Can be affected by high bilirubin (B190676) or hemolysis.[10]
Clotting Assay (aPTT) Measures time to clot formation via the intrinsic pathway.Widely available, correlates well at therapeutic doses.[5][6]Non-linear response at high concentrations, reagent variability.[3][4][5]
Clotting Assay (ECT) Measures time to clot formation via prothrombin activation by ecarin.Linear over a wider range than aPTT.[5]Less commonly available than aPTT.[6]
ELISA Uses specific antibodies for detection.High potential sensitivity and specificity.Susceptible to matrix effects and cross-reactivity.[11]
LC-MS/MS Separates and quantifies molecules based on mass-to-charge ratio.High specificity and sensitivity, considered a "gold standard".[7]Requires expensive, specialized equipment and expertise.
Q3: What are the key pre-analytical factors that can affect this compound measurement?

A3: Pre-analytical variables are a major source of error in coagulation testing.[12][13] Key factors include:

  • Sample Collection: Use of an improper anticoagulant or incorrect blood-to-anticoagulant ratio can significantly alter results.[14] For coagulation assays, 3.2% sodium citrate (B86180) is standard.[15] Traumatic venipuncture can activate the coagulation cascade, leading to inaccurate results.[16]

  • Sample Processing: Delays in processing can affect analyte stability.[14] Centrifugation speed and temperature must be optimized to obtain platelet-poor plasma.

  • Storage and Stability: this compound stability can be affected by storage temperature and freeze-thaw cycles.[7] Samples should be processed promptly or stored under validated conditions.

  • Patient-Specific Factors: Conditions like liver or renal impairment can alter this compound clearance and affect measured levels.[2][15] High levels of lipids or bilirubin in patient samples can interfere with optical measurements in chromogenic and clotting assays.[14]

Troubleshooting Guides

This section addresses common problems encountered during this compound quantification.

Problem 1: High Background Signal in ELISA

High background can obscure the specific signal, leading to inaccurate quantification.

Possible Causes & Solutions:

  • Insufficient Washing: Wells were not washed thoroughly, leaving excess conjugate behind.

    • Solution: Increase the number of wash steps and ensure complete aspiration of wash buffer from wells.[11][17]

  • Antibody Concentration Too High: The concentration of the detection antibody is excessive, leading to non-specific binding.

    • Solution: Perform a titration experiment to determine the optimal antibody concentration.[11]

  • Inadequate Blocking: The blocking buffer is not effectively preventing non-specific binding.

    • Solution: Increase the blocking incubation time or try a different blocking agent.

  • Cross-Reactivity: The detection antibody is cross-reacting with other components in the sample.

    • Solution: Run appropriate controls to test for cross-reactivity.[11]

  • Substrate Issues: The substrate has been exposed to light or has become contaminated.

    • Solution: Prepare fresh substrate solution and ensure it is protected from light.[17]

dot graph "ELISA_High_Background_Troubleshooting" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", label="Troubleshooting: High Background in ELISA", fontcolor="#202124", fontsize=14, labelloc=t]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="High Background\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_washing [label="Review Washing\nProtocol", fillcolor="#FBBC05", fontcolor="#202124"]; check_ab [label="Review Antibody\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; check_blocking [label="Evaluate\nBlocking Step", fillcolor="#FBBC05", fontcolor="#202124"]; check_substrate [label="Check\nSubstrate", fillcolor="#FBBC05", fontcolor="#202124"];

sol_washing [label="Increase wash steps.\nEnsure complete aspiration.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rect]; sol_ab [label="Titrate detection Ab.\nReduce concentration.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rect]; sol_blocking [label="Increase blocking time.\nTry different blocker.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rect]; sol_substrate [label="Use fresh substrate.\nProtect from light.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rect];

// Edges start -> {check_washing, check_ab, check_blocking, check_substrate} [dir=both, arrowhead=normal, arrowtail=odot, color="#4285F4"]; check_washing -> sol_washing [label="Insufficient?", color="#4285F4"]; check_ab -> sol_ab [label="Too high?", color="#4285F4"]; check_blocking -> sol_blocking [label="Inadequate?", color="#4285F4"]; check_substrate -> sol_substrate [label="Contaminated?", color="#4285F4"]; } END_DOT Caption: Troubleshooting flowchart for high background issues in ELISA.

Problem 2: Poor Reproducibility or High CV% in Functional Assays (aPTT, ECA)

Inconsistent results between replicates make data unreliable.

Possible Causes & Solutions:

  • Pipetting Errors: Inconsistent volumes of samples, calibrators, or reagents were added.

    • Solution: Ensure pipettes are properly calibrated.[17] Use reverse pipetting for viscous solutions.

  • Inadequate Mixing: Reagents or samples were not mixed thoroughly before use or addition.

    • Solution: Gently vortex or invert all reagents and samples before use.[11]

  • Temperature Fluctuations: Incubation temperatures varied between wells or plates.

    • Solution: Ensure the plate reader or incubator maintains a stable, uniform temperature. Bring all reagents to room temperature before use.[11]

  • Sample Quality Issues: Presence of hemolysis, lipemia, or icterus in plasma samples.

    • Solution: Visually inspect all samples. High levels of bilirubin or lipids can interfere with optical density measurements.[10][14] Consider sample pre-treatment or an alternative assay method if interference is suspected.

  • Reagent Instability: Reagents may have degraded due to improper storage or handling.

    • Solution: Prepare fresh reagents and calibrators. Verify storage conditions and expiration dates.

dot digraph "Assay_Reproducibility_Workflow" { graph [splines=true, overlap=false, bgcolor="#FFFFFF", label="Workflow for Improving Assay Reproducibility", fontcolor="#202124", fontsize=14, labelloc=t]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="Poor Reproducibility\n(High CV%)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; pipetting [label="Verify Pipetting Accuracy\n(Calibration & Technique)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mixing [label="Ensure Thorough Mixing\n(Reagents & Samples)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp [label="Check Temperature Control\n(Incubators & Reagents)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample [label="Assess Sample Quality\n(Hemolysis, Lipemia)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Confirm Reagent Integrity\n(Storage & Expiration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Consistent Results", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> pipetting [color="#4285F4"]; pipetting -> mixing [color="#4285F4"]; mixing -> temp [color="#4285F4"]; temp -> sample [color="#4285F4"]; sample -> reagent [color="#4285F4"]; reagent -> end [color="#4285F4"]; } END_DOT Caption: Logical workflow for troubleshooting poor reproducibility.

Experimental Protocols

Protocol: Generic Chromogenic Anti-Thrombin Assay

This protocol provides a general framework for measuring this compound using a chromogenic assay. Note: Always refer to the specific manufacturer's instructions for your assay kit.

  • Reagent Preparation:

    • Prepare assay buffer, human thrombin reagent, and chromogenic substrate according to the kit protocol.

    • Prepare a series of this compound calibrators and quality controls by diluting stock solutions in normal human plasma.

  • Sample Preparation:

    • Collect whole blood in 3.2% sodium citrate tubes.

    • Centrifuge at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma.

    • Test samples immediately or store at -70°C.

  • Assay Procedure:

    • Add calibrators, controls, and unknown plasma samples to a 96-well microplate.

    • Add the human thrombin reagent to each well and incubate for a specified time (e.g., 120 seconds) at 37°C. This allows this compound to inhibit the thrombin.

    • Add the chromogenic substrate to each well. The residual, uninhibited thrombin will cleave the substrate, releasing a colored product (e.g., p-nitroaniline).

    • Incubate for a specified time (e.g., 180 seconds) at 37°C.

    • Add a stop solution (e.g., acetic acid) to quench the reaction.

  • Data Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

    • Construct a calibration curve by plotting the absorbance versus the concentration of the this compound calibrators.

    • Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the calibration curve.

dot digraph "Chromogenic_Assay_Workflow" { graph [bgcolor="#FFFFFF", fontcolor="#202124", label="Chromogenic Assay Experimental Workflow", labelloc=t, fontsize=14]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

} END_DOT Caption: Step-by-step workflow for a typical chromogenic assay.

References

Technical Support Center: Desirudin Dosage in Renally Impaired Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information for researchers, scientists, and drug development professionals on adjusting desirudin dosage in animal models with renal impairment.

Frequently Asked Questions (FAQs)

Q1: Why is dosage adjustment of this compound critical in animal models with renal impairment?

A1: this compound, a direct thrombin inhibitor, is primarily eliminated by the kidneys.[1] In renally impaired subjects, the clearance of this compound is significantly reduced, leading to drug accumulation and a prolonged anticoagulant effect.[2][3] This increases the risk of excessive bleeding. Therefore, dosage adjustments are essential to maintain therapeutic efficacy while minimizing hemorrhagic risks in experimental settings.[1][4]

Q2: How does the severity of renal impairment affect this compound's pharmacokinetics?

A2: The severity of renal dysfunction directly correlates with increased exposure to this compound.[2][5] Studies in humans, which provide a basis for animal model research, have shown that the mean specific area under the plasma concentration-time curve (AUC) increased by factors of 1.15, 2.83, and 7.0 in subjects with mild, moderate, and severe renal failure, respectively, compared to healthy subjects.[2][3] Total and renal clearance of this compound are proportional to creatinine (B1669602) clearance.[2][3]

Q3: What is the primary pharmacodynamic marker for monitoring this compound's effect?

A3: The Activated Partial Thromboplastin Time (aPTT) is the most commonly used and correlated clotting assay for monitoring the anticoagulant effect of this compound.[6] Changes in aPTT correlate well with this compound plasma concentrations.[6] The target therapeutic range is typically an aPTT of 1.5 to 2.5 times the baseline value.[7]

Q4: Can I extrapolate human dosage adjustments directly to my animal model?

A4: Direct extrapolation is not recommended. While human data provides a crucial starting point, species-specific differences in physiology and drug metabolism necessitate careful dose-finding and monitoring studies within the specific animal model. Human clinical data for the similar drug lepirudin shows that dosage adjustments are based on creatinine clearance (CrCl) levels.[7] These principles can guide the design of animal studies, but the exact dose reductions must be determined empirically in the chosen model.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Excessive Bleeding or Hematoma Formation This compound overdose due to inadequate dose reduction for the level of renal impairment.1. Immediately interrupt this compound administration.[8]2. Re-assess renal function (e.g., serum creatinine, creatinine clearance).3. Monitor aPTT. Once the aPTT returns to less than 2 times the control value, therapy can be resumed at a significantly reduced dose.[8]4. Review the dose adjustment protocol and consider a more conservative reduction for future experiments.
High Variability in aPTT Results Inconsistent timing of blood sampling; issues with sample collection or processing; inherent biological variability in the animal model.1. Standardize blood collection times relative to this compound administration (e.g., peak and trough levels).2. Ensure proper blood collection techniques to avoid tissue factor activation.3. Use a consistent and validated aPTT reagent and protocol.[9]4. Increase the number of animals per group to account for biological variability.
aPTT Below Therapeutic Range (Sub-therapeutic Dosing) Dose reduction was too aggressive for the degree of renal impairment.1. Confirm the level of renal impairment.2. Gradually increase the infusion rate or dose in small increments (e.g., 20% increments as suggested for lepirudin).[7]3. Monitor aPTT frequently (e.g., 4 hours after each dose adjustment) until the target range is achieved.[7]
High Mortality in Surgically-Induced Renal Impairment Models Surgical complications, post-operative stress, or dehydration.1. Refine surgical techniques to minimize trauma and blood loss.[10]2. Ensure adequate post-operative analgesia and hydration.3. Allow for a sufficient recovery and stabilization period before initiating the drug study.

Pharmacokinetic & Dosing Adjustment Data (Human Clinical Data for Guidance)

Note: Data from animal-specific studies is sparse in publicly available literature. The following tables are based on human clinical data for this compound and the closely related hirudin, lepirudin, which serve as a foundational guide for designing preclinical studies.

Table 1: Impact of Renal Impairment on this compound Exposure (Human Data) [2][3]

Degree of Renal ImpairmentCreatinine Clearance (CrCl)Mean Increase in AUC* vs. Normal Function
Mild61 - 90 mL/min1.15-fold
Moderate31 - 60 mL/min2.83-fold
Severe< 31 mL/min7.0-fold
*AUC: Area Under the Plasma Concentration-Time Curve

Table 2: Recommended this compound Dosage Adjustments (Human Data) [8]

Degree of Renal ImpairmentCreatinine Clearance (CrCl)Recommended Dose (Subcutaneous)Monitoring Recommendation
Mild61 - 90 mL/minNo adjustment recommendedDaily aPTT in patients with increased bleeding risk
Moderate31 - 60 mL/min5 mg every 12 hoursDaily aPTT
Severe< 31 mL/min1.7 mg every 12 hoursDaily aPTT

Experimental Protocols

Protocol 1: Induction of Renal Impairment (Adenine-Induced Model)

The adenine-induced chronic kidney disease (CKD) model is a non-surgical method that effectively simulates the progression of renal disease.[11]

  • Animal Selection: Use mice or rats of a specified strain and age.

  • Adenine (B156593) Preparation: Prepare a diet containing adenine. A recommended dosage for rats is 0.75% (w/w) in the feed, while for mice, it is generally 0.20% (w/w) due to higher sensitivity.[11] Alternatively, adenine can be administered via gavage.

  • Induction Period: Administer the adenine-containing diet for several weeks (e.g., 2 to 4 weeks). The duration can be varied to induce mild, moderate, or severe CKD.[11]

  • Monitoring of CKD:

    • Collect blood samples weekly via tail vein or saphenous vein to measure serum creatinine and blood urea (B33335) nitrogen (BUN).

    • Collect urine via metabolic cages to measure creatinine clearance and assess proteinuria.

  • Confirmation: A sustained elevation in serum creatinine and a reduction in creatinine clearance confirm the establishment of the renally impaired model.

Protocol 2: Anticoagulation Monitoring via aPTT
  • Baseline Measurement: Prior to this compound administration, collect a baseline blood sample from each animal to determine its normal aPTT value.

  • Blood Collection:

    • Collect blood samples at predetermined time points after this compound administration (e.g., 2-4 hours post-dose to capture peak effect).

    • Use a consistent volume of 3.2% citrated saline as an anticoagulant (e.g., 1 part citrate (B86180) to 9 parts blood).

  • Plasma Preparation: Centrifuge the blood sample immediately to separate the plasma.

  • aPTT Measurement:

    • Perform the aPTT test using a commercial reagent kit and a coagulometer according to the manufacturer's instructions.

    • The primary endpoint is the aPTT ratio, calculated as (aPTT of the treated animal) / (Baseline aPTT of the same animal).[7]

  • Dose Adjustment:

    • If the aPTT exceeds 2.5 times the baseline (or 2 times the control), interrupt therapy.[8]

    • Once the aPTT falls below this threshold, resume treatment at a reduced dose.[8]

    • If the aPTT is below 1.5 times the baseline, consider a cautious dose escalation.

Visualizations

Desirudin_Mechanism cluster_coagulation Coagulation Cascade This compound This compound Thrombin Thrombin (Free & Clot-Bound) This compound->Thrombin Directly Inhibits Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Catalyzes Conversion

Caption: Mechanism of Action of this compound.

Dosing_Workflow start Start Experiment induce_ri 1. Induce Renal Impairment (e.g., Adenine Diet, Surgery) [1, 7] start->induce_ri assess_ri 2. Assess Severity of RI (Creatinine Clearance) induce_ri->assess_ri dose_norm 3a. Administer Standard Dose assess_ri->dose_norm Normal Function dose_mod 3b. Administer Reduced Dose [5, 9] assess_ri->dose_mod Impaired Function monitor 4. Monitor aPTT (4h post-dose) [4] dose_norm->monitor dose_mod->monitor check_aptt 5. aPTT in Target Range? (1.5-2.5x Baseline) [4] monitor->check_aptt continue_tx 6a. Continue Dosing check_aptt->continue_tx Yes adjust_dose 6b. Adjust Dose (Interrupt/Reduce/Increase) [5] check_aptt->adjust_dose No adjust_dose->monitor Re-assess

Caption: Experimental Workflow for Dosage Adjustment.

References

Validation & Comparative

A Comparative Guide: Desirudin vs. Heparin in In Vitro Coagulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticoagulant effects of desirudin and unfractionated heparin (UFH). The information presented is collated from various scientific studies to assist researchers in selecting the appropriate anticoagulant for their in vitro studies and in understanding their differential effects on common coagulation assays.

Introduction

This compound, a recombinant form of hirudin, is a highly specific and potent direct thrombin inhibitor (DTI).[1][2] In contrast, unfractionated heparin is an indirect anticoagulant that exerts its effect by potentiating the activity of antithrombin (AT), which in turn inhibits thrombin (Factor IIa) and other coagulation factors, most notably Factor Xa.[3] These distinct mechanisms of action lead to different profiles in in vitro coagulation assays.

Comparative Analysis of In Vitro Coagulation Assay Performance

The following tables summarize the quantitative effects of this compound and heparin on key in vitro coagulation assays. It is important to note that the data for each anticoagulant may be sourced from different studies, and direct head-to-head comparative studies with comprehensive dose-response curves are limited in the public domain.

Table 1: Effect of this compound on In Vitro Coagulation Assays in Human Plasma

Coagulation AssayThis compound ConcentrationObservation
Activated Partial Thromboplastin Time (aPTT)Up to 725 nMDose-dependent, non-linear prolongation. A mean peak concentration of 27.1 nM resulted in a 1.79-fold increase from baseline.[1]
Prothrombin Time (PT)Up to 725 nMMinimally affected; a 1.05-fold increase from baseline was observed.[1]
Thrombin Time (TT)Up to 725 nMImmeasurably prolonged (>33-fold increase) even at therapeutic concentrations.[1]
Ecarin Clotting Time (ECT)Up to 725 nMDose-dependent, linear prolongation. A mean peak concentration of 27.1 nM resulted in a 1.34-fold increase from baseline.[1]

Table 2: Effect of Unfractionated Heparin on In Vitro Coagulation Assays in Human Plasma

Coagulation AssayHeparin ConcentrationObservation
Activated Partial Thromboplastin Time (aPTT)0.2 - 0.4 units/mL (Therapeutic Range)Dose-dependent prolongation. The therapeutic range for heparin therapy is often targeted to an aPTT of 1.5 to 2.5 times the control value.[4]
Prothrombin Time (PT)0.2 - 0.4 units/mLA strong positive correlation exists between heparin concentration and the percentage change in PT. At 0.4 units/mL, the PT can be prolonged by 2-20%.[5]
Thrombin Time (TT)Therapeutic concentrationsMarkedly prolonged.[6]
Ecarin Clotting Time (ECT)Not specifiedInsensitive to heparin, as the mechanism of ECT bypasses the antithrombin-dependent action of heparin.[5]

Mechanisms of Action

The differing effects of this compound and heparin on coagulation assays are a direct result of their distinct mechanisms of action.

G cluster_0 This compound (Direct Thrombin Inhibitor) cluster_1 Heparin (Indirect Thrombin Inhibitor) This compound This compound Thrombin Thrombin (Factor IIa) This compound->Thrombin Directly binds & inhibits This compound->Thrombin Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Thrombin->Fibrin Catalyzes conversion Heparin Heparin Antithrombin Antithrombin Heparin->Antithrombin Binds & activates Activated_Antithrombin Activated Antithrombin Thrombin_Inhibition Thrombin (Factor IIa) Activated_Antithrombin->Thrombin_Inhibition Inhibits FactorXa_Inhibition Factor Xa Activated_Antithrombin->FactorXa_Inhibition Inhibits G cluster_0 Preparation cluster_1 Assay Performance cluster_2 Data Analysis A Prepare Platelet-Poor Plasma (PPP) from citrated whole blood B Spike PPP with varying concentrations of this compound or Heparin A->B C Prepare control PPP (no anticoagulant) A->C D Perform aPTT, PT, TT, and ECT assays on all samples B->D C->D E Record clotting times D->E F Calculate fold-increase from control E->F G Generate dose-response curves F->G

References

In Vitro Showdown: A Head-to-Head Comparison of Desirudin and Bivalirudin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between anticoagulants is paramount. This guide provides a detailed in vitro comparison of two significant direct thrombin inhibitors (DTIs): desirudin and bivalirudin (B194457). By examining their mechanisms, biochemical data, and the experimental protocols used for their evaluation, this document serves as a critical resource for thrombosis and hemostasis research.

Mechanism of Action: A Tale of Two Binding Kinetics

Both this compound and bivalirudin exert their anticoagulant effect by directly inhibiting thrombin, a pivotal serine protease in the coagulation cascade.[1][2][3] This direct inhibition prevents the conversion of fibrinogen to fibrin (B1330869), thereby blocking clot formation.[2][4] However, the nature of their interaction with thrombin represents a fundamental distinction.

This compound , a recombinant form of hirudin found in medicinal leeches, is a highly specific and potent thrombin inhibitor.[2][5][6] It forms an extremely tight, non-covalent, and essentially irreversible 1:1 stoichiometric complex with thrombin, blocking both the active site and the fibrinogen-binding exosite.[2][3][6] This stable interaction effectively neutralizes both free and clot-bound thrombin.[2][3]

Bivalirudin , a synthetic peptide analog of hirudin, also binds to thrombin's catalytic site and anion-binding exosite I.[1][7][8][9] Crucially, this binding is reversible.[4][7] Thrombin slowly cleaves the bivalirudin molecule, which leads to the recovery of thrombin's function.[7] This transient inhibition mechanism results in a shorter biological half-life compared to the near-irreversible binding of this compound.

DTI_Mechanisms cluster_this compound This compound: Near-Irreversible Inhibition cluster_Bivalirudin Bivalirudin: Reversible Inhibition Thrombin_D Thrombin Complex_D Stable Thrombin-Desirudin Complex Thrombin_D->Complex_D Binds This compound This compound This compound->Complex_D Binds Thrombin_B Thrombin Complex_B Transient Thrombin-Bivalirudin Complex Thrombin_B->Complex_B Binds Bivalirudin Bivalirudin Bivalirudin->Complex_B Binds Recovered_Thrombin Active Thrombin (Recovered) Complex_B->Recovered_Thrombin Thrombin Cleavage

Caption: Comparative mechanisms of thrombin inhibition by this compound and bivalirudin.

Quantitative In Vitro Performance Data

The following table summarizes key quantitative parameters derived from in vitro experiments, providing a direct comparison of the two inhibitors' potency and effects on standard coagulation assays.

ParameterThis compoundBivalirudin
Thrombin Inhibition Constant (Kᵢ) ~0.26 pM~1.8 - 175 nM
Plasma Protein Binding NegligibleNegligible[1][8]
Effect on aPTT Dose-dependent increase[3]Dose-dependent increase[7]
Effect on Prothrombin Time (PT) Minimal effect[10]Less pronounced than aPTT[9][11]

Note: The wide range for bivalirudin's Kᵢ reflects variability across different experimental methodologies reported in the literature.[12][13]

Key Experimental Protocols

The data presented above are typically generated using standardized in vitro assays. Detailed methodologies for these core experiments are outlined below.

Thrombin Inhibition Constant (Kᵢ) Determination

Objective: To quantify the binding affinity of the inhibitor to thrombin. A lower Kᵢ value indicates higher potency.

Principle: This assay measures the residual enzymatic activity of thrombin on a chromogenic substrate in the presence of varying inhibitor concentrations. The rate of color development is inversely proportional to the inhibitor's binding affinity.

Methodology:

  • Reagent Preparation: Prepare a series of dilutions for the test inhibitor (this compound or bivalirudin) in a suitable assay buffer (e.g., Tris-buffered saline, pH 7.4). Prepare solutions of purified human α-thrombin and a thrombin-specific chromogenic substrate (e.g., S-2238).

  • Incubation: In a 96-well microplate, add a fixed concentration of thrombin to wells containing the various concentrations of the inhibitor. Allow the plate to incubate for a defined period (e.g., 15-30 minutes) at 37°C to permit the inhibitor-enzyme binding to reach equilibrium.

  • Reaction Initiation: Initiate the chromogenic reaction by adding the substrate to all wells.

  • Data Acquisition: Immediately place the microplate into a kinetic plate reader and measure the change in absorbance at 405 nm over time.

  • Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves. Plot the reaction velocities against the inhibitor concentrations and fit the data to the Morrison equation for tight-binding inhibitors to determine the Kᵢ value.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To measure the effect of the inhibitor on the intrinsic and common pathways of the coagulation cascade.

Principle: The aPTT test measures the time required for clot formation in plasma after the addition of a contact activator and phospholipids. The prolongation of this time reflects the anticoagulant activity of the inhibitor.

Methodology:

  • Sample Preparation: Prepare citrated, pooled normal human plasma. Spike separate plasma aliquots with a range of known concentrations of this compound or bivalirudin.[10] A vehicle control (plasma with no drug) must be included.

  • Incubation: Pre-warm the plasma samples and the aPTT reagent to 37°C. In a coagulometer cuvette, mix a plasma sample with the aPTT reagent (containing a contact activator like silica) and incubate for a specified time (e.g., 3-5 minutes) to activate contact factors.

  • Clot Initiation: Initiate the clotting cascade by adding pre-warmed calcium chloride solution to the cuvette.

  • Data Acquisition: The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

  • Analysis: Plot the aPTT clotting times against the corresponding inhibitor concentrations to generate a dose-response curve. This demonstrates the relationship between drug concentration and its anticoagulant effect.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Assays 2. In Vitro Assays cluster_Analysis 3. Data Analysis & Comparison Drug_Prep Prepare Serial Dilutions of This compound & Bivalirudin Plasma_Prep Spike Inhibitors into Pooled Human Plasma Drug_Prep->Plasma_Prep Thrombin_Assay Thrombin Inhibition Assay (Chromogenic) Plasma_Prep->Thrombin_Assay aPTT_Assay aPTT Coagulation Assay Plasma_Prep->aPTT_Assay Data_Collection Acquire Kinetic Absorbance & Clotting Time Data Thrombin_Assay->Data_Collection aPTT_Assay->Data_Collection Ki_Calc Calculate Kᵢ from Dose-Response Curves Data_Collection->Ki_Calc aPTT_Plot Plot aPTT vs. Concentration Data_Collection->aPTT_Plot Comparison Head-to-Head Data Comparison Ki_Calc->Comparison aPTT_Plot->Comparison

Caption: General experimental workflow for the in vitro comparison of anticoagulants.

References

Validating Desirudin's Anticoagulant Effect: A Comparative Guide to aPTT and ECT Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activated Partial Thromboplastin Time (aPTT) and Ecarin Clotting Time (ECT) assays for validating the anticoagulant effect of Desirudin, a direct thrombin inhibitor (DTI). Experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows are presented to aid in the selection of the most appropriate monitoring strategy.

This compound, a recombinant hirudin, is a potent and specific bivalent DTI that binds to both the active site and exosite 1 of thrombin, effectively inhibiting its procoagulant activity.[1][2] Accurate monitoring of its anticoagulant effect is crucial for ensuring therapeutic efficacy while minimizing bleeding risks. While the aPTT is a widely used method for monitoring anticoagulants, its utility for DTIs is debated due to issues with linearity and reproducibility.[3][4] The ECT has emerged as a promising alternative, offering a more specific and linear response to direct thrombin inhibition.[5][6]

Comparative Analysis of aPTT and ECT for Monitoring Direct Thrombin Inhibitors

The choice of assay for monitoring this compound and other DTIs can significantly impact the interpretation of anticoagulant activity. The following table summarizes key performance characteristics of aPTT and ECT in response to this compound (represented by its close analog, lepirudin) and another commonly used DTI, argatroban (B194362).

ParameteraPTTECT
Principle Measures the time to clot formation after activation of the intrinsic and common coagulation pathways.Measures the time to clot formation after direct conversion of prothrombin to meizothrombin by ecarin, a snake venom enzyme.
Specificity for DTIs Non-specific; influenced by deficiencies in factors of the intrinsic and common pathways and the presence of lupus anticoagulants.[7]Highly specific for direct thrombin inhibitors as it directly measures the inhibition of thrombin activity.[6]
Linearity Exhibits a non-linear, flattening dose-response curve at higher DTI concentrations, limiting its sensitivity in this range.[4][5]Demonstrates a linear dose-dependent prolongation over a wide range of DTI concentrations.[5][6]
Sensitivity Sensitivity varies significantly between different aPTT reagents.[8] For lepirudin, the Pathromtin reagent showed high sensitivity.[8][9]More sensitive than aPTT in therapeutic drug concentration ranges, with prolongations of 3-7 fold compared to 2-3 fold for aPTT.[3]
Inter-reagent Vability High variability between different manufacturers' reagents can lead to inconsistent results.[8]Less affected by reagent variability, providing more consistent measurements.
Quantitative Data Summary

The following table presents a compilation of in vitro data comparing the anticoagulant effects of lepirudin (as a surrogate for this compound) and argatroban using aPTT and ECT.

DrugConcentration (µg/mL)aPTT (seconds)ECT (seconds)
Lepirudin 1.2108.9 (Pathromtin)Not specified in source
3.0Not specified in source339.1 +/- 25.0
Argatroban 1.2121.2 (TAS-aPTT)Not specified in source
3.0Not specified in source457.5 +/- 29.5

Data sourced from multiple studies and presented for comparative purposes.[3][8][9]

An ex vivo study on this compound administered subcutaneously (15 mg) to healthy volunteers found a peak plasma concentration of 27.1 ± 5.2 nM.[5] At this concentration, the maximum fold increase from baseline was 1.79 ± 0.16 for aPTT and 1.34 ± 0.08 for ECT.[5] While aPTT was more responsive at these lower concentrations, the in vitro data suggests that ECT provides a more reliable and linear response at higher, potentially therapeutic, concentrations.[5]

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. In the presence of a DTI like this compound, the test measures the prolonged time to fibrin (B1330869) clot formation due to the inhibition of thrombin.

Methodology:

  • Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate (B86180) anticoagulant. The ratio of blood to anticoagulant should be 9:1. Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.

  • Reagent Preparation: Reconstitute the aPTT reagent (containing a phospholipid and a contact activator like silica (B1680970) or ellagic acid) and calcium chloride (CaCl2) solution according to the manufacturer's instructions. Pre-warm all reagents and plasma samples to 37°C.

  • Assay Procedure: a. Pipette 100 µL of the platelet-poor plasma into a pre-warmed coagulometer cuvette. b. Add 100 µL of the pre-warmed aPTT reagent to the cuvette and incubate the mixture for 3-5 minutes at 37°C. This step activates the contact factors of the intrinsic pathway. c. Dispense 100 µL of the pre-warmed CaCl2 solution into the cuvette to initiate the coagulation cascade. d. The coagulometer will automatically measure the time in seconds until a fibrin clot is formed. This time is the aPTT.

  • Data Analysis: The aPTT is reported in seconds. For monitoring anticoagulant therapy, the results are often expressed as a ratio of the patient's aPTT to the mean of the laboratory's normal range.

Ecarin Clotting Time (ECT) Assay

Principle: The ECT is a specific assay for measuring the activity of direct thrombin inhibitors. Ecarin, a metalloprotease from the venom of the saw-scaled viper (Echis carinatus), directly converts prothrombin to meizothrombin. DTIs inhibit this newly formed meizothrombin, and the degree of inhibition is proportional to the prolongation of the clotting time.

Methodology:

  • Sample Preparation: Prepare platelet-poor plasma as described for the aPTT assay.

  • Reagent Preparation: Reconstitute the ecarin reagent and a standard human plasma calibrator according to the manufacturer's instructions. Pre-warm all reagents and plasma samples to 37°C.

  • Assay Procedure: a. Pipette 50 µL of the platelet-poor plasma into a pre-warmed coagulometer cuvette. b. Add 50 µL of the ecarin reagent to the cuvette. c. The coagulometer will measure the time in seconds for a fibrin clot to form. This is the Ecarin Clotting Time.

  • Data Analysis: The ECT is reported in seconds. A calibration curve can be generated using plasma calibrators with known concentrations of the DTI to determine the drug concentration in the patient sample.

Visualizing the Process and Mechanism

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for validating this compound's anticoagulant effect and its mechanism of action.

G cluster_collection Sample Collection and Preparation cluster_assays Coagulation Assays cluster_aptt_protocol aPTT Protocol cluster_ect_protocol ECT Protocol cluster_analysis Data Analysis and Comparison blood_sample Whole Blood Sample (Sodium Citrate) centrifugation Centrifugation (1500g, 15 min) blood_sample->centrifugation ppp Platelet-Poor Plasma (PPP) centrifugation->ppp aptt aPTT Assay ppp->aptt Aliquot PPP ect ECT Assay ppp->ect Aliquot PPP aptt_reagent Add aPTT Reagent (Phospholipid + Activator) aptt->aptt_reagent ect_reagent Add Ecarin Reagent ect->ect_reagent aptt_incubate Incubate (3-5 min, 37°C) aptt_reagent->aptt_incubate aptt_cacl2 Add CaCl2 aptt_incubate->aptt_cacl2 aptt_measure Measure Clotting Time aptt_cacl2->aptt_measure aptt_result aPTT (seconds) aptt_measure->aptt_result ect_measure Measure Clotting Time ect_reagent->ect_measure ect_result ECT (seconds) ect_measure->ect_result comparison Compare Linearity, Sensitivity, and Dose-Response aptt_result->comparison ect_result->comparison

Caption: Experimental workflow for validating this compound's anticoagulant effect.

G cluster_thrombin Thrombin (Factor IIa) cluster_this compound This compound cluster_inhibition Inhibition Complex thrombin Thrombin active_site Active Site thrombin->active_site exosite1 Exosite 1 (Fibrinogen Binding) thrombin->exosite1 fibrinogen Fibrinogen thrombin->fibrinogen Converts This compound This compound inhibited_active_site Active Site (Blocked) This compound->inhibited_active_site Binds to Active Site inhibited_exosite1 Exosite 1 (Blocked) This compound->inhibited_exosite1 Binds to Exosite 1 inhibited_thrombin Inactive Thrombin inhibited_thrombin->inhibited_active_site inhibited_thrombin->inhibited_exosite1 inhibited_thrombin->fibrinogen Inhibits Conversion prothrombin Prothrombin prothrombin->thrombin Activated by Upstream Factors fibrin Fibrin (Clot) fibrinogen->fibrin Forms

Caption: Mechanism of action of this compound as a bivalent direct thrombin inhibitor.

References

A Comparative Guide to the Efficacy of Desirudin and Argatroban in Preclinical Thrombosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two direct thrombin inhibitors, Desirudin and Argatroban (B194362), in various thrombosis models. The information is intended to assist researchers and drug development professionals in understanding the comparative antithrombotic profiles of these agents.

Introduction: A Tale of Two Thrombin Inhibitors

Thrombin is a critical enzyme in the coagulation cascade, making it a prime target for anticoagulant therapies. Direct thrombin inhibitors (DTIs) represent a class of drugs that bind directly to thrombin, neutralizing its procoagulant activity. This guide focuses on two prominent DTIs:

  • This compound: A recombinant form of hirudin, a potent and specific bivalent DTI originally isolated from the salivary glands of the medicinal leech. It binds irreversibly to both the active site and exosite 1 of thrombin.

  • Argatroban: A synthetic, small-molecule, univalent DTI that reversibly binds only to the active site of thrombin.[1]

Understanding the nuances of their efficacy in preclinical models is crucial for informing clinical development and application.

Mechanism of Action: Bivalent vs. Univalent Inhibition

The primary difference in the mechanism of action between this compound and Argatroban lies in their binding to thrombin. This compound's bivalent binding provides a highly specific and tight inhibition, while Argatroban's univalent binding offers a reversible mode of action.[1]

G cluster_0 This compound (Bivalent) cluster_1 Argatroban (Univalent) Thrombin_D Thrombin ActiveSite_D Active Site Exosite1_D Exosite 1 This compound This compound This compound->ActiveSite_D Binds This compound->Exosite1_D Binds Thrombin_A Thrombin ActiveSite_A Active Site Exosite1_A Exosite 1 Argatroban Argatroban Argatroban->ActiveSite_A Binds (Reversibly)

Diagram 1: Mechanism of Thrombin Inhibition.

Comparative Efficacy in Preclinical Thrombosis Models

Direct head-to-head preclinical studies of this compound and Argatroban are limited. However, studies comparing recombinant hirudin (the class to which this compound belongs) and Argatroban provide valuable insights.

Venous Thrombosis Models

In a hamster femoral vein platelet-rich mural thrombosis model, both recombinant hirudin and Argatroban demonstrated dose-dependent inhibition of thrombus formation.

DrugID₅₀ (50% Inhibition Dose)
Recombinant Hirudin1.4 mg/kg
Argatroban2.0 mg/kg

Table 1: Comparative Efficacy in a Hamster Femoral Vein Thrombosis Model. [2]

These results suggest that on a weight basis, recombinant hirudin is more potent in this venous thrombosis model.[2]

Arterial Thrombosis Models

A study in a rabbit model of thrombotic arterial occlusion, where reperfusion was induced by tissue plasminogen activator (t-PA), compared the effects of hirudin and Argatroban.

DrugDoseOutcome
Argatroban2.5 mg/kg/hMore rapid and complete reperfusion compared to hirudin.
Hirudin2.5 and 5.0 mg/kg/hLess effective in promoting thrombolysis compared to the optimal Argatroban dose.

Table 2: Comparative Efficacy in a Rabbit Arterial Thrombosis Reperfusion Model. [3]

Interestingly, at doses that produced a comparable prolongation of bleeding time, Argatroban showed a significantly faster and higher level of reperfusion than hirudin.[3] A higher dose of Argatroban (5.0 mg/kg/h) was paradoxically less effective, highlighting the importance of dose optimization.[3]

Clinical Context: The PREVENT-HIT Study

While this guide focuses on preclinical models, the findings from the PREVENT-HIT clinical study provide a valuable real-world comparison in patients with suspected heparin-induced thrombocytopenia (HIT).

OutcomeThis compound (n=8)Argatroban (n=8)
New or Worsening Thrombosis01
Major Bleeding02
Minor Bleeding11

Table 3: Clinical Outcomes from the PREVENT-HIT Study. [4]

In this small, open-label pilot study, no instances of new or worsening thrombosis or major bleeding were observed in the this compound group.[4]

Experimental Protocols

Detailed experimental protocols are essential for the interpretation and replication of preclinical findings. Below are generalized workflows and specific details from the cited studies.

G cluster_workflow General Experimental Workflow A Animal Model Selection (e.g., Hamster, Rabbit, Rat) B Anesthesia and Surgical Preparation (e.g., cannulation of vessels) A->B C Drug Administration (e.g., intravenous bolus or infusion) B->C D Induction of Thrombosis (e.g., mechanical or chemical injury) C->D E Monitoring and Data Collection (e.g., blood flow, thrombus weight) D->E F Data Analysis and Comparison E->F

Diagram 2: Generalized Experimental Workflow for Thrombosis Models.
Hamster Femoral Vein Thrombosis Model

  • Animal Model: Hamsters.

  • Thrombosis Induction: A platelet-rich mural thrombus is induced in the femoral vein. The specific method of induction was not detailed in the abstract.

  • Drug Administration: The study investigated bolus intravenous injections of recombinant hirudin and Argatroban.[2]

  • Primary Endpoint: Inhibition of thrombus formation, likely measured by thrombus weight.[2]

  • Coagulation Parameters: Activated partial thromboplastin (B12709170) time (aPTT) was also measured.[2]

Rabbit Arterial Thrombosis and Reperfusion Model
  • Animal Model: Anesthetized rabbits.[3]

  • Thrombosis Induction: Thrombotic occlusion was induced in the femoral artery.[3]

  • Drug Administration: Argatroban (1.25, 2.5, and 5.0 mg/kg/h) or hirudin (2.5 and 5.0 mg/kg/h) were administered as infusions, along with t-PA and aspirin.[3]

  • Primary Endpoint: Reperfusion of the occluded artery, measured by blood flow over a 4-hour period.[3]

  • Safety Endpoint: Bleeding time was assessed.[3]

Summary and Conclusion

The available preclinical data, while limited in direct head-to-head comparisons of this compound and Argatroban, suggests that:

  • In a venous thrombosis model, recombinant hirudin (this compound) appears more potent than Argatroban on a weight-for-weight basis.[2]

  • In a model of arterial thrombosis and t-PA-induced reperfusion, Argatroban was more effective at a specific dose than hirudin in achieving rapid and complete reperfusion.[3]

These findings highlight that the comparative efficacy of these direct thrombin inhibitors may be dependent on the specific thrombotic context (venous vs. arterial) and the desired therapeutic outcome (prevention vs. thrombolysis). The differing mechanisms of action, bivalent versus univalent thrombin inhibition, likely contribute to these observed differences. Further direct comparative studies in a wider range of standardized thrombosis models are warranted to fully elucidate the relative strengths of this compound and Argatroban. The clinical data from the PREVENT-HIT study, although from a small sample size, suggests a favorable safety and efficacy profile for this compound in a high-risk patient population.[4]

References

Cross-Reactivity of Anti-Hirudin Antibodies with Desirudin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of anti-hirudin antibodies with Desirudin, a recombinant hirudin used as an anticoagulant. Understanding the immunogenic profile of this compound and its potential for cross-reactivity with antibodies generated against other hirudins, such as Lepirudin, is critical for its safe and effective use in clinical and research settings. This document summarizes key experimental data, details relevant methodologies, and provides visual representations of the experimental workflow.

Executive Summary

This compound is a recombinant hirudin that acts as a direct thrombin inhibitor. Like other hirudin variants, it has the potential to elicit an immune response, leading to the formation of anti-hirudin antibodies. A critical consideration for clinicians and researchers is the extent to which these antibodies cross-react with different forms of hirudin. Available data strongly suggests a high degree of cross-reactivity between anti-hirudin antibodies and this compound, particularly those generated in response to Lepirudin.

Quantitative Data Summary

The following table summarizes the incidence of anti-hirudin antibody formation and the observed cross-reactivity with this compound based on available studies. While specific binding affinities (e.g., K_d values) or IC50 values from competitive immunoassays are not consistently reported in the literature, the data from enzyme-linked immunosorbent assays (ELISA) and other immunoassays provide valuable insights into the comparative immunogenicity.

ParameterThis compoundLepirudinBivalirudin (B194457)Natural HirudinKey Findings & Citations
Incidence of Antibody Formation ~7.7% - 9.8% of patients treated with this compound developed anti-hirudin antibodies.[1]44% of patients treated with Lepirudin for more than 5 days developed anti-hirudin IgG antibodies.[2]Clinically significant antibody formation in response to bivalirudin monotherapy has not been observed to be frequent.[3]Antibodies were generated in sheep treated with natural hirudin.[4]The incidence of antibody formation appears to be lower with this compound compared to Lepirudin.[1][2]
Cross-Reactivity with Anti-Lepirudin Antibodies HighN/A51.2% of sera with anti-lepirudin antibodies also recognized bivalirudin.[3]Not explicitly quantified, but structural differences suggest potential for differential recognition.[4]Studies indicate a high degree of cross-reactivity between anti-lepirudin antibodies and this compound.[3]
Cross-Reactivity with Anti-Natural Hirudin Antibodies Comparable immunoreactivity to Lepirudin.[4]Comparable immunoreactivity to this compound.[4]Not explicitly quantified.N/AThis compound and Lepirudin show similar behavior in their cross-reactivity with antibodies raised against natural hirudin.[4]
Method of Detection Immunoenzymetric assay (ELISA)[1]ELISA[2]ELISA[3]SDS-PAGE Immunoblot and Western Transfer[4]ELISA is a common method for detecting and quantifying anti-hirudin antibodies and assessing cross-reactivity.

Experimental Protocols

A competitive enzyme-linked immunosorbent assay (ELISA) is a robust method for determining the cross-reactivity of anti-hirudin antibodies with this compound. This protocol outlines the key steps for such an assay.

Competitive ELISA Protocol for Assessing Anti-Hirudin Antibody Cross-Reactivity

Objective: To quantify the cross-reactivity of anti-hirudin antibodies (e.g., from a patient sample or a polyclonal/monoclonal source) with this compound by measuring its ability to inhibit the binding of the antibody to a hirudin-coated plate.

Materials:

  • Microtiter Plates: 96-well ELISA plates.

  • Coating Antigen: Lepirudin or another hirudin variant against which the antibodies were raised (e.g., 1-10 µg/mL in coating buffer).

  • Test Antigen (Competitor): this compound at various concentrations.

  • Antibody Source: Patient serum, plasma, or purified anti-hirudin antibodies.

  • Detection Antibody: Horseradish peroxidase (HRP)-conjugated anti-human IgG (or other appropriate species) antibody.

  • Buffers:

    • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

    • Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Blocking Buffer (e.g., 1% BSA in PBS).

    • Sample/Dilution Buffer (e.g., blocking buffer).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M H_2SO_4.

  • Plate Reader: Capable of measuring absorbance at 450 nm.

Procedure:

  • Coating:

    • Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen solution.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition/Incubation:

    • Prepare serial dilutions of the this compound competitor antigen in sample buffer.

    • In a separate plate or tubes, pre-incubate the anti-hirudin antibody sample with the various concentrations of this compound for 1-2 hours at room temperature. A control with no this compound should be included (maximum binding).

    • Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the HRP-conjugated detection antibody (diluted in blocking buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a plate reader.

Data Analysis:

The degree of cross-reactivity can be determined by plotting the absorbance against the concentration of this compound. The concentration of this compound that causes 50% inhibition of antibody binding (IC50) can then be calculated. A lower IC50 value indicates a higher binding affinity and therefore greater cross-reactivity.

Visualizations

The following diagrams illustrate the key experimental workflow for assessing the cross-reactivity of anti-hirudin antibodies.

ELISA_Workflow cluster_prep Plate Preparation cluster_incubation Competitive Incubation cluster_detection Detection Coat Coat Plate with Hirudin Variant Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 PreIncubate Pre-incubate Antibody with this compound AddSample Add Sample to Plate PreIncubate->AddSample Incubate1 Incubate AddSample->Incubate1 Wash3 Wash Incubate1->Wash3 AddDetectionAb Add HRP-conjugated Detection Antibody Incubate2 Incubate AddDetectionAb->Incubate2 Wash4 Wash Incubate2->Wash4 AddSubstrate Add TMB Substrate Wash4->AddSubstrate Incubate3 Incubate (Dark) AddSubstrate->Incubate3 AddStop Add Stop Solution Incubate3->AddStop Read Read Absorbance at 450nm AddStop->Read

Caption: Workflow for Competitive ELISA.

Cross_Reactivity_Logic Antibody Anti-Hirudin Antibody Binding Antibody Binds to Coated Hirudin Antibody->Binding Inhibition This compound Inhibits Binding Antibody->Inhibition CoatedHirudin Coated Hirudin (e.g., Lepirudin) CoatedHirudin->Binding This compound This compound (Competitor) This compound->Inhibition Signal Colorimetric Signal Binding->Signal Inhibition->Signal Reduced Signal

Caption: Principle of Competitive Inhibition.

References

A Head-to-Head In Vitro Comparison: Desirudin vs. Novel Oral Anticoagulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective In Vitro Performance Benchmark

The landscape of anticoagulant therapy has evolved significantly with the introduction of novel oral anticoagulants (NOACs), offering alternatives to traditional treatments. This guide provides a comprehensive in vitro comparison of Desirudin, a direct thrombin inhibitor, against a panel of leading NOACs: Dabigatran (direct thrombin inhibitor), and the Factor Xa inhibitors Rivaroxaban, Apixaban, and Edoxaban. By presenting key performance data from standardized assays, detailed experimental protocols, and visual representations of their mechanisms, this document serves as a critical resource for researchers and professionals in the field of thrombosis and hemostasis.

Quantitative Performance Analysis

The following tables summarize the in vitro anticoagulant properties of this compound and the selected NOACs. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Target Coagulation Factors

AnticoagulantTarget FactorIC50 (nM)
This compoundThrombin (Factor IIa)~0.1
DabigatranThrombin (Factor IIa)4.5
RivaroxabanFactor Xa0.7
ApixabanFactor Xa0.8
EdoxabanFactor Xa0.56

Table 2: Effects on In Vitro Coagulation Assays

AnticoagulantActivated Partial Thromboplastin Time (aPTT)Prothrombin Time (PT)
This compoundProlongedMinimally affected
DabigatranProlongedMinimally affected
RivaroxabanProlongedProlonged
ApixabanProlongedProlonged
EdoxabanProlongedProlonged

Table 3: Thrombin Generation Assay Parameters

AnticoagulantLag TimeEndogenous Thrombin Potential (ETP)Peak Thrombin
This compound (as Hirudin)ProlongedReducedReduced
DabigatranProlongedReducedWeakly Decreased
RivaroxabanProlongedLittle to no effectMarkedly Reduced
ApixabanProlongedLittle to no effectMarkedly Reduced
EdoxabanProlongedLittle to no effectMarkedly Reduced

Table 4: Plasma Protein Binding

AnticoagulantPlasma Protein Binding (%)
This compoundNegligible
Dabigatran~35%
Rivaroxaban~92-95%
Apixaban~87%
Edoxaban~55%

Mechanism of Action: A Visual Guide

The following diagram illustrates the points of inhibition for this compound and the novel oral anticoagulants within the coagulation cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitors Anticoagulant Inhibition XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa VII VII VIIa VIIa VII->VIIa Tissue Factor X Factor X Xa Factor Xa X->Xa IXa / VIIa Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin This compound This compound This compound->Thrombin Dabigatran Dabigatran Dabigatran->Thrombin Rivaroxaban Rivaroxaban Rivaroxaban->Xa Apixaban Apixaban Apixaban->Xa Edoxaban Edoxaban Edoxaban->Xa Experimental_Workflow cluster_preparation Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis start Pooled Human Plasma spike Spike with Anticoagulant (this compound or NOACs) at various concentrations start->spike ic50 IC50 Determination (Thrombin or Factor Xa) spike->ic50 coag Coagulation Assays (aPTT, PT) spike->coag tga Thrombin Generation Assay spike->tga data Collect and Analyze Data ic50->data coag->data tga->data compare Compare Potency and Efficacy data->compare

A Comparative Guide to the Validation of a Desirudin-Specific Chromogenic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of anticoagulants, the accurate measurement of Desirudin activity is paramount. This guide provides a comprehensive comparison of the this compound-specific chromogenic assay with alternative methods, supported by experimental data and detailed protocols to aid in its validation and implementation.

This compound, a recombinant form of hirudin, is a direct thrombin inhibitor that requires precise monitoring to ensure therapeutic efficacy while minimizing bleeding risks.[1] While traditional coagulation assays like the activated Partial Thromboplastin Time (aPTT) and Ecarin Clotting Time (ECT) have been used, chromogenic assays offer a more specific and reliable method for quantifying this compound's anticoagulant effect.

Superior Correlation with Drug Concentration

Studies on direct thrombin inhibitors (DTIs) consistently demonstrate that chromogenic assays have a stronger correlation with drug concentration compared to broader coagulation tests like the aPTT. For instance, research on bivalirudin, another DTI, showed poor correlation between aPTT and drug levels, whereas a chromogenic anti-IIa assay exhibited a significantly stronger, linear relationship. This suggests that chromogenic assays provide a more accurate reflection of the anticoagulant's activity.

The biological activity of this compound itself is determined by a chromogenic assay which measures its ability to inhibit the hydrolysis of a chromogenic peptidic substrate by thrombin.[1] This inherent specificity underscores the suitability of this method for precise quantification.

Performance Characteristics of Chromogenic Assays

Chromogenic assays for direct thrombin inhibitors generally exhibit high precision and accuracy. Validation studies for a chromogenic assay for hirudin, a molecule structurally and functionally similar to this compound, have demonstrated excellent performance.

Table 1: Comparison of Assay Performance for Direct Thrombin Inhibitors

ParameterChromogenic AssayaPTTEcarin Clotting Time (ECT)
Principle Measures residual thrombin activity via a color-producing substrateMeasures time to clot formation via intrinsic and common pathwaysMeasures time to clot formation via prothrombin activation by ecarin
Specificity for this compound HighLow to ModerateHigh
Correlation with Drug Conc. Strong, LinearWeak, VariableGood
Interference Minimal from other coagulation factorsHigh (e.g., lupus anticoagulant, factor deficiencies)Minimal
Precision (CV%) Typically <10%Variable, can be >15%Typically <10%
Automation Potential HighHighModerate to High

Note: Data is synthesized from studies on direct thrombin inhibitors, including hirudin and bivalirudin, due to the limited availability of direct comparative studies for a this compound-specific assay.

Mechanism of Action of this compound

This compound acts as a direct, highly selective inhibitor of thrombin. It binds tightly to both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[1] This targeted action is what allows for the development of a specific chromogenic assay.

Desirudin_Mechanism cluster_coagulation Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound This compound->Thrombin Inhibition

Mechanism of this compound's anticoagulant effect.

Experimental Protocols

Validation of a this compound-Specific Chromogenic Assay

This protocol outlines the key steps for validating a chromogenic assay for the quantification of this compound in plasma.

1. Principle:

The assay measures the amount of active this compound in a plasma sample. A known excess of thrombin is added to the sample, and the this compound present forms a complex with a portion of the thrombin. The remaining active thrombin then cleaves a chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline). The color intensity is inversely proportional to the this compound concentration in the sample and is measured spectrophotometrically at 405 nm.

2. Materials:

  • This compound reference standard

  • Human plasma (pooled normal and individual patient samples)

  • Bovine Thrombin reagent

  • Chromogenic substrate (e.g., S-2238)

  • Tris buffer

  • Microplate reader or coagulation analyzer

3. Experimental Workflow:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Calibrators Prepare this compound Calibrators (0 - 1000 ng/mL) Incubate Incubate Plasma with excess Thrombin Calibrators->Incubate QC Prepare Quality Controls (Low, Medium, High) QC->Incubate Samples Prepare Plasma Samples Samples->Incubate Add_Substrate Add Chromogenic Substrate Incubate->Add_Substrate Measure Measure Absorbance at 405 nm Add_Substrate->Measure Std_Curve Generate Standard Curve Measure->Std_Curve Calculate Calculate this compound Concentration Std_Curve->Calculate Validate Perform Validation Analysis (Precision, Accuracy, Linearity) Calculate->Validate

Workflow for this compound chromogenic assay validation.

4. Validation Parameters and Acceptance Criteria:

Table 2: Validation Parameters for this compound Chromogenic Assay

ParameterMethodAcceptance Criteria
Precision Analyze QC samples in multiple runs (intra- and inter-assay).Coefficient of Variation (CV) ≤ 15%
Accuracy Compare measured values of spiked samples to nominal values.Recovery of 85-115%
Linearity & Range Analyze a dilution series of a high concentration sample.Correlation coefficient (r²) ≥ 0.98
Specificity Test for interference from other anticoagulants (e.g., heparin) and hemolyzed or lipemic samples.No significant interference observed.
Lower Limit of Quantification (LLOQ) Determine the lowest concentration that can be measured with acceptable precision and accuracy.CV ≤ 20% and accuracy of 80-120%
Comparison with aPTT

To compare the performance of the chromogenic assay with the aPTT, the following experiment can be conducted:

  • Prepare a series of plasma pools spiked with increasing concentrations of this compound.

  • Analyze each sample using both the validated chromogenic assay and a standard aPTT assay.

  • Plot the results (assay response vs. This compound concentration) for both methods.

  • Perform a linear regression analysis to determine the correlation coefficient (r²) for each assay.

Based on studies of similar direct thrombin inhibitors, it is expected that the chromogenic assay will demonstrate a significantly higher r² value, indicating a stronger and more reliable correlation with the this compound concentration.

Conclusion

The validation of a this compound-specific chromogenic assay is a critical step for accurate monitoring in both research and clinical settings. The inherent specificity and strong correlation with drug concentration make it a superior alternative to traditional coagulation assays like aPTT. By following a robust validation protocol, laboratories can ensure the reliability of their this compound measurements, leading to improved safety and efficacy in the development and use of this potent anticoagulant.

References

A Comparative Analysis of Desirudin and Lepirudin on Platelet Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two direct thrombin inhibitors, Desirudin and Lepirudin, on platelet function. Both drugs are recombinant forms of hirudin, a potent and specific inhibitor of thrombin, and have been utilized in clinical settings where anticoagulation is critical, particularly in patients with heparin-induced thrombocytopenia (HIT). While direct head-to-head experimental studies comprehensively comparing their effects on platelet function are limited, this guide synthesizes available data from in vitro and clinical studies to offer an objective comparison.

Executive Summary

This compound and Lepirudin, as direct thrombin inhibitors, primarily exert their anticoagulant effects by neutralizing thrombin, a key enzyme in the coagulation cascade and a potent platelet activator. Their impact on platelet function is largely indirect, stemming from the inhibition of thrombin-mediated platelet activation and aggregation. Clinical data, primarily from studies in patients with HIT, provide insights into their effects on platelet counts and bleeding risks. In vitro studies offer more direct evidence of their influence on platelet aggregation. This guide will delve into the available quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Comparison

The following tables summarize clinical and in vitro data for this compound and Lepirudin, compiled from various studies. It is crucial to note that the clinical data are derived from different studies with potentially different patient populations and protocols; therefore, a direct comparison should be made with caution.

Table 1: Clinical Outcomes in Patients with Heparin-Induced Thrombocytopenia (HIT)

OutcomeThis compound (PREVENT-HIT Study)Lepirudin (HAT Trials & other studies)
Patient Population Suspected HIT with or without thrombosisConfirmed HIT
Major Bleeding 0% (0 out of 8 patients)[1]5.4% to 20.4%[2][3][4]
Minor Bleeding 12.5% (1 out of 8 patients)[1]Data not consistently reported
Platelet Count Recovery/Normalization Time to platelet count recovery was an endpoint, but specific data is not detailed in the provided information.[1]Rapid platelet count recovery observed in 88.7% of patients with acute HIT.[5][6] Normalization of platelet counts reported in all patients with HIT in one study.[7]

Table 2: In Vitro Effects on Platelet Function

ParameterThis compoundLepirudin
Platelet Aggregation Inhibits thrombin-induced platelet aggregation.[8]Significantly inhibits ristocetin/von Willebrand factor (vWF)-induced platelet aggregation.[2]
Thrombin Generation in Platelet-Rich Plasma No specific data found.Increases the lag time and reduces the area under the thrombin generation curve with increasing doses.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This in vitro assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

  • Blood Collection: Whole blood is drawn from healthy volunteers or patients into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). The remaining blood is centrifuged at a higher speed to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar in an aggregometer.

    • This compound, Lepirudin, or a control vehicle is added to the PRP and incubated.

    • A platelet agonist (e.g., thrombin, ADP, collagen, or ristocetin) is added to induce aggregation.

    • The change in light transmission is recorded over time as platelets aggregate. The extent of aggregation is quantified as the percentage of light transmission, with 100% being the light transmission through PPP.

Specific Application in a Lepirudin Study: In a study investigating Lepirudin's effect, ristocetin/vWF was used to induce aggregation in PRP from healthy volunteers spiked with Lepirudin.[2]

Thrombin Generation Assay

This assay measures the amount of thrombin generated over time in plasma.

Protocol:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from healthy donors. The platelet count may be adjusted to a standardized concentration (e.g., 200 x 10⁹/L).[2]

  • Incubation: The PRP is spiked with varying concentrations of Lepirudin or a control.

  • Initiation of Thrombin Generation: A reagent containing tissue factor and phospholipids (B1166683) is added to trigger thrombin generation.

  • Measurement: The generation of thrombin is monitored over time using a fluorogenic substrate that releases a fluorescent signal upon cleavage by thrombin.

  • Data Analysis: The key parameters measured are the lag time (time to start of thrombin generation) and the area under the curve (total thrombin generated).[2]

Bleeding Time Measurement

This in vivo assay assesses primary hemostasis by measuring the time it takes for bleeding to stop from a standardized skin incision.

Protocol (Ivy Method):

  • Preparation: A blood pressure cuff is placed on the upper arm and inflated to 40 mmHg.

  • Incision: A sterile, disposable device is used to make a standardized incision (e.g., 5 mm long and 1 mm deep) on the volar surface of the forearm.

  • Timing: A stopwatch is started at the time of the incision.

  • Blotting: Every 30 seconds, the edge of the blood drop is gently blotted with filter paper without touching the wound.

  • Endpoint: The time from the incision to the cessation of bleeding is recorded as the bleeding time.

Signaling Pathways and Mechanisms of Action

This compound and Lepirudin are direct thrombin inhibitors. Their primary mechanism of action is the direct binding to and inactivation of thrombin. This has a significant downstream effect on platelet function, as thrombin is a potent platelet activator.

References

A Comparative Guide to the Potency of Desirudin and Other Direct Thrombin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between direct thrombin inhibitors (DTIs) is paramount for advancing anticoagulant therapies. This guide provides a comprehensive comparison of the relative potency of Desirudin, a recombinant hirudin, against other prominent DTIs: Bivalirudin, Argatroban, and Dabigatran. The information herein is supported by experimental data and detailed methodologies to facilitate informed decision-making in research and development.

Executive Summary

Direct thrombin inhibitors represent a significant class of anticoagulants that directly bind to and inactivate thrombin, a key enzyme in the coagulation cascade.[1] Unlike indirect inhibitors like heparin, DTIs do not require a cofactor such as antithrombin for their activity, allowing them to inhibit both free and clot-bound thrombin.[1] This guide focuses on the comparative potency of four key DTIs, assessed through their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). This compound, a bivalent inhibitor, demonstrates high affinity and potent inhibition of thrombin.[1] Bivalirudin, also bivalent, offers reversible inhibition.[2] Argatroban and Dabigatran are small-molecule, univalent inhibitors that target the active site of thrombin.[1][3]

Data Presentation: Comparative Potency of Direct Thrombin Inhibitors

The following table summarizes the quantitative data on the potency of this compound and other selected direct thrombin inhibitors. Lower Ki and IC50 values indicate higher potency.

Direct Thrombin InhibitorTypeInhibition Constant (Ki)IC50
This compound Bivalent (Irreversible)~0.1 pMNot widely reported
Bivalirudin Bivalent (Reversible)175.1 ± 65.4 nM[4]Not widely reported
Argatroban Univalent (Reversible)~39 nM[5]12-33 nM (fluid-phase thrombin)[6]
Dabigatran Univalent (Reversible)4.5 nM[7]9.3 nM, 118 nM (platelet binding)[7][8]

Note: Ki and IC50 values can vary depending on the experimental conditions. The data presented here are compiled from various sources for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in determining the potency of direct thrombin inhibitors are provided below.

Chromogenic Thrombin Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a synthetic chromogenic substrate.

Principle: Thrombin cleaves a colorless chromogenic substrate, releasing a colored product (e.g., p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. In the presence of a thrombin inhibitor, the rate of color development is reduced in a concentration-dependent manner.

Materials:

  • Purified human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing polyethylene (B3416737) glycol)

  • Direct thrombin inhibitor (this compound, Bivalirudin, Argatroban, or Dabigatran)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

Procedure:

  • Prepare a series of dilutions of the direct thrombin inhibitor in the assay buffer.

  • In a 96-well microplate, add a fixed concentration of human α-thrombin to each well.

  • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

  • Incubate the plate at 37°C for a specified period (e.g., 5-15 minutes) to allow the inhibitor to bind to thrombin.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period using a microplate reader in kinetic mode.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a coagulation-based test that measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the intrinsic pathway.

Principle: Direct thrombin inhibitors prolong the aPTT by directly inhibiting thrombin, which is a key component of the common coagulation pathway. The degree of prolongation is dependent on the concentration of the inhibitor.

Materials:

  • Citrated platelet-poor plasma

  • aPTT reagent (containing a contact activator like silica (B1680970) or kaolin, and phospholipids)

  • Calcium chloride (CaCl2) solution (0.025 M)

  • Coagulometer

  • Water bath at 37°C

Procedure:

  • Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.

  • Pipette a volume of plasma (e.g., 50 µL) into a cuvette.[9]

  • Add an equal volume of the aPTT reagent to the plasma.[9]

  • Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for optimal activation of the contact factors.[9]

  • Initiate the clotting reaction by adding a pre-warmed CaCl2 solution (e.g., 50 µL).[9]

  • Simultaneously, start the timer on the coagulometer.

  • The coagulometer will detect the formation of a fibrin (B1330869) clot and record the clotting time in seconds.

  • To assess the effect of an inhibitor, spike the plasma with different concentrations of the DTI before performing the assay.

Ecarin Clotting Time (ECT) Assay

The ECT is a specific assay for measuring the activity of direct thrombin inhibitors.

Principle: Ecarin, a protease from the venom of the saw-scaled viper (Echis carinatus), directly converts prothrombin to meizothrombin. Meizothrombin is an active intermediate that is inhibited by direct thrombin inhibitors. The ECT measures the time to clot formation after the addition of ecarin to a plasma sample, which is prolonged in the presence of a DTI.[10]

Materials:

  • Citrated platelet-poor plasma

  • Ecarin reagent

  • Coagulometer

  • Water bath at 37°C

Procedure:

  • Pre-warm the citrated plasma and ecarin reagent to 37°C.

  • Pipette a volume of plasma into a cuvette.

  • Initiate the clotting reaction by adding the ecarin reagent to the plasma.[11]

  • Simultaneously, start the timer on the coagulometer.

  • The coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.

  • The prolongation of the ECT is directly proportional to the concentration of the direct thrombin inhibitor in the plasma. A calibration curve can be constructed using plasma samples with known concentrations of the DTI.

Mandatory Visualization

Thrombin Signaling Pathway in Coagulation

Thrombin_Signaling_Pathway Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage FactorXIII Factor XIII Thrombin->FactorXIII Activation Platelets Platelets Thrombin->Platelets Activation FactorV Factor V Thrombin->FactorV Activation FactorVIII Factor VIII Thrombin->FactorVIII Activation FactorXI Factor XI Thrombin->FactorXI Activation Fibrin Fibrin Fibrinogen->Fibrin CrosslinkedFibrin Cross-linked Fibrin Clot Fibrin->CrosslinkedFibrin Factor XIIIa FactorXIIIa Factor XIIIa FactorXIII->FactorXIIIa FactorVa Factor Va FactorV->FactorVa FactorVIIIa Factor VIIIa FactorVIII->FactorVIIIa FactorXIa Factor XIa FactorXI->FactorXIa

Caption: Central role of Thrombin in the coagulation cascade.

Mechanism of Action of Direct Thrombin Inhibitors

DTI_Mechanism Thrombin Thrombin (Factor IIa) Exosite 1 (Fibrinogen binding) Active Site Exosite 2 (Heparin binding) This compound This compound (Bivalent) This compound->Thrombin:active_site Binds This compound->Thrombin:exosite1 Bivalirudin Bivalirudin (Bivalent) Bivalirudin->Thrombin:active_site Binds Bivalirudin->Thrombin:exosite1 Argatroban Argatroban (Univalent) Argatroban->Thrombin:active_site Binds Dabigatran Dabigatran (Univalent) Dabigatran->Thrombin:active_site Binds

Caption: Binding mechanisms of different direct thrombin inhibitors.

References

Safety Operating Guide

Navigating the Path of Prudence: A Step-by-Step Guide to the Proper Disposal of Desirudin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Research Professionals: This document provides essential procedural guidance for the safe and compliant disposal of desirudin, a direct thrombin inhibitor. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The following information outlines the necessary steps for managing this compound waste, from unused vials to contaminated labware.

Core Disposal Protocol: A Precautionary Approach

Given the potent anticoagulant properties of this compound and the absence of a definitive public classification as a non-hazardous waste by the U.S. Environmental Protection Agency (EPA), a conservative approach to disposal is mandatory. Until a formal non-hazardous classification is confirmed, all this compound waste must be handled as potentially hazardous pharmaceutical waste.

Key Procedural Steps:

  • Segregation and Identification: Immediately segregate all this compound waste from the general waste stream. This includes:

    • Unused or expired this compound vials.

    • Reconstituted this compound solutions.

    • Syringes, needles, and other sharps used for this compound administration.

    • Personal Protective Equipment (PPE) grossly contaminated with this compound.

    • Spill cleanup materials.

    All waste containers must be clearly labeled as "this compound Waste" or "Pharmaceutical Waste for Incineration."

  • Containerization:

    • Sharps: All needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container.

    • Non-Sharps: Unused vials, reconstituted solutions, and contaminated PPE should be placed in a dedicated, leak-proof container clearly marked for pharmaceutical waste. Do not mix with other chemical or biological waste streams unless explicitly permitted by your institution's waste management plan.

  • Storage: Store sealed this compound waste containers in a secure, designated area with restricted access. The storage area should be cool, dry, and away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of this compound waste by a licensed and certified hazardous or pharmaceutical waste management vendor. These professionals are equipped to handle and transport pharmaceutical waste in accordance with all federal, state, and local regulations. Under no circumstances should this compound waste be disposed of in the regular trash, poured down the drain, or incinerated in a standard laboratory or municipal incinerator.

  • Documentation: Maintain a detailed record of all this compound waste generated and disposed of. This documentation should include the date, quantity of waste, and the name of the licensed waste management vendor.

Quantitative Data for this compound Handling

ParameterValueSource
Supplied asSingle-dose 15.75 mg lyophilized powder[1][2]
Reconstitution Volume0.6 mL of Mannitol USP (3%) in Water for Injection[1]
Reconstituted Solution Concentration15 mg of this compound in 0.5 mL[2]
Terminal Elimination Half-lifeApproximately 2 to 3 hours[1][2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory or research setting.

Desirudin_Disposal_Workflow start This compound Waste Generated is_sharp Is the waste a sharp (needle, syringe)? start->is_sharp sharps_container Place in a designated, puncture-resistant sharps container. is_sharp->sharps_container Yes non_sharp_waste Is the waste non-sharp (vial, PPE, spill material)? is_sharp->non_sharp_waste No label_waste Label container clearly: 'this compound Waste' or 'Pharmaceutical Waste for Incineration' sharps_container->label_waste pharm_container Place in a dedicated, leak-proof pharmaceutical waste container. non_sharp_waste->pharm_container Yes pharm_container->label_waste store_waste Store in a secure, designated area. label_waste->store_waste contact_vendor Contact licensed hazardous/ pharmaceutical waste vendor for disposal. store_waste->contact_vendor document_disposal Document all waste generation and disposal. contact_vendor->document_disposal

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。